N-(3-methyl-1-adamantyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-methyl-1-adamantyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-9(15)14-13-6-10-3-11(7-13)5-12(2,4-10)8-13/h10-11H,3-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANVSQCVSVDXSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306702 | |
| Record name | N-(3-methyl-1-adamantyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778-09-6 | |
| Record name | NSC179381 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-methyl-1-adamantyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(3-methyl-1-adamantyl)acetamide via the Ritter Reaction
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of N-(3-methyl-1-adamantyl)acetamide. We will explore the robust and efficient Ritter reaction, delving into its mechanistic underpinnings, a field-proven experimental protocol, and the critical context of adamantane derivatives in modern medicinal chemistry.
Strategic Importance: The Adamantane Scaffold in Drug Discovery
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure and physicochemical properties are leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3][4] Incorporating an adamantane cage can improve a drug's metabolic stability, increase its lipophilicity to facilitate passage across the blood-brain barrier, and provide a rigid anchor for the precise spatial orientation of pharmacophoric groups.[4][5]
This compound serves as a valuable intermediate, building upon the foundational adamantane structure to enable further synthetic elaboration in the development of novel therapeutics.[6] The Ritter reaction stands out as the most direct and efficient method for its preparation, capitalizing on the inherent stability of the adamantyl carbocation.[6][7]
The Ritter Reaction: A Mechanistic Deep Dive
The Ritter reaction is a powerful chemical transformation that converts a nitrile into an N-alkyl amide.[8][9] The reaction's success hinges on the generation of a stable carbocation intermediate, which is then trapped by the nitrile.[10][11][12] Tertiary alcohols, such as those on an adamantane bridgehead, are ideal substrates due to the exceptional stability of the resulting tertiary carbocation.[13]
The mechanism proceeds through several distinct steps:
-
Carbocation Formation: The reaction is initiated in the presence of a strong acid, typically sulfuric acid. The acid protonates the hydroxyl group of the precursor, 3-methyl-1-adamantanol, forming a good leaving group (water).
-
Nucleophilic Attack: The highly stable tertiary bridgehead carbocation is then subjected to nucleophilic attack by the lone pair of electrons on the nitrogen atom of acetonitrile.[8][11]
-
Nitrilium Ion Intermediate: This attack forms a key intermediate: a nitrilium ion.[10][11]
-
Hydrolysis: During aqueous workup, the nitrilium ion is hydrolyzed, ultimately yielding the stable this compound product.[8][11]
Caption: The mechanistic pathway of the Ritter reaction.
A Validated Experimental Protocol for Synthesis
This protocol describes a self-validating system for the synthesis of this compound, incorporating in-process controls and clear endpoints. The chosen precursor is 3-methyl-1-adamantanol due to its direct conversion to the required carbocation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-methyl-1-adamantanol | 166.28 | 10.0 g | 0.060 | Starting Material |
| Acetonitrile (CH₃CN) | 41.05 | 100 mL | 1.89 | Reactant & Solvent |
| Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 20 mL | 0.367 | Catalyst |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Extraction Solvent |
| Sodium Hydroxide (NaOH) | 40.00 | ~25 g | - | For 10% aq. solution |
| Deionized Water | 18.02 | 500 mL | - | Workup & Washing |
| Anhydrous MgSO₄/Na₂SO₄ | - | As needed | - | Drying Agent |
| Crushed Ice | - | ~300 g | - | Quenching |
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-methyl-1-adamantanol (10.0 g) and acetonitrile (100 mL). Cool the flask in an ice/water bath with stirring.
-
Acid Addition: Add concentrated sulfuric acid (20 mL) dropwise via an addition funnel over approximately 30 minutes.
-
Expertise & Causality: This slow, dropwise addition is critical to control the highly exothermic protonation and carbocation formation. Maintaining the temperature below 10°C prevents undesirable side reactions and ensures safety.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 3-4 hours.
-
Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible. This provides a clear, verifiable endpoint.
-
-
Quenching: Slowly and carefully pour the reaction mixture into a large beaker containing approximately 300 g of crushed ice.
-
Expertise & Causality: Quenching on ice rapidly halts the reaction and dilutes the concentrated acid, making the subsequent neutralization step safer and more controllable.
-
-
Neutralization and Precipitation: While stirring the cold aqueous mixture, slowly add a 10% aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 10, check with pH paper). A thick white precipitate of the crude product will form.
-
Trustworthiness: The amide product is generally insoluble in basic aqueous media. Complete precipitation at a high pH is a key validation step for successful product formation before isolation.
-
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.
-
Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture or acetone, to yield a white crystalline solid. Dry the purified product under vacuum.
Product Characterization and Validation
Affirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and physical methods provides a self-validating system of characterization.
| Property | Data |
| Molecular Formula | C₁₃H₂₁NO |
| Molecular Weight | 207.31 g/mol [6] |
| Appearance | White crystalline solid |
| Boiling Point | 349.9°C at 760 mmHg[6] |
| Density | 1.06 g/cm³[6] |
Spectroscopic Data Interpretation:
-
¹H NMR: The spectrum will show characteristic signals for the adamantyl cage protons, a singlet for the cage-methyl group, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton.
-
¹³C NMR: The spectrum will display signals corresponding to the carbons of the adamantane skeleton, including the two distinct bridgehead carbons (one bearing the amide and one bearing the methyl group), the acetyl methyl carbon, and the carbonyl carbon (C=O) typically downfield (~170 ppm).
-
IR Spectroscopy: Key vibrational bands will confirm functional groups: a sharp peak around 1640 cm⁻¹ for the amide C=O stretch and a peak in the 3300 cm⁻¹ region for the N-H stretch.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 207.31).
Conclusion
The Ritter reaction provides an elegant and highly effective route for the synthesis of this compound. By understanding the underlying mechanism and adhering to a carefully controlled and validated protocol, researchers can reliably produce this valuable chemical intermediate. The strategic importance of the adamantane scaffold in overcoming challenges in drug design—such as metabolic instability and poor bioavailability—ensures that efficient synthetic methods like the one detailed herein will remain critical tools for professionals in pharmaceutical research and development.[1][5]
References
-
Organic Chemistry Portal. (2019-11-01). Ritter Reaction. [Link]
-
Niknam, K., & Deris, A. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of the Iranian Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]
-
Wikipedia. (n.d.). Ritter reaction. [Link]
-
NROChemistry. (n.d.). Ritter Reaction. [Link]
- Google Patents. (n.d.). RU2401828C2 - N-(1-adamantyl)acetamide synthesis method.
-
Pharmacia. (2023-10-11). Adamantane-containing drug delivery systems. [Link]
-
ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of.... [Link]
-
ACS Publications. (n.d.). Continuous-Flow Ritter Reaction for Sustainable Amide Synthesis Using a Recyclable m-Phenolsulfonic Acid-Formaldehyde Resin Catalyst | The Journal of Organic Chemistry. [Link]
-
SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-methyl- (CAS 79-16-3). [Link]
- Google Patents. (n.d.). WO1989007590A1 - Process of preparing n-(1-adamantyl) acetamide.
-
RSC Publishing. (2025-07-15). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. [Link]
-
Journal of Chemical Health Risks. (2025-10-05). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]
-
ConnectSci. (2024-08-02). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 4. connectsci.au [connectsci.au]
- 5. jchr.org [jchr.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ritter reaction - Wikipedia [en.wikipedia.org]
- 9. RU2401828C2 - N-(1-adamantyl)acetamide synthesis method - Google Patents [patents.google.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Ritter Reaction [organic-chemistry.org]
- 12. A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00489F [pubs.rsc.org]
- 13. Ritter Reaction | NROChemistry [nrochemistry.com]
chemical and physical properties of N-(3-methyl-1-adamantyl)acetamide
An In-depth Technical Guide to the Chemical and Physical Properties of N-(3-methyl-1-adamantyl)acetamide
Introduction
This compound is a derivative of adamantane, a rigid, tricyclic hydrocarbon (C₁₀H₁₆) whose carbon framework mimics the diamond lattice structure.[1] The unique properties of the adamantane cage—namely its high lipophilicity, steric bulk, and metabolic stability—have made it a privileged scaffold in medicinal chemistry.[2] The incorporation of an adamantyl moiety can significantly enhance the therapeutic profile of a parent compound by improving its bioavailability and pharmacokinetic properties.[2][3]
This compound, this compound, is of particular interest due to its structural relationship to well-known drugs. Adamantane derivatives like Amantadine and Rimantadine have been utilized as antiviral agents that target the M2 protein ion channel of the influenza A virus.[4] this compound is also identified by the synonym N-Acetyl Demethyl Memantine, indicating its structural relation to Memantine (1-amino-3,5-dimethyladamantane), a drug used in the management of Alzheimer's disease. This guide provides a comprehensive overview of the , its synthesis, reactivity, and pharmacological context, tailored for researchers and drug development professionals.
Chemical Identity and Molecular Structure
The structure of this compound is defined by three key components: the adamantane core, a methyl group at a bridgehead position (C3), and an acetamide group at the other bridgehead position (C1). The methyl substituent fine-tunes the molecule's steric and electronic properties, which can be critical for its interaction with biological targets.[4]
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 778-09-6 | Benchchem[4], PubChem[5] |
| Molecular Formula | C₁₃H₂₁NO | Benchchem[4], PubChem[5] |
| Molecular Weight | 207.31 g/mol | Benchchem[4], PubChem[5] |
| InChI Key | SANVSQCVSVDXSG-UHFFFAOYSA-N | Benchchem[4], PubChem[5] |
| Canonical SMILES | CC(=O)NC12CC3CC(C1)CC(C3)(C2)C | PubChem[5] |
| Synonyms | N-Acetyl Demethyl Memantine, 1-Acetamido-3-methyladamantane, 1-Acetylamino-3-Methyl Adamantane | PubChem[5] |
Below is a diagram illustrating the structural relationships between the adamantane core and its key derivatives, including this compound.
Caption: Structural relationships of key adamantane derivatives.
Physicochemical Properties
The physical properties of this compound are dictated by its bulky, nonpolar adamantane cage and the polar acetamide group. It is supplied as a stable solid and should be stored in a cool, dry place.[4]
Table 2: Physical and Chemical Properties
| Property | Value | Notes and Source |
|---|---|---|
| Physical State | Solid | Supplied as a stable solid.[4] |
| Density | 1.06 g/cm³ | Benchchem[4] |
| Boiling Point | 349.9°C at 760 mmHg | Benchchem[4] |
| Flash Point | 209.5°C | Benchchem[4] |
| Melting Point | Not available | For comparison, N-(1-adamantyl)acetamide melts at 148-149°C[6], and N-(3,5-dimethyl-1-adamantyl)acetamide melts at 110-115°C.[7] |
| Solubility | Not specified | Adamantane derivatives are generally soluble in organic hydrocarbons[1] and may show solubility in alcohols like methanol.[7] High lipophilicity is a key feature.[3] |
| XLogP3 | 3.3 | A computed value indicating high lipophilicity.[5] |
Synthesis and Chemical Reactivity
Primary Synthesis: The Ritter Reaction
The most direct and established method for synthesizing this compound is the Ritter reaction.[4] This powerful C-N bond-forming reaction is exceptionally well-suited for adamantane derivatives due to the remarkable stability of the bridgehead adamantyl carbocation.[4]
Causality and Mechanism: The reaction begins with the treatment of a suitable precursor, such as 3-methyl-1-adamantanol or 1-bromo-3-methyladamantane, with a strong acid (e.g., sulfuric acid).[4] The acid promotes the formation of a highly stable tertiary carbocation at the C1 position of the adamantane cage. This stability is the driving force of the reaction. The nitrogen atom of the solvent, acetonitrile, then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. The final step involves the hydrolysis of this intermediate, which yields the this compound product.[4]
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound|CAS 778-09-6 [benchchem.com]
- 5. This compound | C13H21NO | CID 301529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(1-Adamantyl)acetamide | 880-52-4 [chemicalbook.com]
- 7. N-Acetyl-3,5-dimethyl-1-adamantanamine | 19982-07-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A-Technical-Guide-to-N-(3-methyl-1-adamantyl)acetamide-(CAS-778-09-6)
A Comprehensive Technical Guide to N-(3-methyl-1-adamantyl)acetamide (CAS 778-09-6): Properties, Synthesis, and Analytical Characterization
Abstract: This document provides a detailed technical overview of this compound, a derivative of adamantane. Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique rigid, lipophilic, three-dimensional structure. This guide consolidates the available physicochemical data, outlines a robust and detailed protocol for its synthesis and purification, and describes standard analytical methodologies for its structural confirmation and purity assessment. While this compound is primarily utilized as a chemical building block and research intermediate, this guide also explores its potential biological significance based on the known activities of structurally related adamantane amides.[1] This whitepaper is intended for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel adamantane-based compounds.
Physicochemical Properties
This compound is a solid organic compound characterized by the stable adamantane cage structure.[1] Its key identifiers and physicochemical properties, compiled from established chemical databases, are summarized below.[2]
| Property | Value | Source |
| CAS Number | 778-09-6 | PubChem[2] |
| Molecular Formula | C13H21NO | BenchChem[1], PubChem[2] |
| Molecular Weight | 207.31 g/mol | BenchChem[1], PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | N-Acetyl Demethyl Memantine, 1-Acetamido-3-methyladamantane | PubChem[2], Veeprho[3] |
| Density | 1.06 g/cm³ | BenchChem[1] |
| Boiling Point | 349.9 °C at 760 mmHg | BenchChem[1] |
| Flash Point | 209.5 °C | BenchChem[1] |
| XLogP3 | 3.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
Synthesis and Purification
The most direct and established method for the synthesis of this compound is via the Ritter reaction . This reaction involves the generation of a stable tertiary carbocation from a suitable precursor, such as 3-methyl-1-adamantanol or 1-bromo-3-methyladamantane, in the presence of a strong acid. This carbocation is then trapped by a nitrile (acetonitrile in this case) to form a nitrilium ion, which upon hydrolysis, yields the desired amide.
Synthesis Workflow
The overall workflow for the synthesis and purification is depicted below. The process begins with the acid-catalyzed reaction of the adamantane precursor with acetonitrile, followed by neutralization, extraction of the crude product, and final purification by recrystallization.
Caption: Synthesis and Purification Workflow Diagram.
Detailed Step-by-Step Protocol: Synthesis via Ritter Reaction
This protocol is adapted from standard procedures for the Ritter reaction on adamantane substrates.
Materials:
-
3-methyl-1-adamantanol
-
Acetonitrile (CH₃CN), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water (H₂O)
-
Ice
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3-methyl-1-adamantanol (1.0 eq) in acetonitrile (10-15 volumes).
-
Acid Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The causality for this slow, cooled addition is to control the highly exothermic reaction and prevent unwanted side reactions.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice. This step hydrolyzes the intermediate nitrilium ion to the final amide product and dilutes the acid.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. This step is critical for ensuring the product is in its neutral form for efficient extraction into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound as a white solid.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed.
Analytical Workflow
Caption: Analytical Characterization Workflow.
Expected Analytical Data
The following table summarizes the expected data from key analytical techniques. These predictions are based on the known structure of the molecule and typical values for related compounds.
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ (ppm): ~5.5-6.5 (broad s, 1H, N-H ), ~2.1-1.5 (m, adamantyl CH ₂ and CH ), 1.95 (s, 3H, COCH ₃), 0.85 (s, 3H, adamantyl-CH ₃). The broad singlet for the amide proton is characteristic and its integration validates the presence of the N-H group. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~169 (C=O), ~57 (quaternary C-N), ~50-30 (adamantyl CH₂, CH), ~29 (adamantyl CH₃), ~24 (acetyl CH₃). The chemical shift of the carbonyl carbon is a key diagnostic peak. |
| Mass Spec. (ESI+) | m/z: 208.16 [M+H]⁺, 230.15 [M+Na]⁺. The accurate mass measurement confirms the elemental composition (C₁₃H₂₁NO). |
| IR Spectroscopy | ν (cm⁻¹): ~3300 (N-H stretch), ~2900 (C-H stretch, adamantyl), ~1640 (C=O stretch, Amide I band), ~1550 (N-H bend, Amide II band). The strong carbonyl absorption is a definitive marker for the amide functional group. |
Potential Biological Significance and Future Directions
While this compound itself is not extensively studied for biological activity, the adamantane scaffold is a privileged structure in medicinal chemistry.[4] Adamantane derivatives have demonstrated a wide range of therapeutic applications.[4][5]
-
Antiviral Activity: Amantadine and Rimantadine are well-known antiviral drugs used against Influenza A.[4] The lipophilic adamantane cage is thought to interact with viral ion channels.
-
CNS Activity: Memantine, an adamantane amine, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[6] The compound of interest, N-Acetyl Demethyl Memantine, is structurally related.[2] The bulky adamantyl group can facilitate passage through the blood-brain barrier and modulate receptor binding.[6]
-
Other Activities: Various adamantane derivatives have been investigated for antibacterial, anticancer, and anti-inflammatory properties.[4][7]
Future Research: Given its structural features, this compound serves as an excellent candidate for:
-
Screening in Antiviral and CNS-related Assays: To determine if it possesses activity similar to other adamantane drugs.
-
Use as a Synthetic Intermediate: The acetamide group can be hydrolyzed back to the primary amine, providing a protected form of 3-methyl-1-adamantylamine for further functionalization in drug discovery programs.[1]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.[1]
-
General Handling: Use in a well-ventilated area or fume hood. Avoid formation of dust and aerosols.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
-
Storage: Store in a cool, dry place in a tightly sealed container.[1]
-
Toxicity: The toxicological properties have not been thoroughly investigated.[10] Structurally related acetamides are suspected of causing cancer (H351).[9][10] Handle as a potentially hazardous substance.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
This compound (CAS 778-09-6) is a well-defined chemical entity with a straightforward synthesis via the Ritter reaction. Its primary value lies in its role as a research chemical and a versatile building block for the synthesis of more complex adamantane derivatives for pharmaceutical and materials science applications. This guide provides the foundational technical information required for its synthesis, characterization, and safe handling, offering a starting point for researchers looking to explore the potential of this and related adamantane structures.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available from: [Link]
-
PubMed Central. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Biological activity of adamantane analogues. Available from: [Link]
-
Veeprho. N-(3-amino-5,7-dimethyl adamantan-1-yl) acetamide | CAS 2512210-35-2. Available from: [Link]
-
ACS Omega. Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. American Chemical Society. Available from: [Link]
-
Penta Chemicals. Safety Data Sheet - Acetamide. Available from: [Link]
Sources
- 1. This compound|CAS 778-09-6 [benchchem.com]
- 2. This compound | C13H21NO | CID 301529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Characterization of N-(3-methyl-1-adamantyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-methyl-1-adamantyl)acetamide, a derivative of the rigid, cage-like hydrocarbon adamantane, is a compound of significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure imparts desirable properties such as lipophilicity and metabolic stability to parent molecules. A thorough understanding of its chemical identity and purity is paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide details the principles behind the spectral features, experimental protocols for data acquisition, and a comprehensive interpretation of the expected data, grounded in established scientific principles and data from analogous structures.
Introduction: The Significance of Spectroscopic Analysis
In the realm of chemical synthesis and drug discovery, unambiguous structural confirmation and purity assessment are non-negotiable. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture of a compound. For a molecule like this compound, with its distinct adamantane cage and amide functionality, each spectroscopic method offers a unique window into its structural intricacies.
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, including the number and connectivity of atoms.
-
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in the molecule, particularly the characteristic vibrations of the amide linkage.
-
Mass Spectrometry (MS) determines the molecular weight of the compound and offers insights into its fragmentation patterns, which can further confirm the structure.
This guide will systematically dissect the expected spectroscopic signature of this compound, providing a robust framework for its characterization.
Molecular Structure and Synthesis Overview
This compound possesses a molecular formula of C₁₃H₂₁NO and a molecular weight of 207.31 g/mol .[1][2] The structure features a tricyclic adamantane core, substituted at one bridgehead position (C1) with an acetamido group and at another bridgehead position (C3) with a methyl group.
Caption: Molecular structure of this compound.
A common synthetic route to N-adamantyl amides is the Ritter reaction.[1] This reaction involves the treatment of an adamantyl carbocation precursor, such as a tertiary alcohol or halide, with a nitrile in the presence of a strong acid. For this compound, 3-methyl-1-adamantanol would be a suitable starting material, reacting with acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The analysis of both ¹H and ¹³C NMR spectra allows for a detailed mapping of the molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show several distinct signals corresponding to the different types of protons in the molecule. Due to the rigidity of the adamantane cage, the proton signals are often well-resolved, though some overlap is possible.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can influence chemical shifts.[3]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion.
-
Referencing: The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 5.5 - 6.5 | Broad Singlet | 1H | N-H | The amide proton is typically broad due to quadrupole broadening from the nitrogen and exchange with trace amounts of water. Its chemical shift is highly dependent on concentration and solvent. |
| ~ 2.1 - 2.3 | Multiplet | 2H | Adamantane CH | Protons on the methine carbons of the adamantane cage adjacent to the substituents will be deshielded. |
| ~ 1.9 - 2.1 | Multiplet | 4H | Adamantane CH ₂ | Methylene protons of the adamantane cage. |
| ~ 1.88 | Singlet | 3H | COCH ₃ | The acetyl methyl protons will appear as a sharp singlet. |
| ~ 1.5 - 1.7 | Multiplet | 8H | Adamantane CH ₂ | Remaining methylene protons of the adamantane cage. |
| ~ 0.85 | Singlet | 3H | Adamantane-CH ₃ | The methyl group on the adamantane cage will be a singlet and appear at a characteristic upfield chemical shift. |
Causality Behind Assignments:
-
The chemical shifts of the adamantane protons are influenced by the electronegativity of the substituents and their proximity. The protons closer to the electron-withdrawing amide group will be shifted downfield.
-
The rigidity of the adamantane cage leads to distinct chemical environments for protons that might otherwise be considered equivalent in more flexible systems.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the adamantane cage, several carbon signals may be observed.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to a series of singlets, one for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to distinguish between CH, CH₂, and CH₃ groups.
-
Referencing: Chemical shifts are referenced to the solvent peak or TMS.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 170 | C =O | The carbonyl carbon of the amide group is highly deshielded and appears significantly downfield. |
| ~ 53 | C 1-N | The bridgehead carbon attached to the nitrogen is deshielded due to the electronegativity of the nitrogen atom. |
| ~ 40 - 50 | Adamantane C H₂ | Methylene carbons of the adamantane cage. |
| ~ 30 - 40 | Adamantane C H and C 3-CH₃ | Methine carbons and the quaternary carbon attached to the methyl group. |
| ~ 29 | Adamantane-C H₃ | The carbon of the methyl group attached to the adamantane cage. |
| ~ 24 | COC H₃ | The acetyl methyl carbon. |
Expert Insights:
The chemical shifts of the adamantane carbons are sensitive to the nature and position of substituents. The introduction of the acetamido and methyl groups breaks the symmetry of the parent adamantane molecule, leading to a more complex ¹³C NMR spectrum than that of unsubstituted adamantane.[4][5] The additivity of substituent effects can often be used to predict the chemical shifts in disubstituted adamantanes with reasonable accuracy.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the secondary amide group and the C-H bonds of the adamantane and methyl groups.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR - Attenuated Total Reflectance) or as a solution in a suitable solvent (e.g., CCl₄, CHCl₃).
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3300 | Strong, Sharp | N-H stretch | Secondary Amide |
| ~ 2850 - 2950 | Strong | C-H stretch | Adamantane & Methyl |
| ~ 1640 | Strong | C=O stretch (Amide I) | Secondary Amide |
| ~ 1550 | Strong | N-H bend (Amide II) | Secondary Amide |
| ~ 1450 | Medium | C-H bend | Adamantane & Methyl |
| ~ 1370 | Medium | C-H bend | Methyl |
Trustworthiness of Interpretation:
The presence of strong bands around 3300 cm⁻¹, 1640 cm⁻¹, and 1550 cm⁻¹ is a highly reliable indicator of a secondary amide functionality. The exact positions of these bands can be influenced by hydrogen bonding, which is more prevalent in the solid state.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. This data is crucial for confirming the molecular formula and gaining further structural insights.
Experimental Protocol:
-
Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like adamantane derivatives. Electrospray Ionization (ESI) can be used for less volatile compounds or for obtaining the protonated molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum (EI):
| m/z | Proposed Fragment | Rationale |
| 207 | [M]⁺ | Molecular ion peak, confirming the molecular weight. |
| 192 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 150 | [C₁₀H₁₅NH₂]⁺ | Loss of the acetyl group. |
| 149 | [C₁₀H₁₅N]⁺ | Further fragmentation of the above ion. |
| 135 | [C₁₀H₁₅]⁺ | Formation of the adamantyl cation, a very stable carbocation. This is often a prominent peak in the mass spectra of adamantane derivatives.[6][7] |
| 93, 79, 67 | Adamantane fragments | Characteristic fragmentation pattern of the adamantane cage.[6] |
| 43 | [CH₃CO]⁺ | Acylium ion, characteristic of the acetyl group. |
digraph "Mass_Fragmentation" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];M [label="[M]⁺˙\nm/z = 207"]; M_minus_CH3 [label="[M - CH₃]⁺\nm/z = 192"]; Adamantyl_cation [label="[C₁₀H₁₅]⁺\nm/z = 135"]; Acylium [label="[CH₃CO]⁺\nm/z = 43"]; Adamantyl_amine_fragment [label="[C₁₀H₁₅NH₂]⁺˙\nm/z = 150"];
M -> M_minus_CH3 [label="- •CH₃"]; M -> Adamantyl_cation [label="- CH₃CONH₂"]; M -> Acylium [label="- •C₁₁H₁₈N"]; M -> Adamantyl_amine_fragment [label="- CH₂=C=O"]; }
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Authoritative Grounding:
The fragmentation of 1-substituted adamantanes often proceeds through pathways that lead to the stable 1-adamantyl cation.[8] The loss of the substituent as a neutral molecule or radical is a common fragmentation route.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a detailed and self-validating system for its structural confirmation and purity assessment. The predicted ¹H and ¹³C NMR spectra offer a complete map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key secondary amide functionality. Mass spectrometry corroborates the molecular weight and reveals characteristic fragmentation patterns consistent with the adamantane core. By understanding the principles behind these spectroscopic techniques and the expected data, researchers can confidently identify and characterize this important adamantane derivative, ensuring the integrity of their scientific investigations.
References
- Pehk, T., et al. (1973). ¹³C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 5(11), 521-525.
-
Gagnon, J. L., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 419-425. [Link]
-
This compound. PubChem. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-17. [Link]
- Infrared Spectroscopy of Amides. St.
- Majumdar, K. C., & Chattopadhyay, S. K. (1988). Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry, 27B, 624-627.
-
Acetamide. Human Metabolome Database. [Link]
-
Dolejšek, Z., & Hala, S. (1971). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry, 36(5), 767-771. [Link]
-
Krishnamurthy, V. V., Iyer, P. S., & Olah, G. A. (1983). Study of Substituent Effects on One-Bond ¹³C-¹³C NMR Coupling Constants in Adamantane Derivatives. The Journal of Organic Chemistry, 48(20), 3373-3378. [Link]
-
Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts. [Link]
- IR Spectroscopy Tutorial: Amines. University of Colorado Boulder.
-
Comparison between experimental infrared spectrum of acetamide and... ResearchGate. [Link]
-
¹H NMR spectra (aliphatic region) of acetamide Ac16 in CDCl₃ at 20 °C... ResearchGate. [Link]
-
Zhang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8886-8893. [Link]
-
Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. (2018, February 19). SIELC Technologies. [Link]
-
Adamantane. Wikipedia. [Link]
-
Morcombe, C. R., & Zilm, K. W. (2003). Chemical shift referencing in MAS solid state NMR. Journal of Magnetic Resonance, 162(2), 479-486. [Link]
-
Bodi, A., et al. (2017). Dissociative ionisation of adamantane: a combined theoretical and experimental study. Physical Chemistry Chemical Physics, 19(45), 30716-30725. [Link]
-
N-(3,5-dimethyl-1-adamantyl)acetamide. PubChem. [Link]
- Adamantane (1H/13C Pulse Calibration/Shimming/Chemical Shift Reference).
-
The FT-IR spectrum of the o-acetamide. ResearchGate. [Link]
Sources
- 1. This compound|CAS 778-09-6 [benchchem.com]
- 2. This compound | C13H21NO | CID 301529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. kbfi.ee [kbfi.ee]
- 5. Adamantane(281-23-2) 13C NMR [m.chemicalbook.com]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
- 7. Dissociative ionisation of adamantane: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05957D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility and Stability of N-(3-methyl-1-adamantyl)acetamide
Introduction
N-(3-methyl-1-adamantyl)acetamide, a derivative of the rigid, tricyclic hydrocarbon adamantane, represents a class of compounds with significant potential in medicinal chemistry.[1] The adamantane cage imparts unique properties, including high lipophilicity and metabolic stability, making it a privileged scaffold in drug design.[2] This compound, also known as N-Acetyl Demethyl Memantine, is structurally related to memantine, a drug used in the treatment of Alzheimer's disease.[3] Understanding the fundamental physicochemical properties of solubility and stability is a non-negotiable prerequisite for the successful development of any new chemical entity into a viable pharmaceutical product.[4]
This guide provides a comprehensive technical overview of the theoretical and practical aspects of characterizing the solubility and stability of this compound. It is intended for researchers and drug development professionals, offering not just protocols, but the scientific rationale underpinning the experimental design, thereby ensuring a robust and self-validating approach to compound characterization.
Physicochemical Profile
A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies. These properties dictate its behavior in various environments and inform the selection of analytical techniques.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 778-09-6 | Benchchem[1] |
| Molecular Formula | C₁₃H₂₁NO | PubChem[3] |
| Molecular Weight | 207.31 g/mol | PubChem[3] |
| Computed XLogP3 | 3.3 | PubChem[3] |
| Boiling Point | 349.9 °C at 760 mmHg | Benchchem[1] |
| Density | 1.06 g/cm³ | Benchchem[1] |
The high calculated XLogP3 value of 3.3 suggests significant lipophilicity, a direct consequence of the bulky, nonpolar adamantane cage.[3] This property predicts that the compound will likely exhibit poor aqueous solubility but good solubility in organic solvents.[5] The presence of the acetamide group, with its capacity for hydrogen bonding, provides a degree of polarity that may slightly offset the hydrophobicity of the adamantane core.[3]
Section 1: Solubility Characterization
Solubility is a critical determinant of a drug's bioavailability and dictates formulation strategies.[4] For this compound, its high lipophilicity presents a foreseeable challenge. We will explore methodologies to quantify both its kinetic and thermodynamic solubility.
Theoretical Considerations
The dissolution of a solid in a solvent is governed by the balance between lattice energy (the energy holding the crystal together) and solvation energy (the energy released upon interaction with solvent molecules). The adamantane structure leads to a stable, rigid crystal lattice.[5] For aqueous solubility, the energy required to break this lattice and disrupt the hydrogen-bonding network of water must be overcome by the favorable interactions between the compound and water molecules. Given the molecule's predominantly nonpolar nature, this is energetically unfavorable, leading to expected low aqueous solubility.
Experimental Approach: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., pH, temperature) when the system has reached equilibrium.[6] The traditional "shake-flask" method is the gold standard for this determination.[7]
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock solution (typically DMSO), precipitates out in an aqueous medium.[6] This is often a higher-throughput assay used in early discovery to flag potential solubility issues.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is designed to establish the equilibrium solubility of this compound in various physiologically relevant aqueous buffers.
Causality: The choice of pH 1.2, 4.5, and 6.8 buffers is intentional, as they simulate the pH conditions of the stomach, duodenum, and distal small intestine, respectively, providing critical data for predicting oral absorption.
Protocol Steps:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to separate 2 mL glass vials containing 1 mL of each test buffer (pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate).
-
Equilibration: Seal the vials and place them in a shaking incubator set to 25°C (or 37°C for biopharmaceutical relevance) for at least 24-48 hours. The extended time is crucial to ensure equilibrium is reached.[7] Visual confirmation of undissolved solid must be present at the end of the incubation period to ensure saturation.[7]
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling & Dilution: Carefully remove a known aliquot of the supernatant (e.g., 100 µL) without disturbing the pellet. Dilute the aliquot with an appropriate mobile phase or solvent mixture to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV or LC-MS method. A simple UV-Vis spectrophotometric method could also be developed, potentially after complexation with a reagent like bromophenol blue to shift the absorption maximum to a more selective wavelength.[8]
-
Calculation: Determine the concentration in the original supernatant by back-calculating from the diluted sample, accounting for the dilution factor. The experiment should be performed in triplicate for statistical validity.
Data Presentation: Predicted Solubility Profile
While experimental data is pending, a predicted profile based on the compound's structure is presented below.
| Solvent/Medium | Predicted Solubility | Rationale |
| Aqueous Buffer (pH 1.2, 4.5, 6.8) | Very Poorly Soluble (<10 µg/mL) | High lipophilicity (XLogP3=3.3); neutral amide group does not ionize in this pH range. |
| Methanol | Slightly Soluble | Polar protic solvent can interact with the amide group. |
| Chloroform | Soluble | Apolar solvent compatible with the adamantane cage. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Aprotic, highly polar solvent capable of dissolving a wide range of compounds. |
This table is illustrative. Actual values must be determined experimentally.
Section 2: Stability Characterization & Forced Degradation
Stability testing is a cornerstone of drug development, providing evidence on how the quality of a drug substance changes over time under various environmental factors.[9] The International Council for Harmonisation (ICH) Q1A(R2) guideline provides the regulatory framework for this process.[10][11]
Forced Degradation (Stress Testing)
Forced degradation studies are intentionally aggressive experiments designed to accelerate the degradation of a compound.[12] Their primary purposes are:
-
To identify likely degradation products and establish degradation pathways.[10]
-
To demonstrate the specificity of the analytical methods—a truly "stability-indicating" method must be able to resolve the intact drug from all its degradation products.[13]
-
To understand the intrinsic stability of the molecule.[10]
A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection without destroying the molecule entirely.[14][15]
Protocol: Forced Degradation Study
This protocol outlines the stress conditions required by the ICH guidelines.[10] A stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile should be used.[14]
Protocol Steps:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 6, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, dilute, and analyze.
-
Rationale: The amide bond is susceptible to acid-catalyzed hydrolysis, which would yield 3-methyl-1-adamantylamine and acetic acid.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate under the same conditions as acid hydrolysis.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, dilute, and analyze.
-
Rationale: Base-catalyzed hydrolysis of the amide bond is a primary and predictable degradation pathway.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3-6% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for up to 24 hours.
-
Analyze samples at various time points.
-
Rationale: While the adamantane core is generally resistant to oxidation, this tests the overall molecule's susceptibility to oxidative stress.
-
-
Thermal Degradation:
-
Store the solid compound in a controlled oven at an elevated temperature (e.g., 60°C or 10°C increments above the accelerated stability condition).[10]
-
Store a solution of the compound under the same conditions.
-
Analyze samples at various time points.
-
Rationale: This assesses the intrinsic thermal stability of the compound in both solid and solution states.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines (providing both UV and visible light).
-
Include a dark control sample wrapped in aluminum foil.
-
Analyze the exposed and control samples after a specified duration.
-
Rationale: This determines if the compound is light-sensitive, which has implications for manufacturing and packaging.
-
Proposed Degradation Pathway
The most probable degradation pathway for this compound under hydrolytic (acidic or basic) conditions is the cleavage of the amide bond.
Data Presentation: Forced Degradation Summary
Results from the forced degradation studies should be compiled into a clear summary table.
| Stress Condition | Reagent/Condition | Time | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl, 80°C | 24h | Data | Data |
| Base Hydrolysis | 0.1 M NaOH, 80°C | 6h | Data | Data |
| Oxidation | 6% H₂O₂, RT | 24h | Data | Data |
| Thermal (Solid) | 60°C | 7 days | Data | Data |
| Photolytic | ICH Q1B Light Source | 7 days | Data | Data |
This table is a template. Actual conditions and time points may need to be optimized to achieve the target 5-20% degradation.
Section 3: Analytical Methodologies
A validated, stability-indicating analytical method is essential for accurate quantification in all solubility and stability studies.[10] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.
Workflow for Method Development
Causality and Trustworthiness: The critical step is analyzing the forced degradation samples.[15] This step validates the method's primary purpose: to separate the parent compound from all potential degradation products, ensuring that any measured decrease in the parent peak is due to actual degradation and not co-elution with an impurity.
Conclusion
This guide outlines a scientifically rigorous framework for the comprehensive characterization of the solubility and stability of this compound. By integrating theoretical principles with established, industry-standard protocols, researchers can generate a robust data package. The inherent lipophilicity of the adamantane core suggests that poor aqueous solubility will be a key challenge to address in formulation development. The amide linkage represents the most likely point of metabolic and chemical instability via hydrolysis. The systematic application of forced degradation studies is paramount, not only for understanding these liabilities but for developing the validated, stability-indicating analytical methods required for all subsequent stages of drug development.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Wikipedia. Adamantane. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents. RU2401828C2 - N-(1-adamantyl)acetamide synthesis method.
-
Sobczak, A., et al. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. Drug Development and Industrial Pharmacy. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
ICH. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
PharmaCompass. Acetamide, N-tricyclo[3.3.1.1(3,7)-]dec-1-yl. [Link]
-
Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK. [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
ResearchGate. Four-Directional Synthesis of Adamantane Derivatives. [Link]
-
ACS Publications. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]
Sources
- 1. This compound|CAS 778-09-6 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C13H21NO | CID 301529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rheolution.com [rheolution.com]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. sgs.com [sgs.com]
The Derivative in Focus: A Technical Guide to N-(3-methyl-1-adamantyl)acetamide, a Memantine Analog
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical overview of N-(3-methyl-1-adamantyl)acetamide, a derivative of the well-known Alzheimer's drug, memantine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a blend of technical accuracy and practical insight.
Introduction: The Rationale for Memantine Derivatives
Memantine, an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, has carved a niche in the symptomatic treatment of moderate-to-severe Alzheimer's disease.[1][2] Its unique mechanism of action, which involves blocking the pathological overstimulation of NMDA receptors by glutamate without interfering with normal synaptic transmission, has made it a subject of extensive research.[1][2][3] The adamantane cage is a key structural feature of memantine and is crucial for its activity.[1] The exploration of memantine derivatives, such as this compound, is a logical progression in medicinal chemistry. The goal is to fine-tune the pharmacological profile, potentially enhancing efficacy, altering pharmacokinetic properties, or reducing side effects. This compound, also known as "N-Acetyl Demethyl Memantine," presents an interesting modification where the primary amine of memantine is replaced by an acetamide group.[4] This alteration is expected to impact the molecule's polarity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity.
Synthesis and Characterization: From Precursor to Purified Compound
The synthesis of this compound is most commonly achieved via the Ritter reaction, a robust and well-established method for the formation of N-substituted amides from nitriles and carbocation precursors.[1]
Synthetic Workflow: The Ritter Reaction
The synthesis begins with a suitable 3-methyl-adamantane precursor, such as 3-methyl-1-adamantanol or 1-bromo-3-methyladamantane. In the presence of a strong acid, a stable tertiary carbocation is formed at the 1-position of the adamantane cage. This carbocation is then attacked by the nitrogen atom of a nitrile, typically acetonitrile, to form a nitrilium ion intermediate. Subsequent hydrolysis yields the final product, this compound.[1]
Caption: Synthetic workflow for this compound via the Ritter reaction.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established methods for the synthesis of similar adamantane derivatives.[5]
Materials:
-
1-Bromo-3-methyladamantane
-
Acetylamide
-
Concentrated Sulfuric Acid (96%)
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-bromo-3-methyladamantane (1 equivalent) in acetylamide (10 equivalents).
-
Heat the mixture to 115°C with stirring.
-
Slowly add concentrated sulfuric acid (6 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 115°C.
-
After the addition is complete, continue stirring the reaction mixture at 125°C for 3.5 hours.
-
Allow the mixture to cool to room temperature and then carefully pour it over crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts and wash them with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized compound should be confirmed by various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO | [1][4] |
| Molecular Weight | 207.31 g/mol | [1][4] |
| Appearance | White to yellow crystalline powder | [6] |
| Melting Point | 148-149 °C (for N-(1-adamantyl)acetamide) | [6] |
| Boiling Point | 349.9 °C at 760 mmHg | [1] |
| Density | 1.06 g/cm³ | [1] |
| Flash Point | 209.5 °C | [1] |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show characteristic signals for the adamantane cage protons, a singlet for the methyl group on the adamantane core, and a singlet for the acetyl methyl group, as well as a broad singlet for the amide proton.
-
¹³C NMR: The spectrum should display distinct signals for the carbon atoms of the adamantane skeleton, the methyl group carbon, the carbonyl carbon of the acetamide group, and the acetyl methyl carbon.[7]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.[5]
Detailed Analytical Protocol: HPLC-MS for Purity Assessment
This protocol provides a general framework for the analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Procedure:
-
Prepare a stock solution of the synthesized compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of dilutions for calibration standards.
-
Set the HPLC flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Use a gradient elution method, for example: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.
-
Set the UV detector to monitor at a suitable wavelength (e.g., 210 nm).
-
Configure the mass spectrometer to operate in positive ion mode and scan for the expected molecular ion.
-
Inject the standards and the sample solution.
-
Analyze the resulting chromatograms and mass spectra to determine the purity of the compound.
Pharmacological Profile: A Potential Neuroprotective Agent
The structural similarity of this compound to memantine strongly suggests a potential interaction with the NMDA receptor.
Hypothesized Mechanism of Action
It is hypothesized that this compound, like memantine, acts as an uncompetitive antagonist at the NMDA receptor. The adamantane moiety is likely to bind within the ion channel of the receptor, thereby blocking the excessive influx of Ca²⁺ that leads to excitotoxicity. The replacement of the primary amine with an acetamide group may alter the binding affinity and kinetics compared to memantine.
Caption: Hypothesized mechanism of action of this compound at the NMDA receptor.
Proposed In Vitro Neuroprotection Assay
To evaluate the neuroprotective potential of this compound, an in vitro assay using primary neuronal cultures can be employed.[3][8][9][10]
Experimental Workflow:
Sources
- 1. This compound|CAS 778-09-6 [benchchem.com]
- 2. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H21NO | CID 301529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. N-(1-Adamantyl)acetamide | 880-52-4 [chemicalbook.com]
- 7. kbfi.ee [kbfi.ee]
- 8. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]
- 9. Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
An In-depth Technical Guide to the Structural, Synthetic, and Pharmacological Relationship Between N-(3-methyl-1-adamantyl)acetamide and Amantadine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane scaffold represents a cornerstone in medicinal chemistry, lauded for its unique steric and lipophilic properties that have led to the development of significant therapeutic agents. Amantadine, the archetypal adamantane-based drug, established the clinical viability of this scaffold with its dual-action antiviral and anti-Parkinsonian activities. This guide delves into the nuanced relationship between amantadine and a structurally related derivative, N-(3-methyl-1-adamantyl)acetamide. While not a direct synthetic precursor to amantadine, this compound shares a common adamantane core and a convergent synthetic strategy, offering a compelling case study in scaffold-based drug design. We will dissect their relationship from three critical perspectives: structural analogy, comparative synthetic methodologies, and divergent pharmacological potential, providing researchers with a comprehensive technical framework for understanding and exploring this versatile chemical space.
The Adamantane Scaffold: A Privileged Structure in Medicinal Chemistry
Adamantane (tricyclo[3.3.1.13,7]decane) is a perfectly symmetrical, strain-free, and highly stable tricyclic hydrocarbon.[1] Its cage-like structure imparts a unique combination of rigidity and high lipophilicity, properties that have proven exceptionally valuable in drug design.[2] Incorporating an adamantane moiety into a molecule can enhance its metabolic stability, improve its pharmacokinetic profile by facilitating passage through biological membranes, and provide a rigid anchor for interacting with biological targets.[3] The discovery of amantadine's therapeutic properties in the 1960s catalyzed decades of research, cementing adamantane as a "privileged scaffold" and leading to a host of derivatives targeting a wide range of diseases, from viral infections and neurodegenerative disorders to cancer and diabetes.[1][4][5]
Amantadine: The Foundational Adamantane Therapeutic
Amantadine (1-aminoadamantane) is the parent compound of the adamantane drug class. Its serendipitous discovery as an anti-Parkinsonian agent, following its initial approval as an antiviral for Influenza A, highlights the diverse biological activities of this seemingly simple molecule.[6][7]
Chemical Structure and Properties
Amantadine is a primary aliphatic amine attached to one of the four equivalent bridgehead (tertiary) carbon atoms of the adamantane cage.[8] This structure is responsible for its characteristic lipophilicity and basicity.
| Property | Amantadine |
| IUPAC Name | adamantan-1-amine |
| Molecular Formula | C₁₀H₁₇N |
| Molecular Weight | 151.25 g/mol |
| Appearance | White crystalline powder |
| Key Feature | Unsubstituted adamantane core with a primary amine at a bridgehead position. |
| Data sourced from PubChem CID 2130.[8] |
Synthesis of Amantadine via an Acetamide Intermediate
The industrial synthesis of amantadine frequently proceeds through an N-acylated intermediate, N-(1-adamantyl)acetamide, which is then hydrolyzed to yield the final primary amine.[9][10] This common pathway underscores the importance of the Ritter reaction, a robust method for forming C-N bonds at sterically hindered positions like the adamantane bridgehead.
The process begins with a suitable adamantane precursor, such as 1-bromoadamantane. This precursor, in the presence of a strong acid like sulfuric acid, generates a highly stable tertiary adamantyl carbocation. This electrophile is then trapped by a nitrile (in this case, acetonitrile), forming a nitrilium ion intermediate. Subsequent hydrolysis yields the stable amide, N-(1-adamantyl)acetamide. The final step is the deacetylation of this intermediate under basic conditions to produce amantadine.[9][10]
Caption: Synthesis of this compound via Ritter reaction.
Elucidating the Core Relationship: A Comparative Analysis
The relationship between this compound and amantadine is one of structural analogy and shared synthetic heritage, not of direct conversion.
Structural Analogs, Not Synthetic Lineage
It is critical to understand that this compound is not an intermediate in the synthesis of amantadine. The direct N-acetylated precursor to amantadine is N-(1-adamantyl)acetamide. [11]The topic compound is the N-acetylated form of a different primary amine: 1-amino-3-methyladamantane.
This relationship is best visualized as follows:
Caption: Structural relationship between the amantadine and memantine-related families.
Convergent Synthesis Strategy
The primary link between these molecules is the Ritter reaction . This powerful chemical transformation serves as a convergent synthetic platform for accessing a wide variety of 1-aminoadamantane derivatives. By simply changing the adamantane precursor (unsubstituted, 3-methyl-substituted, 3,5-dimethyl-substituted, etc.), one can predictably synthesize the corresponding N-acetylated compound. This highlights a fundamental principle in medicinal chemistry: the functionalization of a core scaffold to generate a library of related compounds for structure-activity relationship (SAR) studies.
Divergent Pharmacological Focus
The structural differences—specifically the addition of methyl groups—lead to distinct pharmacological profiles.
-
Amantadine: Possesses a unique dual activity, targeting both the viral M2 channel and the dopaminergic/glutamatergic systems in the CNS. [6][8]* This compound: As the acetylated form of a memantine analog, its primary area of investigation would logically be in neuropharmacology. Memantine (1-amino-3,5-dimethyladamantane) is a well-established NMDA receptor antagonist used to treat Alzheimer's disease. [4][12]The addition of lipophilic methyl groups generally enhances a compound's ability to cross the blood-brain barrier and can alter its binding affinity for neurological targets. Therefore, this compound is best understood as a research compound within the chemical space of neuroactive adamantanes, distinct from amantadine's application profile.
Experimental Protocols
The following protocols are representative examples based on established literature procedures. [10][13]Researchers must adapt these protocols with appropriate safety measures and optimization for their specific laboratory conditions.
Protocol: Synthesis of Amantadine HCl via N-(1-adamantyl)acetamide
Step A: Synthesis of N-(1-Adamantyl)acetamide [10]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add acetylamide (3 molar equivalents). Heat the acetylamide to 115 °C until molten.
-
Addition of Reactants: Slowly add 1-bromoadamantane (1 molar equivalent) to the molten acetylamide over 30 minutes, maintaining the temperature.
-
Acid Catalyst: Carefully add concentrated sulfuric acid (96%, 6 molar equivalents) dropwise over 30 minutes, ensuring the temperature does not exceed 125 °C.
-
Reaction: Maintain the reaction mixture at 125 °C for 3.5 hours with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice. Extract the aqueous mixture with dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(1-adamantyl)acetamide. The product can be further purified by recrystallization.
Step B: Hydrolysis to Amantadine and Salt Formation [10]
-
Reaction Setup: To a flask containing the crude N-(1-adamantyl)acetamide from Step A, add a solution of sodium hydroxide (e.g., 40% w/v) in a mixture of water and propylene glycol.
-
Hydrolysis: Heat the mixture to reflux (approx. 125-130 °C) for 7-8 hours until the hydrolysis is complete (monitored by TLC).
-
Extraction: Cool the mixture and extract with a suitable organic solvent like toluene or diethyl ether to isolate the free base, amantadine.
-
Salt Formation: Dry the organic extract and bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate amantadine hydrochloride.
-
Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield pure amantadine hydrochloride.
Protocol: Synthesis of this compound
[13]
-
Reaction Setup: In a flask, dissolve 3-methyl-1-adamantanol (1 molar equivalent) in acetonitrile (used as both reactant and solvent).
-
Acid Catalyst: Cool the solution in an ice bath and slowly add a strong acid catalyst, such as concentrated sulfuric acid or trifluoroacetic acid (e.g., 2-3 molar equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours) until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Conclusion
The relationship between this compound and amantadine is a prime example of structural diversification based on a privileged scaffold. They are not synthetically interconvertible in a linear fashion but are rather chemical cousins, born from the same powerful synthetic reaction—the Ritter reaction—applied to different adamantane precursors. Amantadine remains a clinically significant drug with a well-defined dual mechanism of action. In contrast, this compound is best understood as a memantine-related research compound, whose properties point toward investigations in neuropharmacology. For drug development professionals, this distinction is crucial, as it demonstrates how subtle modifications to the adamantane core can profoundly redirect a molecule's potential therapeutic application, opening new avenues for targeted drug discovery.
References
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jchr.org [jchr.org]
- 6. Amantadine - Wikipedia [en.wikipedia.org]
- 7. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. 1-Acetamidoadamantane | C12H19NO | CID 64153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound|CAS 778-09-6 [benchchem.com]
The Adamantane Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Adamantane Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique diamondoid structure confers exceptional properties to molecules, including metabolic stability, enhanced bioavailability, and the ability to interact with specific biological targets. First recognized for its antiviral properties in the 1960s with the approval of amantadine, the adamantane moiety is now a key component in a diverse range of therapeutics, from neuroprotective agents to modern antidiabetics and emerging anticancer compounds. This guide provides a comprehensive technical overview of the principal biological activities of adamantane derivatives, detailing their mechanisms of action, providing field-proven experimental protocols for their evaluation, and presenting key structure-activity relationship data.
The Physicochemical Advantage of the Adamantane Moiety
The utility of the adamantane cage in drug design stems from its distinct physicochemical properties. Its three-dimensional, bulky structure provides a rigid framework that can orient pharmacophoric groups in a precise spatial arrangement for optimal target binding.[1] Crucially, its high lipophilicity, a consequence of its dense C-H bond network, facilitates the crossing of biological membranes, including the blood-brain barrier, thereby improving the pharmacokinetic profile of drug candidates.[2] This increased lipophilicity can enhance a drug's absorption, distribution, and overall therapeutic efficacy.[3]
Antiviral Activity: The Genesis of Adamantane in Medicine
The journey of adamantane in medicine began with the discovery of the anti-influenza activity of amantadine.[4] Adamantane-based antivirals primarily target the M2 proton channel of the influenza A virus, a crucial component for viral replication.
Mechanism of Action: M2 Proton Channel Inhibition
The influenza A M2 protein is a tetrameric ion channel embedded in the viral envelope. Following viral entry into the host cell via endocytosis, this channel facilitates the influx of protons from the endosome into the virion. This acidification is a critical step that triggers the uncoating of the viral ribonucleoprotein (RNP) complex, releasing the viral genetic material into the cytoplasm.[5]
Amantadine and its α-methyl derivative, rimantadine, act by physically occluding the pore of the M2 channel.[1] The adamantyl cage binds within a hydrophobic pocket in the N-terminal lumen of the channel, while the polar amino group is oriented towards the channel interior.[1] This blockage prevents proton translocation, thereby inhibiting viral uncoating and halting the replication cycle.[5] Widespread resistance, primarily due to a serine-to-asparagine substitution at position 31 (S31N) in the M2 protein, has limited the clinical use of these first-generation adamantane antivirals against seasonal influenza strains.[6][7]
Caption: Amantadine physically blocks the M2 proton channel, preventing viral uncoating.
Experimental Protocol: Plaque Reduction Assay
The gold standard for quantifying the antiviral activity of a compound against cytopathic viruses like influenza is the plaque reduction assay. This assay measures the ability of a drug to inhibit the formation of plaques (zones of cell death) in a monolayer of host cells.
Methodology:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 9.5 x 10^5 cells/well) and incubate overnight at 37°C with 5% CO₂.[4]
-
Compound Preparation: Prepare serial dilutions of the adamantane derivative in serum-free infection medium (e.g., MEM with TPCK-trypsin at 1 µg/mL).
-
Infection: Wash the confluent MDCK cell monolayers with sterile PBS. Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.[8]
-
Treatment: Aspirate the virus inoculum and wash the monolayers. Add 2 mL of the prepared compound dilutions to each well. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Overlay: After a 1-hour incubation with the compound, aspirate the liquid and add 2 mL of an overlay medium (e.g., 1.25% Avicel or agarose in MEM containing the respective compound concentration).[4]
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, until plaques are visible.
-
Visualization and Counting: Fix the cells (e.g., with 10% formalin), remove the overlay, and stain the cell monolayer with a solution like 0.1% crystal violet. Plaques will appear as clear zones against a stained background of viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The IC₅₀ value is determined as the compound concentration that reduces the number of plaques by 50%.
Data Summary: Antiviral Activity
The antiviral efficacy of adamantane derivatives is highly dependent on the influenza strain and the specific substitutions on the adamantane scaffold.
| Derivative | Influenza A Strain | IC₅₀ (µM) | Reference |
| Amantadine | A/Hong Kong/68 (H3N2) | < 30 | [9] |
| Rimantadine | A/Hong Kong/68 (H3N2) | < 30 | [9] |
| Amantadine | S31N mutant strains | Ineffective | [6][7] |
| Aza-adamantane Derivative | A/California/04/09 (H1N1) | Effective | [10] |
Neuroprotective Activity: Modulating Glutamatergic Neurotransmission
Adamantane derivatives have found a significant role in neurology, most notably with memantine for the treatment of Alzheimer's disease.[11] Their primary mechanism in this context is the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.
Mechanism of Action: NMDA Receptor Antagonism
NMDA receptors are glutamate-gated ion channels that, when overstimulated by excessive glutamate (a condition known as excitotoxicity), lead to a massive influx of Ca²⁺. This Ca²⁺ overload triggers downstream neurotoxic pathways, contributing to neuronal damage in neurodegenerative diseases like Alzheimer's.[12]
Memantine is a low-to-moderate affinity, uncompetitive NMDA receptor antagonist.[12] It preferentially blocks the NMDA receptor channel when it is open, which occurs during pathological, sustained glutamate release. Crucially, its fast on/off kinetics and voltage dependency allow it to leave the channel quickly during normal synaptic transmission, thus preserving the physiological function of the NMDA receptor required for learning and memory. Amantadine also acts as an NMDA receptor antagonist, though with a lower affinity than memantine.[13]
Caption: Memantine blocks the NMDA receptor channel during over-activation, preventing excitotoxicity.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through NMDA receptors in a single neuron, providing a precise assessment of a compound's blocking effect.
Methodology:
-
Cell Preparation: Use primary neuronal cultures or a cell line (e.g., HEK293) expressing specific NMDA receptor subtypes.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing CsF, CsCl, EGTA, and HEPES).
-
Seal Formation: Approach a target cell with the micropipette under microscopic guidance. Apply gentle suction to form a high-resistance "gigaseal" ( >1 GΩ) between the pipette tip and the cell membrane.[7]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, gaining electrical access to the cell's interior.[7]
-
Recording: Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV). Apply a solution containing NMDA and glycine (co-agonist) to activate the NMDA receptors, and record the resulting inward current.
-
Inhibitor Application: Perfuse the cell with a solution containing NMDA, glycine, and the adamantane derivative at various concentrations. Record the inhibited current.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Data Summary: NMDA Receptor Affinity
The affinity of adamantane derivatives for the NMDA receptor is a key determinant of their neuroprotective potential.
| Derivative | Receptor Subtype | Kᵢ or IC₅₀ (µM) | Reference |
| Memantine | GluN1/GluN2B (WT) | 0.54 (IC₅₀) | [13] |
| Amantadine | GluN1/GluN2B (WT) | 41 (IC₅₀) | [13] |
| Memantine | (Human Frontal Cortex) | 0.54 (Kᵢ) | [3] |
| Amantadine | (Human Frontal Cortex) | 10.5 (Kᵢ) | [3] |
Antidiabetic Activity: Targeting DPP-4
A newer application for the adamantane scaffold is in the treatment of type 2 diabetes. The drugs vildagliptin and saxagliptin incorporate an adamantane group and function as potent inhibitors of dipeptidyl peptidase-4 (DPP-4).[14]
Mechanism of Action: DPP-4 Inhibition
DPP-4 is a serine protease that inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, adamantane-based drugs like vildagliptin and saxagliptin increase the circulating levels of active GLP-1 and GIP, leading to enhanced insulin release and improved glycemic control.[10] The adamantane moiety fits into a hydrophobic sub-pocket of the DPP-4 active site, contributing to the high affinity and selectivity of these inhibitors.[15]
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4 using a fluorogenic substrate.
Methodology:
-
Reagent Preparation: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 8.0). Dissolve recombinant human DPP-4 enzyme and the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) in the buffer. Prepare serial dilutions of the test compound (e.g., saxagliptin) in DMSO, then dilute further in the assay buffer.[8]
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the DPP-4 enzyme solution, and the test compound solution to the appropriate wells. Include wells for a positive control (enzyme + substrate, no inhibitor) and a negative control (substrate, no enzyme).
-
Pre-incubation: Mix the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a microplate reader.[8][10]
-
Data Analysis: The rate of fluorescence increase is proportional to DPP-4 activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Data Summary: DPP-4 Inhibition
The potency of adamantane-containing gliptins is in the nanomolar range, highlighting their efficacy as antidiabetic agents.
| Derivative | Target | IC₅₀ (nM) | Reference |
| Saxagliptin | Human Plasma DPP-4 | 4.0 | [16] |
| Vildagliptin | Human Plasma DPP-4 | 20 | [16] |
| Sitagliptin (non-adamantane) | Human Plasma DPP-4 | 22 | [16] |
Anticancer Activity: A Multifaceted Approach
Adamantane derivatives are being actively investigated as anticancer agents, exhibiting multiple mechanisms of action against various cancer cell lines.
Mechanisms of Action
The anticancer effects of adamantane derivatives are not confined to a single pathway but involve several distinct mechanisms:
-
Induction of Apoptosis: Certain adamantane thiadiazole derivatives have been shown to induce apoptosis in lung carcinoma (A549) cells through the intrinsic (mitochondrial) pathway. This involves mitochondrial dysfunction, leading to the activation of executioner caspases like caspase-3.[17]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is common in many cancers. Adamantane-based compounds have been developed as potent HDAC inhibitors.[5] By inhibiting HDACs, these derivatives cause hyperacetylation of histones, leading to the transcriptional activation of tumor suppressor genes like p21, which in turn induces cell cycle arrest and apoptosis.[13][18]
-
17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibition: Some hormone-dependent cancers, like prostate and breast cancer, rely on the production of active steroid hormones. 17β-HSD enzymes are involved in the final steps of androgen and estrogen synthesis. Adamantane derivatives have been designed to inhibit these enzymes, thereby reducing the levels of active hormones that promote cancer growth.[4]
Caption: Adamantane derivatives exert anticancer effects via multiple mechanisms.
Experimental Protocols
A. Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HT-29) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the adamantane derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
B. Apoptosis Confirmation: Caspase-3 Activity Assay
This fluorometric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Methodology:
-
Cell Treatment: Treat cells with the adamantane derivative at its IC₅₀ concentration for a predetermined time to induce apoptosis.
-
Cell Lysis: Lyse the cells using the provided lysis buffer to release cellular contents, including caspases.
-
Reaction Setup: In a 96-well plate, combine the cell lysate with a reaction buffer containing DTT.
-
Substrate Addition: Add the caspase-3 substrate, DEVD-AFC (7-amino-4-trifluoromethylcoumarin), to each well.
-
Incubation and Measurement: Incubate at 37°C. Activated caspase-3 in the lysate will cleave the substrate, releasing the fluorescent AFC group. Measure the fluorescence at Ex/Em = 400/505 nm.[19]
-
Data Analysis: Compare the fluorescence of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Data Summary: In Vitro Cytotoxicity
The cytotoxic potential of adamantane derivatives varies widely depending on the linked pharmacophore and the cancer cell line.
| Cell Line | Adamantane Derivative Type | IC₅₀ (µM) | Reference |
| A549 (Lung) | Curcumin (for comparison) | 33 | [20] |
| N-Rhodanine Glycoside | 4.5 | [21] | |
| MCF-7 (Breast) | Quinazoline-amino sulphonamide hybrid | 3.24 | |
| N-Rhodanine Glycoside | 3.1 | [21] | |
| HT-29 (Colon) | Fluphenazine (CNS drug) | ~2-3 (estimated) | |
| 5-Fluorouracil (for comparison) | Varies | ||
| HCT116 (Colon) | Nor-adamantane HDAC inhibitor | 0.01-0.05 (GI₅₀) | [5] |
Conclusion and Future Directions
The adamantane scaffold has proven to be an exceptionally versatile tool in drug discovery. Its unique structural and physicochemical properties have enabled the development of successful drugs across a wide spectrum of therapeutic areas. From its origins in antiviral therapy to its current applications in neurodegenerative disorders and diabetes, and its emerging potential in oncology, the "lipophilic bullet" continues to hit its targets with remarkable efficacy.
Future research will likely focus on leveraging the adamantane framework for the design of multi-target ligands and drug-conjugates for personalized medicine. The continued exploration of novel substitutions and hybrid molecules incorporating this privileged scaffold promises to yield the next generation of innovative therapeutics.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
- Liu, J., et al. (2017). Adamantane in medicinal chemistry. European Journal of Medicinal Chemistry, 126, 399-413.
-
Stier, M. (2022). Influenza virus plaque assay. protocols.io. [Link]
-
Cady, S. D., et al. (2010). Structure of the Amantadine Binding Site of Influenza M2 Proton Channels in Lipid Bilayers. Nature, 463(7281), 689–692. [Link]
-
Correia-da-Silva, M., et al. (2021). Synergistic Growth Inhibition of HT-29 Colon and MCF-7 Breast Cancer Cells with Simultaneous and Sequential Combinations of Antineoplastics and CNS Drugs. International Journal of Molecular Sciences, 22(14), 7408. [Link]
- Bright, R. A., et al. (2006). Incidence of adamantane resistance among influenza A (H3N2) viruses isolated worldwide from 1994 to 2005: a cause for concern. The Lancet, 368(9542), 1175-1181.
-
Kolocouris, N., et al. (2016). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 21(10), 1339. [Link]
-
Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (2017). Bio-protocol, 7(16), e2493. [Link]
-
Gopalan, B., et al. (2013). Discovery of adamantane based highly potent HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2532–2537. [Link]
-
Mathur, V., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]
- DPP4 Activity Assay Kit Protocol. (n.d.). Life Technologies (India) Pvt. Ltd.
-
Augeri, D. J., et al. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacology, 12(1), 2. [Link]
- (2015). 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition: Discovery of Selective and Metabolically Stable Compounds Inhibiting Both the Human Enzyme and Its Murine Ortholog. Journal of Medicinal Chemistry, 58(15), 6046–6064.
- A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. (2024). Angiotherapy, 1, 1-12.
-
Sharma, A., et al. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. Molecules, 27(17), 5536. [Link]
-
Chen, H. S. V., & Lipton, S. A. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience, 3(8), 558–563. [Link]
-
Whole Cell Patch Clamp Protocol. (n.d.). Axol Bioscience. [Link]
- Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160–170.
-
Ceylan, S. S., et al. (2023). CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. bioRxiv. [Link]
-
Al-Salahi, R., et al. (2016). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 21(4), 509. [Link]
-
IC50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. (n.d.). ResearchGate. [Link]
-
The IC 50 values for HepG2, MCF7, A549 and HT29 cells generated from... (n.d.). ResearchGate. [Link]
-
Dong, G., et al. (2015). Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations. PLOS ONE, 10(3), e0119115. [Link]
-
Gao, R., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 898634. [Link]
- Min, K. N., & Lee, S. K. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Archives of Pharmacal Research, 34(3), 341–352.
- Nelson, M. L., et al. (2008). The origin and global emergence of adamantane resistant A/H3N2 influenza viruses.
- LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. (2012). Analytical Methods, 4(5), 1269-1275.
-
IC50 values of the tested compounds against MCF- 7, HepG2, and A549... (n.d.). ResearchGate. [Link]
- Discovery of adamantane based highly potent HDAC inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(9), 2532-2537.
- Predicting the DPP-IV Inhibitory Activity pIC50 Based on Their Physicochemical Properties. (2013). Journal of Amino Acids, 2013, 798743.
- Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents. (2021). Biophysical Chemistry, 277, 106644.
- Dipeptidyl peptidase-4 (DPP4) Inhibitor Screening Assay Kit Protocol. (n.d.). Abcam.
- Turan-Erbul, A., et al. (2020). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Journal of Heterocyclic Chemistry, 57(12), 4216-4228.
- High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005. (2006). MMWR. Morbidity and Mortality Weekly Report, 55(2), 44-46.
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of adamantane based highly potent HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005--06 Influenza Season [cdc.gov]
- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 9. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetechindia.com [lifetechindia.com]
- 11. mdpi.com [mdpi.com]
- 12. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Predicting the DPP-IV Inhibitory Activity pIC50 Based on Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. mdpi.com [mdpi.com]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. content.abcam.com [content.abcam.com]
- 21. Synergistic Growth Inhibition of HT-29 Colon and MCF-7 Breast Cancer Cells with Simultaneous and Sequential Combinations of Antineoplastics and CNS Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Placement of a Methyl Group: Unlocking the Bioactivity of N-(3-methyl-1-adamantyl)acetamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties make it an attractive component for designing novel therapeutics with enhanced pharmacological profiles. The incorporation of an adamantane cage into a drug candidate can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.[1] This guide delves into the nuanced role of a seemingly minor modification—the addition of a single methyl group—to the adamantane scaffold, focusing on N-(3-methyl-1-adamantyl)acetamide and its implications for bioactivity.
Core Compound Analysis: this compound vs. N-(1-adamantyl)acetamide
To comprehend the significance of the methyl group, a comparative analysis with its parent compound, N-(1-adamantyl)acetamide, is essential. The fundamental difference lies in the substitution at the 3-position of the adamantane cage.
Sources
The Strategic deployment of N-(3-methyl-1-adamantyl)acetamide as a Cornerstone Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The adamantane cage, a rigid, lipophilic, and metabolically stable hydrocarbon scaffold, has cemented its position as a privileged motif in medicinal chemistry. Its incorporation into therapeutic agents has consistently led to significant improvements in pharmacokinetic and pharmacodynamic profiles. This guide delves into the specific utility of a key derivative, N-(3-methyl-1-adamantyl)acetamide, as a versatile building block in drug discovery and development. We will explore its synthesis, physicochemical properties, and strategic applications, providing detailed experimental protocols and elucidating the causal relationships behind its efficacy. This document serves as a comprehensive resource for researchers aiming to leverage the unique attributes of this compound to design next-generation therapeutics with enhanced efficacy and drug-like properties.
Introduction: The Adamantane Advantage in Drug Design
The journey of adamantane in medicine began with the discovery of the antiviral properties of amantadine.[1] This paved the way for the exploration of a vast chemical space of adamantane-containing molecules, leading to the development of successful drugs for a range of indications, including neurodegenerative diseases and diabetes.[2] The therapeutic success of adamantane derivatives can be attributed to several key features of the adamantyl moiety:
-
Enhanced Lipophilicity: The bulky, hydrocarbon-rich structure of adamantane significantly increases the lipophilicity of a molecule.[3] This property is crucial for improving absorption, distribution, metabolism, and excretion (ADME) characteristics, including the ability to cross the blood-brain barrier.[3]
-
Metabolic Stability: The rigid, cage-like structure of adamantane is resistant to metabolic degradation, which can protect adjacent functional groups from enzymatic cleavage and extend the half-life of a drug.[4]
-
Three-Dimensional Scaffolding: The well-defined, three-dimensional geometry of the adamantane cage provides a rigid scaffold for the precise orientation of pharmacophoric groups, enabling optimal interactions with biological targets.[5]
This compound emerges as a particularly valuable building block due to the strategic placement of a methyl group on the adamantane core and the presence of a versatile acetamide handle. The methyl group allows for fine-tuning of steric and electronic properties, while the acetamide group can either be incorporated directly into the final drug structure or serve as a protected amine for further functionalization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO | |
| Molecular Weight | 207.32 g/mol | |
| XLogP3 | 3.3 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 1 |
The XLogP3 value of 3.3 indicates a significant degree of lipophilicity, a direct consequence of the adamantane cage. This property is a primary driver for its use in enhancing the membrane permeability and overall bioavailability of drug candidates.[6] The presence of both a hydrogen bond donor and acceptor in the acetamide group provides opportunities for specific interactions with biological targets.
Synthesis of this compound: The Ritter Reaction
The most established and efficient method for the synthesis of this compound is the Ritter reaction. This powerful transformation involves the reaction of a nitrile with a carbocation precursor, such as an alcohol, in the presence of a strong acid. The stability of the bridgehead adamantyl carbocation makes adamantane derivatives particularly well-suited for this reaction.
Mechanism of the Ritter Reaction
The reaction proceeds through the following key steps:
-
Carbocation Formation: In the presence of a strong acid (e.g., sulfuric acid), 3-methyl-1-adamantanol is protonated, followed by the loss of a water molecule to form a stable tertiary carbocation at the 1-position of the adamantane cage.
-
Nucleophilic Attack: The nitrogen atom of acetonitrile acts as a nucleophile and attacks the carbocation, forming a nitrilium ion intermediate.
-
Hydrolysis: Subsequent hydrolysis of the nitrilium ion yields the final product, this compound.
Figure 1: Mechanism of the Ritter reaction for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-methyl-1-adamantanol
-
Acetonitrile
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard Glassware (round-bottom flask, dropping funnel, beaker, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-1-adamantanol (1 equivalent) in acetonitrile (excess, serves as both reactant and solvent).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. The addition is highly exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) to obtain pure this compound.
Applications in Medicinal Chemistry: A Versatile Building Block
This compound offers multiple avenues for its incorporation into drug candidates, primarily revolving around its use as a lipophilic scaffold and as a precursor to the corresponding primary amine.
As a Precursor to 3-methyl-1-aminoadamantane: Synthesis of Memantine and Amantadine Analogs
The acetamide group serves as an excellent protecting group for the 1-amino-3-methyladamantane moiety. Hydrolysis of this compound under acidic or basic conditions readily yields the free amine, which is a key intermediate in the synthesis of analogs of memantine and amantadine.
Memantine, an antagonist of the N-methyl-D-aspartate (NMDA) receptor, is used in the treatment of Alzheimer's disease.[7] Amantadine is an antiviral drug that has also found use in the management of Parkinson's disease.[8] The synthesis of analogs of these drugs often involves the modification of the adamantane cage. Starting with this compound provides a convenient route to introduce the 3-methyl-1-aminoadamantane core, allowing for the exploration of structure-activity relationships.
Figure 2: Synthetic utility of this compound as a precursor to 3-methyl-1-aminoadamantane.
Experimental Protocol: Hydrolysis of this compound
Materials:
-
This compound
-
Hydrochloric Acid (concentrated) or Sodium Hydroxide
-
Reflux condenser
-
Heating mantle
-
Standard glassware
Procedure (Acidic Hydrolysis):
-
To a round-bottom flask containing this compound (1 equivalent), add a solution of hydrochloric acid (e.g., 6M).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[9]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and basify with a strong base (e.g., NaOH) to pH > 12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield 3-methyl-1-aminoadamantane.
As a Lipophilic Moiety in Enzyme Inhibitors: Targeting 11β-HSD1
The adamantane cage is a well-established pharmacophore for the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases such as type 2 diabetes and obesity.[6][10] Adamantyl amides have been shown to be potent inhibitors of this enzyme.[11] The this compound moiety can be directly incorporated into potential 11β-HSD1 inhibitors, where the adamantane cage occupies a lipophilic pocket in the enzyme's active site. The 3-methyl group can provide additional steric bulk and favorable hydrophobic interactions, potentially enhancing binding affinity and selectivity.
The general strategy involves coupling the this compound core to other pharmacophoric elements known to interact with the active site of 11β-HSD1.
Influence of the 3-Methyl Group on Structure-Activity Relationships (SAR)
The introduction of a methyl group at the 3-position of the adamantane cage is not a trivial modification. It can significantly impact the molecule's interaction with its biological target in several ways:
-
Steric Effects: The methyl group increases the steric bulk of the adamantane moiety. Depending on the topology of the binding pocket, this can either lead to a more favorable fit, enhancing binding affinity, or result in steric clashes that reduce activity.
-
Hydrophobicity: The methyl group further increases the lipophilicity of the adamantane cage, which can strengthen hydrophobic interactions within the binding site.
-
Conformational Restriction: While the adamantane cage itself is rigid, the methyl group can influence the preferred orientation of the entire molecule within the binding pocket.
These factors make the 3-methyl substituent a valuable tool for SAR studies, allowing for the fine-tuning of a lead compound's potency and selectivity.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Ritter reaction, coupled with its favorable physicochemical properties, makes it an attractive starting point for the development of novel therapeutics. Its utility as both a precursor to 3-methyl-1-aminoadamantane and as a direct lipophilic component in enzyme inhibitors provides a broad scope for its application in drug discovery programs targeting a variety of diseases.
Future research should focus on the systematic exploration of this compound in the design of new inhibitors for various enzymatic targets, as well as its incorporation into novel antiviral and anticancer agents. A deeper understanding of the specific contributions of the 3-methyl group to binding affinity and metabolic stability through computational modeling and experimental studies will further enhance its strategic deployment in the ongoing quest for more effective and safer medicines.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
- Indian Academy of Sciences. (2024). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Journal of Chemical Sciences, 136(37).
-
Vu, B. D., Ho Ba, N. M., Pham, V. H., & Phan, D. C. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085–16088. [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
ResearchGate. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. Retrieved from [Link]
-
He, Y., et al. (2014). 3-Amino-N-adamantyl-3-methylbutanamide derivatives as 11β-hydroxysteroid dehydrogenase 1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(5), 1369-1374. [Link]
-
Al-Omar, M. A., et al. (2015). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 20(5), 8125-8143. [Link]
-
ResearchGate. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]
-
MDPI. (2018). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 23(10), 2533. [Link]
-
Dane, C., et al. (2025). The Adamantane Scaffold: Beyond a Lipophilic Moiety. European Journal of Medicinal Chemistry, 291, 117592. [Link]
- Allied Academies. (2018). Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmaceutical agents. Journal of Clinical and Vaccine Research.
- Google Patents. (n.d.). Process for the preparation of memantine.
-
PubMed. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085–16088. [Link]
-
National Center for Biotechnology Information. (n.d.). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction. PubMed Central. Retrieved from [Link]
-
PubMed. (2011). Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 435-439. [Link]
-
LibreTexts Chemistry. (2020, May 30). 22.7: Amide Chemistry. Retrieved from [Link]
-
MDPI. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences, 24(8), 6985. [Link]
- Arkat USA, Inc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.
-
PubMed. (2022). Inhibition of 11β-Hydroxysteroid dehydrogenase-1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double-blind, placebo-controlled, phase II study. Diabetes, Obesity and Metabolism, 24(5), 852-861. [Link]
-
Georgia Southern University. (2015). Hydroamidation with Acetamides and Trifluoroacetamides. Retrieved from [Link]
- Google Patents. (n.d.). N-(1-adamantyl)acetamide synthesis method.
-
ResearchGate. (n.d.). New Synthetic Approach to Memantine Hydrochloride Starting from 1,3-Dimethyl-adamantane. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Amino-N-adamantyl-3-methylbutanamide derivatives as 11β-hydroxysteroid dehydrogenase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ias.ac.in [ias.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of N-(3-methyl-1-adamantyl)acetamide via the Ritter Reaction
Abstract
This document provides a detailed experimental protocol for the synthesis of N-(3-methyl-1-adamantyl)acetamide, a key intermediate in medicinal chemistry and materials science. The adamantane scaffold is a privileged structure in drug design, valued for its rigid, lipophilic properties that can enhance the pharmacological profile of a molecule.[1][2] This protocol employs the Ritter reaction, a robust and efficient method for the formation of N-alkyl amides. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a self-validating system from reaction setup to product characterization. We will elucidate the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction and Scientific Rationale
This compound belongs to the family of adamantane derivatives, which are integral to the development of therapeutics for a range of diseases, including viral infections and neurological disorders.[3] The molecule itself is a valuable building block for creating more complex molecular frameworks.[4]
The chosen synthetic route is the Ritter reaction, a cornerstone of organic synthesis for preparing amides from nitriles and a carbocation source.[5] This method is exceptionally well-suited for adamantane derivatives due to the remarkable stability of the bridgehead adamantyl carbocation that forms as a key intermediate.[4] The reaction proceeds by the acid-catalyzed generation of a tertiary carbocation from a precursor like an alcohol or halide, followed by nucleophilic attack from the nitrogen atom of a nitrile (in this case, acetonitrile). The resulting nitrilium ion is then hydrolyzed during aqueous work-up to yield the final amide product.[5][6]
This protocol utilizes 3-methyl-1-adamantanol as the carbocation precursor due to its commercial availability and straightforward conversion under acidic conditions.
Reaction Mechanism: The Ritter Amidation
The synthesis proceeds through three critical stages, as illustrated below. The stability of the tertiary adamantyl carbocation is the primary driving force for the reaction's efficiency.
Caption: The mechanism of the Ritter reaction for this compound synthesis.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 3-Methyl-1-adamantanol | 702-98-7 | 166.28 | 5.00 g | 30.07 | Starting material. |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | 50 mL | - | Reagent and solvent. Use anhydrous grade. |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 10 mL | ~188 | Catalyst. Concentrated (98%). |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | - | For extraction. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - | For neutralization. Saturated aqueous solution. |
| Deionized Water | 7732-18-5 | 18.02 | ~1 L | - | For work-up and washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | Drying agent. |
| Ethanol / Hexanes | - | - | As needed | - | For recrystallization. |
Equipment
-
250 mL Round-bottom flask
-
100 mL Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Reflux condenser
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Safety Precautions
-
General: This protocol must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.[7][8]
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It causes severe burns upon contact. Handle with extreme care, always adding acid to other liquids slowly to dissipate heat. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Acetonitrile & Dichloromethane: These solvents are volatile and flammable. Avoid inhalation of vapors and contact with skin.
Detailed Experimental Protocol
This protocol outlines the synthesis, isolation, and purification of the target compound.
Reaction Setup and Synthesis
-
Reagent Preparation: Place 3-methyl-1-adamantanol (5.00 g, 30.07 mmol) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add acetonitrile (50 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This is crucial to control the initial exotherm upon acid addition.
-
Acid Addition: Transfer concentrated sulfuric acid (10 mL) to a dropping funnel. Add the acid dropwise to the stirring reaction mixture over 30-45 minutes. Causality: A slow, controlled addition is essential to prevent a rapid temperature increase which can lead to unwanted side reactions and degradation of the product.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase) by observing the disappearance of the 3-methyl-1-adamantanol spot.
Work-up and Product Isolation
-
Quenching: Carefully and slowly pour the reaction mixture into a 1 L beaker containing approximately 500 g of crushed ice with vigorous stirring. A white precipitate of the crude product should form. Rationale: This step hydrolyzes the nitrilium ion intermediate to the amide and dilutes the acid, precipitating the water-insoluble product.[9]
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture until the effervescence ceases and the pH is neutral to alkaline (pH ~8-9). This neutralizes the excess sulfuric acid.
-
Isolation: Isolate the crude white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Drying: Allow the product to air-dry on the filter for at least one hour. For complete dryness, the crude product can be placed in a desiccator under vacuum overnight.
Purification by Recrystallization
-
Solvent Selection: Dissolve the crude solid in a minimum amount of hot ethanol.
-
Precipitation: While the solution is still warm, add deionized water dropwise until the solution becomes persistently cloudy.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Isolation: Collect the purified white crystalline product by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum. A typical yield is in the range of 75-85%.
Experimental Workflow Overview
The entire process from setup to analysis is summarized in the following workflow diagram.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Product Characterization
To confirm the identity and purity of the synthesized this compound (M.W. 207.31 g/mol ), the following analytical techniques are essential.[4]
-
¹H NMR (in CDCl₃):
-
Expected Signals: δ ~5.3 (s, 1H, -NH-), δ ~1.9 (s, 3H, -COCH₃), δ ~0.85 (s, 3H, adamantyl-CH₃), and a series of broad multiplets between δ 1.2-2.2 corresponding to the 14H of the adamantane cage. The simplicity of the spectrum, particularly the sharp singlets for the methyl groups, is a strong indicator of the product's structure.
-
-
¹³C NMR (in CDCl₃):
-
Expected Signals: δ ~169 (C=O), δ ~53 (quaternary C-N), δ ~30 (quaternary C-CH₃), and multiple signals in the range of δ 29-50 for the remaining adamantane carbons.
-
-
Infrared (IR) Spectroscopy (ATR):
-
Key Peaks: A strong, sharp absorption band around 1640-1660 cm⁻¹ corresponding to the amide C=O stretch.[9] A peak around 3300 cm⁻¹ for the N-H stretch. C-H stretching vibrations for the adamantane cage will appear just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Expected Ion: [M+H]⁺ at m/z = 208.17. The fragmentation pattern should show a characteristic loss of the acetamide group, resulting in a strong peak for the 3-methyl-1-adamantyl cation at m/z = 149.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time to 24 hours. Ensure adequate stirring. Confirm the quality of the sulfuric acid. |
| Product loss during work-up. | Ensure the pH is sufficiently basic (>8) before filtration to minimize the solubility of the protonated amide. Use ice-cold water for washing. | |
| Oily Product / Fails to Crystallize | Presence of impurities or unreacted starting material. | Re-purify using column chromatography (silica gel, ethyl acetate/hexanes gradient). Ensure the starting alcohol is pure. |
| Reaction turns dark brown/black | Excessive heat during acid addition. | Repeat the synthesis, ensuring the acid is added much more slowly and the temperature is maintained below 10 °C during addition. |
Conclusion
This application note provides a reliable and well-rationalized protocol for the synthesis of this compound. By leveraging the inherent stability of the adamantyl carbocation, the Ritter reaction offers a direct and high-yielding pathway to this valuable chemical intermediate. The detailed steps for synthesis, purification, and characterization form a self-validating workflow, enabling researchers to confidently produce and verify this compound for applications in drug discovery and materials science.
References
-
Al-Obaid, A. M., & Al-Rashood, K. A. (2021). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-75. Retrieved from [Link]
-
Nguyen, T. L., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16091–16098. Retrieved from [Link]
- Google Patents. (n.d.). RU2401828C2 - N-(1-adamantyl)acetamide synthesis method.
- Google Patents. (n.d.). WO1989007590A1 - Process of preparing n-(1-adamantyl) acetamide.
-
Carl ROTH. (2024). Safety Data Sheet: Adamantane. Retrieved from [Link]
- Google Patents. (n.d.). CN101798270A - Method for preparing 3-amino-1-adamantane alcohol.
-
González-Sabin, J., et al. (2016). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. Beilstein Journal of Organic Chemistry, 12, 2146–2151. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). RU2679607C1 - Method for producing n-(adamantane-1-yl)amides.
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Adamantane. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]
- Google Patents. (n.d.). CN104761456A - Preparation method of 3-amino-1-adamantanol.
-
ResearchGate. (2007). Synthesis and characterization of new polyamide-imides containing pendent adamantyl groups. Retrieved from [Link]
-
NIST. (n.d.). N-(1-Adamantyl)acetamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
El-Emam, A. A., et al. (2011). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 16(8), 6527-6541. Retrieved from [Link]
-
Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). DE102006009278B4 - Process for the direct formamidation or acetamidation of admantane and Admantanderivaten and their use for the production of Aminoadmantanen.
-
ResearchGate. (2011). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Retrieved from [Link]
-
ResearchGate. (2018). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
-
ACS Publications. (2020). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. Retrieved from [Link]
-
ResearchGate. (2011). Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
-
National Institutes of Health. (2020). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 778-09-6 [benchchem.com]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. Ritter Reaction [organic-chemistry.org]
- 7. carlroth.com [carlroth.com]
- 8. chemos.de [chemos.de]
- 9. ijpsr.com [ijpsr.com]
Mastering the Purification of N-(3-methyl-1-adamantyl)acetamide: A Guide for Researchers
Introduction: The Importance of Purity in Adamantane-Based Drug Discovery
N-(3-methyl-1-adamantyl)acetamide, a derivative of the rigid, lipophilic adamantane core, represents a class of compounds with significant potential in medicinal chemistry and drug development. The unique three-dimensional structure of the adamantane cage can impart favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability and membrane permeability. As with any active pharmaceutical ingredient (API) or intermediate, achieving high purity is paramount to ensure safety, efficacy, and reproducibility in downstream applications and clinical trials.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound. Drawing upon established principles of organic chemistry and field-proven insights, this document will explore various purification techniques, from traditional recrystallization to chromatographic methods and sublimation, equipping researchers, scientists, and drug development professionals with the necessary tools to obtain this compound in a highly purified form.
Understanding the Synthetic Landscape: The Ritter Reaction and Potential Impurities
The most common and efficient method for the synthesis of this compound is the Ritter reaction . This reaction involves the treatment of a suitable precursor, typically 3-methyl-1-adamantanol or a corresponding halide, with acetonitrile in the presence of a strong acid, such as sulfuric acid.[1] The mechanism proceeds through the formation of a stable tertiary carbocation at the bridgehead position of the adamantane skeleton, which is then attacked by the nitrogen atom of acetonitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the desired amide.[2]
While robust, the Ritter reaction can generate a profile of impurities that must be effectively removed. A thorough understanding of these potential contaminants is the first step in designing a successful purification strategy.
Common Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials: Residual 3-methyl-1-adamantanol or its halide precursor.
-
Byproducts of the Ritter Reaction:
-
Elimination Products: Dehydration of the adamantanol precursor can lead to the formation of unsaturated adamantane derivatives.
-
Poly-Acetylated Adamantanes: Under certain conditions, a second acetylation can occur on the adamantane ring, leading to diacetamide impurities.
-
-
Reagent-Derived Impurities: Residual acid catalyst and byproducts from the decomposition of acetonitrile.
The following diagram illustrates the synthetic pathway and the potential points of impurity formation.
Caption: Synthetic route to this compound and major impurity classes.
Purification Strategies: A Multi-pronged Approach
Achieving high purity often requires a combination of techniques. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity level.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and economical technique for purifying crystalline solids. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For this compound, which is a solid at room temperature, recrystallization is an excellent first-line purification strategy.[3]
Choosing the Right Solvent:
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. The impurities, conversely, should either be highly soluble at all temperatures or sparingly soluble.
| Solvent/Solvent System | Rationale for Use | Expected Purity |
| Ethanol | A good general-purpose polar solvent for amides. | >98% |
| Acetonitrile | Often provides excellent crystal formation for amides. | >99% |
| Acetone | Another effective polar solvent for amide recrystallization. | >98% |
| Ethanol/Ethyl Acetate | A mixed solvent system can fine-tune solubility for optimal crystal growth. | >99% |
| Hexane/Ethyl Acetate | Suitable for removing more polar impurities. | >97% |
Protocol for Recrystallization of this compound:
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Column Chromatography: For High-Resolution Separation
For challenging separations or to achieve the highest possible purity, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase.
Key Parameters for Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the standard choice for compounds of moderate polarity like this compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
Protocol for Silica Gel Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase. Less polar impurities will elute first. Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute the desired product.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Step-by-step workflow for purification by column chromatography.
Sublimation: A Solvent-Free Approach for Adamantane Derivatives
The rigid, cage-like structure of adamantane and its derivatives often imparts a relatively high vapor pressure, making them amenable to purification by sublimation. This technique involves heating the solid under vacuum, causing it to transition directly into the gas phase, and then condensing the vapor back into a solid on a cold surface, leaving non-volatile impurities behind.
Protocol for Vacuum Sublimation:
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.
-
Heating: Gently heat the bottom of the apparatus containing the crude product. The temperature should be high enough to induce sublimation but below the melting point to avoid decomposition. A typical starting temperature range for adamantane derivatives is 100-150 °C.[4]
-
Condensation: The purified compound will sublime and deposit as crystals on the cold finger or the upper, cooler surfaces of the apparatus.
-
Isolation: Once the sublimation is complete, carefully release the vacuum and collect the purified crystals.
Purity Assessment: Validating the Purification Process
A robust analytical workflow is essential to confirm the purity of the final product. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining the purity of a compound and quantifying any residual impurities. A reversed-phase method is typically suitable for this compound.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting any residual starting materials or low molecular weight byproducts.
Typical GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Detector | Electron Ionization (EI), 70 eV |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the purified compound and for detecting impurities that may not be visible by other techniques. The spectra of pure this compound should show the characteristic signals for the adamantane cage, the methyl group, and the acetamide moiety.
Expected NMR Chemical Shifts (in CDCl₃):
-
¹H NMR (ppm):
-
~0.8-1.0 (s, 3H, adamantyl-CH₃)
-
~1.2-2.2 (m, 14H, adamantyl-CH and -CH₂)
-
~1.9-2.1 (s, 3H, acetyl-CH₃)
-
~5.0-6.0 (br s, 1H, N-H)
-
-
¹³C NMR (ppm):
-
~24 (acetyl-CH₃)
-
~29-50 (adamantane carbons)
-
~169 (C=O)
-
The absence of signals corresponding to impurities identified in the crude material is a strong indicator of successful purification.
Conclusion: A Pathway to High-Purity this compound
The purification of this compound is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent. By understanding the synthetic route and potential impurities, and by judiciously applying a combination of purification techniques such as recrystallization, column chromatography, and sublimation, researchers can obtain this valuable compound with the high degree of purity required for rigorous scientific investigation. The analytical methods outlined in this guide provide the necessary tools to validate the success of the purification process, ensuring the integrity and reliability of subsequent research and development efforts.
References
-
Chemistry LibreTexts. (2022, April 7). 6.3B: Step-by-step procedures for sublimation in the laboratory. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
- Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ritter Reaction [organic-chemistry.org]
- 3. This compound|CAS 778-09-6 [benchchem.com]
- 4. Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. kbfi.ee [kbfi.ee]
Application Note: A Validated In Vitro Assay for Characterizing 11β-HSD1 Inhibition by N-(3-methyl-1-adamantyl)acetamide
Abstract
This document provides a detailed protocol for determining the inhibitory potential of N-(3-methyl-1-adamantyl)acetamide against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The enzyme 11β-HSD1 is a key regulator of intracellular glucocorticoid levels and represents a high-value therapeutic target for metabolic syndrome, type 2 diabetes, and obesity.[1][2][3] The adamantane moiety is a privileged scaffold in the design of potent 11β-HSD1 inhibitors, making the characterization of novel derivatives like this compound a critical step in drug discovery.[3][4][5][6] We describe a robust, high-throughput Scintillation Proximity Assay (SPA) that quantifies the conversion of [³H]cortisone to [³H]cortisol, offering a reliable method for calculating inhibitor potency (IC₅₀).[7][8]
Introduction: The Rationale for 11β-HSD1 Inhibition
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a microsomal enzyme that catalyzes the conversion of inactive cortisone to biologically active cortisol in humans (or 11-dehydrocorticosterone to corticosterone in rodents).[9][10] This enzymatic action amplifies local glucocorticoid concentrations in key metabolic tissues, including the liver and adipose tissue.[9] Overexpression or hyperactivity of 11β-HSD1 is strongly implicated in the pathophysiology of obesity and insulin resistance.[2] Consequently, the inhibition of 11β-HSD1 is a promising therapeutic strategy for mitigating the downstream effects of excess glucocorticoid action.[3][11]
The catalytic activity of 11β-HSD1 is uniquely dependent on its environment within the lumen of the endoplasmic reticulum (ER). Its function as a reductase (cortisone to cortisol conversion) requires a high local concentration of the cofactor NADPH.[2][8] This is maintained in vivo by the colocalized enzyme hexose-6-phosphate dehydrogenase (H6PDH), which generates NADPH within the ER lumen.[2][12] A successful in vitro assay must faithfully replicate this essential cofactor dependency to generate physiologically relevant data.
Assay Principle: Scintillation Proximity Assay (SPA)
To avoid laborious chromatographic separation of substrate and product, we employ a homogeneous Scintillation Proximity Assay (SPA).[7] This technique provides a sensitive and high-throughput method for quantifying enzyme activity.
The core principle is as follows:
-
Enzymatic Reaction: Recombinant human 11β-HSD1 converts the radiolabeled substrate, [³H]cortisone, into the product, [³H]cortisol.
-
Specific Detection: A monoclonal antibody with high specificity for cortisol is coupled to Protein A-coated SPA beads. These beads contain a scintillant that emits light when stimulated by a radioisotope in close proximity.
-
Signal Generation: When the product, [³H]cortisol, binds to the antibody on the SPA bead, the tritium (³H) atom is brought close enough to the scintillant to generate a light signal, which is detected by a scintillation counter.
-
No Background: The unbound [³H]cortisone substrate remains free in solution, too distant from the beads to excite the scintillant, thus producing no signal.[8]
-
Inhibition Measurement: In the presence of an inhibitor like this compound, the production of [³H]cortisol is reduced, leading to a proportional decrease in the light signal.
Caption: Principle of the 11β-HSD1 Scintillation Proximity Assay.
Materials and Reagents
| Reagent | Supplier | Typical Concentration |
| Human Recombinant 11β-HSD1 Microsomes | Corning / BD Gentest | 1.5 µg/mL |
| [1,2-³H]-Cortisone | PerkinElmer | 20 nM |
| NADPH Tetrasodium Salt | Sigma-Aldrich | 100 µM |
| Glucose-6-Phosphate (G6P) | Sigma-Aldrich | 1 mM |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Sigma-Aldrich | 12.5 µg/mL |
| This compound | Custom Synthesis | 10 mM stock in DMSO |
| Carbenoxolone (Positive Control Inhibitor) | Sigma-Aldrich | 10 mM stock in DMSO |
| Anti-Cortisol Monoclonal Antibody | Vendor Specific | Titrate for optimal performance |
| Protein A Scintillation Proximity Beads | PerkinElmer | 1 mg/well |
| Assay Buffer | In-house | 100 mM K₂HPO₄/KH₂PO₄, pH 7.4 |
| Stop Solution | In-house | Assay Buffer + 10 µM Carbenoxolone |
| 384-well White, Opaque Assay Plates | Greiner / Corning | N/A |
| Scintillation Counter (e.g., MicroBeta, TopCount) | PerkinElmer | N/A |
Step-by-Step Experimental Protocol
Reagent Preparation
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA. This buffer is used for all dilutions unless otherwise specified.
-
NADPH Regenerating System: Prepare a 2X concentrated "Enzyme Mix" in assay buffer containing 3.0 µg/mL 11β-HSD1 microsomes, 200 µM NADPH, 2 mM G6P, and 25 µg/mL G6PDH. The use of a regenerating system ensures the NADPH/NADP+ ratio remains high, sustaining the enzyme's reductase activity.[1][2]
-
Substrate Solution: Prepare a 2X concentrated "Substrate Mix" in assay buffer containing 40 nM [³H]cortisone.
-
Test Compound Dilution Series:
-
Perform a serial dilution of the 10 mM stock of this compound in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended.
-
Transfer 1 µL of each dilution into the assay plate wells. This creates a final DMSO concentration of 2% in the assay, which should be kept consistent across all wells.
-
-
Control Wells:
-
0% Inhibition (Maximum Signal): Add 1 µL of 100% DMSO.
-
100% Inhibition (Background): Add 1 µL of a high concentration of Carbenoxolone (e.g., 10 mM stock in DMSO).
-
-
SPA Bead Slurry: Prepare the SPA bead slurry according to the manufacturer's instructions in the stop solution. The presence of a potent inhibitor in the bead slurry immediately halts any residual enzymatic activity upon addition.
Assay Procedure
The following procedure is for a total reaction volume of 50 µL per well in a 384-well plate.
-
Compound Plating: Add 1 µL of the serially diluted this compound, DMSO, or control inhibitor to the appropriate wells of the 384-well plate.
-
Initiate Reaction: Add 25 µL of the 2X Enzyme Mix to all wells. Gently mix the plate and pre-incubate for 15 minutes at 37°C. This step allows the compound to interact with the enzyme before the substrate is introduced.
-
Add Substrate: Add 25 µL of the 2X Substrate Mix to all wells to start the enzymatic reaction.
-
Incubation: Seal the plate and incubate for 60 minutes at 37°C. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover).
-
Stop Reaction & Detect: Add 50 µL of the SPA bead slurry to each well. This stops the reaction and initiates the detection phase.
-
Equilibration: Seal the plate and incubate for a minimum of 2 hours at room temperature in the dark to allow the cortisol-antibody binding to reach equilibrium.
-
Data Acquisition: Read the plate on a scintillation counter, measuring counts per minute (CPM).
Sources
- 1. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-Amino-N-adamantyl-3-methylbutanamide derivatives as 11β-hydroxysteroid dehydrogenase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Methodology for Testing the Antiviral Efficacy of N-(3-methyl-1-adamantyl)acetamide
Abstract: This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the methodology for evaluating the in vitro antiviral efficacy of the novel compound, N-(3-methyl-1-adamantyl)acetamide. As a derivative of adamantane, this compound is hypothesized to possess antiviral properties, potentially against influenza A viruses, by targeting mechanisms analogous to amantadine and rimantadine, such as the M2 proton channel.[1] This guide presents a logical, stepwise progression of experiments, from initial cytotoxicity assessments to definitive efficacy assays and preliminary mechanism of action studies. The protocols are designed to be self-validating, emphasizing causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for a Structured Antiviral Evaluation
Adamantane and its derivatives have a well-documented history as antiviral agents, with amantadine being a notable example used against influenza A virus.[2][3] These molecules typically exert their effect by interfering with viral entry into the host cell.[1][2] this compound is a new chemical entity whose potential as an antiviral therapeutic is yet to be characterized.
A rigorous, systematic evaluation is paramount to accurately determine its antiviral potential. The apparent antiviral activity of any investigational product can sometimes be an artifact of host cell death; therefore, it is crucial to first establish the compound's cytotoxic profile.[4] Subsequently, direct antiviral effects can be quantified using established virological assays. This application note details a robust workflow to differentiate true antiviral efficacy from cytotoxicity, quantify the compound's potency, and probe its mechanism of action.
Pre-Experimental Planning: Setting the Foundation for Success
Before initiating antiviral assays, careful planning is essential. The quality of the data is directly dependent on the quality of the starting materials and the appropriateness of the biological systems selected.
-
Compound Characterization:
-
Purity: Ensure the purity of this compound using methods like HPLC and NMR. Impurities can confound results.
-
Solubility: Determine the optimal solvent for the compound (e.g., DMSO) and its solubility limit. This is critical for preparing accurate stock solutions.
-
Stability: Assess the compound's stability in solution under experimental conditions (e.g., at 37°C in cell culture medium).
-
-
Selection of Biological Systems:
-
Cell Line: For influenza virus testing, Madin-Darby Canine Kidney (MDCK) cells are the standard, as they are highly susceptible to infection.[5] The cell line should be obtained from a reputable source and maintained with low passage numbers.[6]
-
Virus Strain: Include a panel of relevant virus strains. For an adamantane derivative, this should include:
-
A reference, amantadine-sensitive influenza A strain (e.g., A/WSN/33 (H1N1)).
-
An amantadine-resistant influenza A strain (e.g., carrying the S31N mutation in the M2 protein) to assess the potential for cross-resistance.[7]
-
Optionally, a contemporary clinical isolate to assess relevance to circulating strains.
-
-
Core Experimental Workflow
The evaluation of this compound follows a three-stage process:
-
Determine Cytotoxicity: To find the concentration range where the compound harms the host cells.
-
Quantify Antiviral Efficacy: To measure the compound's ability to inhibit virus replication within the non-toxic concentration range.
-
Investigate Mechanism of Action: To understand when in the viral life cycle the compound acts.
Figure 1. Overall experimental workflow for antiviral efficacy testing.
Protocol 1: Cytotoxicity Assay (CC50 Determination)
Rationale: This assay is foundational. It determines the concentration of the test compound that reduces the viability of uninfected host cells by 50% (CC50).[4] This ensures that any observed reduction in virus is due to specific antiviral activity, not simply because the compound is killing the cells. The MTT assay is a reliable, colorimetric method that measures mitochondrial dehydrogenase activity in metabolically active cells.[8]
Step-by-Step Protocol:
-
Cell Seeding: Seed MDCK cells into a 96-well plate at a density that will result in an 80-90% confluent monolayer the next day (e.g., 2 x 10⁴ cells/well).[9] Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in assay medium (e.g., DMEM with 2% FBS). A typical starting concentration might be 100-200 µM. Include "cells only" (no compound) and "solvent control" (e.g., 0.5% DMSO) wells.
-
Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for a period that matches the duration of the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.[9]
Protocol 2: Antiviral Efficacy Assays (EC50 Determination)
The 50% effective concentration (EC50) is the concentration of the compound that inhibits viral activity (e.g., plaque formation or virus production) by 50%.[6]
Rationale: The PRNA is considered the "gold standard" for quantifying the inhibition of infectious virus particles.[10][11] Each plaque represents a region where a single infectious virus particle has replicated and spread, causing localized cell death. Counting the reduction in plaques directly measures the inhibition of viral infectivity.
Step-by-Step Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: In separate tubes, mix a standardized amount of influenza virus (e.g., 100 Plaque Forming Units, PFU) with serial dilutions of this compound (at non-toxic concentrations determined by the MTT assay). Also include a "virus only" control. Incubate this mixture for 1 hour at 37°C.
-
Infection: Wash the MDCK cell monolayers with PBS. Inoculate the cells with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of an overlay medium (e.g., 2X MEM mixed with 1.2% Avicel or agarose) containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible in the "virus only" control wells.
-
Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a crystal violet solution to visualize the plaques.[12]
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Rationale: This assay quantifies the reduction in the total amount of new, infectious progeny virus produced in the presence of the compound.[13] It provides complementary data to the PRNA and is particularly useful for viruses that do not form clear plaques.[14]
Step-by-Step Protocol:
-
Infection: Seed MDCK cells in 24-well plates. Once confluent, infect the cells with influenza virus at a specific Multiplicity of Infection (MOI), for example, MOI = 0.01.
-
Treatment: After a 1-hour adsorption period, wash the cells to remove unattached virus and add fresh assay medium containing serial dilutions of this compound.
-
Incubation: Incubate for a full replication cycle (e.g., 24-48 hours).
-
Harvest: Collect the supernatant from each well. This supernatant contains the progeny viruses.
-
Titration: Determine the viral titer in each supernatant sample using a TCID50 (50% Tissue Culture Infectious Dose) assay or by quantitative PCR (qPCR) targeting a conserved viral gene.[13]
-
Analysis: Calculate the reduction in viral titer (in log10 TCID50/mL or viral genome copies/mL) for each compound concentration relative to the "virus only" control. Determine the EC50 by plotting the percent inhibition against the log of the compound concentration. A reduction of at least 2-log10 is typically considered significant.[15]
Protocol 3: Mechanism of Action - Time-of-Addition Assay
Rationale: This assay helps pinpoint the stage of the viral replication cycle that is inhibited by the compound.[16][17] By adding the compound at different times relative to infection, one can distinguish between effects on early events (entry), middle events (replication), or late events (egress).[18] For an adamantane derivative, inhibition is expected at the early stages.[2]
Figure 2. Logic of the Time-of-Addition Assay.
Step-by-Step Protocol:
-
Synchronized Infection: Seed MDCK cells to create confluent monolayers. Pre-chill the plates and virus inoculum at 4°C. Add the virus (at a high MOI, e.g., 1-5) to the cells and allow adsorption for 1 hour at 4°C. This allows the virus to attach but not enter the cells.
-
Initiate Infection: Wash the cells with cold PBS to remove unbound virus, then add pre-warmed medium (37°C) to all wells. This synchronizes the start of infection (Time 0).
-
Staggered Compound Addition: Add a high, non-toxic concentration (e.g., 5-10x EC50) of this compound to different wells at various time points (e.g., -1h, 0h, 2h, 4h, 6h, 8h post-infection). Include a "no drug" control.
-
Harvest and Titrate: At the end of a single replication cycle (e.g., 12 or 24 hours), harvest the supernatant from all wells.
-
Analysis: Determine the viral yield in each sample by TCID50 or qPCR. Plot the viral yield against the time of compound addition. The point at which the compound loses its inhibitory effect indicates the end of the time window in which its target is active.[17]
Data Analysis and Interpretation
A successful antiviral candidate must be effective at concentrations that are not harmful to the host cells. This therapeutic window is quantified by the Selectivity Index (SI).
| Parameter | Definition | How to Calculate | Desired Value |
| CC50 | 50% Cytotoxic Concentration | Non-linear regression of cell viability vs. log[compound] from MTT assay.[9] | As high as possible |
| EC50 | 50% Effective Concentration | Non-linear regression of % viral inhibition vs. log[compound] from PRNA or VYRA.[19] | As low as possible |
| SI | Selectivity Index | SI = CC50 / EC50 [4][9] | SI ≥ 10 is generally considered a good starting point for a promising hit compound.[19] |
Table 1. Key Parameters for Antiviral Efficacy Evaluation.
Interpretation:
-
A high SI value indicates that the compound is selectively toxic to the virus replication process rather than the host cell.
-
If the time-of-addition assay shows that this compound loses its activity when added 2-4 hours post-infection, it strongly suggests a mechanism targeting an early stage of the viral lifecycle, such as uncoating, consistent with the known mechanism of other adamantanes.[1]
Conclusion
This application note provides a structured and validated methodology for the initial in vitro characterization of the antiviral properties of this compound. By systematically determining the cytotoxicity (CC50), antiviral efficacy (EC50), and selectivity index (SI), researchers can generate the critical data needed to assess the compound's potential as a therapeutic candidate. Further investigation into its precise molecular target and its efficacy against a broader panel of viruses would be logical next steps in its development pipeline.
References
-
protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]
-
Creative Diagnostics. Virus Yield Reduction Assay. Retrieved from [Link]
-
Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Davies, W. L., et al. (1964). ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). Science, 144(3620), 862–863. Retrieved from [Link]
-
Daelemans, D., et al. (2011). A time-of–drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925-933. Retrieved from [Link]
-
Microbe Investigations. (2024, August 20). Testing Protocols for Antiviral Disinfectants. Retrieved from [Link]
-
Kushnir, N., et al. (2022). An In Vitro Microneutralization Assay for Influenza Virus Serology. Current Protocols, 2(7), e491. Retrieved from [Link]
-
Bio-protocol. (2018, May 5). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Retrieved from [Link]
-
IBT Bioservices. Guide to In Vitro Antiviral Testing. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2006). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. Retrieved from [Link]
-
ResearchGate. Calculated IC 50 and selective index (SI) of tested compounds by plaque reduction assay. Retrieved from [Link]
-
ResearchGate. Plaque Reduction Neutralization Test (PRNT) of HA immunized sera.... Retrieved from [Link]
-
YouTube. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability. Retrieved from [Link]
-
Chen, C., et al. (2021). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Frontiers in Immunology, 12, 693598. Retrieved from [Link]
-
Warnke, M., et al. (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 114(18), 8863–8896. Retrieved from [Link]
-
Reznick, O. G., et al. (2020). Potential for the Repurposing of Adamantane Antivirals for COVID-19. ACS Pharmacology & Translational Science, 3(5), 836–846. Retrieved from [Link]
-
Shishkina, L. N., et al. (2020). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 21(18), 6881. Retrieved from [Link]
-
Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925-933. Retrieved from [Link]
-
ResearchGate. Time-of-addition assay used to identify the steps of the influenza A.... Retrieved from [Link]
-
Moiseev, I. K., et al. (2011). Synthesis and antiviral activity of new adamantane derivatives. Pharmaceutical Chemistry Journal, 45(10), 587-591. Retrieved from [Link]
-
VIROLOGY RESEARCH SERVICES. (2019, April 30). Assay of the month: The microneutralization assay. Retrieved from [Link]
-
Bio-protocol. (2021). 2.1.3. Viral Yield Reduction Assay and Cytopathic Effect Assay. Retrieved from [Link]
-
M. D. Anderson Cancer Center. Development of a Neutralization Assay for Influenza Virus Using an Endpoint Assessment Based on Quantitative Reverse-Transcription PCR. Retrieved from [Link]
-
Gorska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. Retrieved from [Link]
-
PubMed. (2018, May 5). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Retrieved from [Link]
-
PubMed. (1993). A Microtiter Virus Yield Reduction Assay for the Evaluation of Antiviral Compounds Against Human Cytomegalovirus and Herpes Simplex Virus. Retrieved from [Link]
-
bioRxiv. (2020, June 20). Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. Retrieved from [Link]
-
Tarasova, R. M., et al. (2020). Efficacy of (R)-6-Adamantane- Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. Acta Naturae, 12(2), 79-87. Retrieved from [Link]
-
Rockland Immunochemicals. Neutralization Assay. Retrieved from [Link]
-
Emery Pharma. (2025, June 5). Important Considerations in Antiviral Testing. Retrieved from [Link]
-
DIFF Biotech. (2024, September 26). Best practices for screening antiviral drugs. Retrieved from [Link]
-
Microchem Laboratory. Virucidal Efficacy Testing. Retrieved from [Link]
-
MDPI. (2022). Low Selectivity Indices of Ivermectin and Macrocyclic Lactones on SARS-CoV-2 Replication In Vitro. Retrieved from [Link]
-
MDPI. (2018). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Retrieved from [Link]
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fda.gov [fda.gov]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of the month: The microneutralization assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. researchgate.net [researchgate.net]
- 13. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. ibtbioservices.com [ibtbioservices.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. protocols.io [protocols.io]
Application Notes and Protocols: Investigating N-(3-methyl-1-adamantyl)acetamide in Neurological Disorder Research
Introduction: The Therapeutic Potential of the Adamantane Scaffold in Neurology
The adamantane moiety, a rigid, lipophilic tricyclic alkane, serves as a privileged scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS).[1][2] Its unique steric and electronic properties facilitate passage across the blood-brain barrier and enable precise interactions with various neurological targets.[1][3] Two prominent examples of adamantane-based drugs are memantine and amantadine, both of which have established roles in the treatment of neurological disorders.[1]
Memantine, an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, is used to manage moderate-to-severe Alzheimer's disease by mitigating excitotoxicity.[4][5] Amantadine, with a more complex pharmacology that includes weak NMDA receptor antagonism and enhancement of dopaminergic neurotransmission, is employed in the treatment of Parkinson's disease and has shown efficacy in improving vigilance after traumatic brain injury.[6]
N-(3-methyl-1-adamantyl)acetamide, also known as N-Acetyl Demethyl Memantine, is a structural analogue of these clinically significant compounds.[7] It shares the core adamantane structure, suggesting a high likelihood of CNS penetration and potential interaction with neurological targets. The presence of a methyl group at the 3-position and an acetamide group at the 1-position distinguishes it from memantine and amantadine, and these modifications may fine-tune its pharmacological profile, potentially offering an improved therapeutic window or novel applications.
These application notes provide a comprehensive research framework for the preclinical evaluation of this compound in the context of neurological disorders, with a primary focus on its potential as an NMDA receptor modulator and a dopaminergic agent. The protocols outlined below are designed to systematically investigate its synthesis, in vitro activity, and in vivo efficacy in relevant animal models.
Part 1: Synthesis and Characterization
The most established method for synthesizing this compound is the Ritter reaction.[8] This reaction involves the generation of a stable tertiary carbocation from a suitable 3-methyladamantane precursor in the presence of a strong acid, which is then trapped by acetonitrile.[8]
Protocol 1: Synthesis of this compound via the Ritter Reaction
Objective: To synthesize this compound from 3-methyl-1-adamantanol.
Materials:
-
3-methyl-1-adamantanol
-
Acetonitrile (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1-adamantanol (1 equivalent) in anhydrous acetonitrile (10-20 volumes).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise to the stirring solution. Caution: The addition is exothermic. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and basify to pH 8-9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a white solid.
Characterization: The identity and purity of the synthesized compound should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[7]
-
Melting Point Analysis: To assess purity.
Part 2: In Vitro Assessment of Neurological Activity
Based on its structural similarity to memantine and amantadine, the primary hypothesized mechanisms of action for this compound are NMDA receptor antagonism and modulation of dopamine release. The following in vitro protocols are designed to test these hypotheses.
Hypothesized Signaling Pathways
Protocol 2: Electrophysiological Assessment of NMDA Receptor Antagonism
Objective: To determine if this compound acts as an NMDA receptor antagonist using whole-cell patch-clamp electrophysiology.[9][10][11]
Cell Line: Human embryonic kidney (HEK293) cells stably expressing recombinant human NMDA receptors (e.g., GluN1/GluN2A or GluN1/GluN2B subunits).
Materials:
-
HEK293 cells expressing NMDA receptors
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for micropipette fabrication
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution (in mM): 140 CsF, 11 EGTA, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 2 Na₂-ATP, pH 7.2
-
NMDA and glycine (co-agonist)
-
This compound stock solution (in DMSO)
-
Memantine (positive control)
Procedure:
-
Culture HEK293 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate micropipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply a brief pulse of NMDA (100 µM) and glycine (10 µM) to elicit an inward current.
-
After establishing a stable baseline response, co-apply this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) with the NMDA/glycine solution.
-
Record the peak inward current at each concentration.
-
Use memantine as a positive control to validate the assay.
-
Calculate the percentage inhibition of the NMDA-evoked current at each concentration of the test compound and determine the IC₅₀ value.
Protocol 3: In Vitro Dopamine Release Assay
Objective: To assess the effect of this compound on dopamine release from neuronal cells.[2][12]
Cell Line: PC12 cells (rat pheochromocytoma) or SH-SY5Y cells (human neuroblastoma), differentiated to a neuronal phenotype.
Materials:
-
Differentiated PC12 or SH-SY5Y cells
-
Krebs-Ringer-HEPES buffer
-
Potassium chloride (KCl) for depolarization
-
This compound stock solution (in DMSO)
-
Amantadine (positive control)
-
Dopamine ELISA kit[13] or HPLC with electrochemical detection
Procedure:
-
Plate differentiated cells in a 24-well plate.
-
Wash the cells with Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells with various concentrations of this compound or amantadine for 30 minutes.
-
Stimulate dopamine release by adding a high concentration of KCl (e.g., 50 mM) to the buffer for 5-10 minutes.
-
Collect the supernatant.
-
Measure the dopamine concentration in the supernatant using a dopamine ELISA kit or by HPLC-ECD.
-
Lyse the cells to measure total protein content for normalization.
-
Compare the amount of dopamine released in the presence and absence of the test compound.
Part 3: In Vivo Evaluation in Animal Models of Neurological Disorders
Following in vitro characterization, promising compounds should be evaluated in vivo to assess their therapeutic potential. Given the hypothesized mechanisms, animal models of Alzheimer's disease and Parkinson's disease are appropriate choices.
Experimental Workflow for In Vivo Studies
Protocol 4: Assessment of Cognitive Enhancement in an Alzheimer's Disease Mouse Model
Animal Model: 5XFAD or 3xTg-AD transgenic mice, which develop age-dependent amyloid-beta plaques and cognitive deficits.[4][5][14]
Objective: To determine if chronic administration of this compound can ameliorate cognitive deficits in a mouse model of Alzheimer's disease.
Materials:
-
5XFAD or 3xTg-AD mice and wild-type littermates
-
This compound
-
Memantine (positive control)
-
Vehicle (e.g., saline with 0.5% Tween 80)
Procedure:
-
Group aged (e.g., 6-8 months old) transgenic mice and wild-type controls into treatment groups: Vehicle, this compound (e.g., 5, 10, 20 mg/kg), and Memantine (e.g., 10 mg/kg).
-
Administer the compounds daily via intraperitoneal (i.p.) injection or oral gavage for 4-6 weeks.
-
Morris Water Maze (Spatial Learning and Memory):
-
Acquisition Phase (5 days): Conduct 4 trials per day where the mouse must find a hidden platform in a pool of opaque water using spatial cues. Record the escape latency and path length.
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Measure the time spent in the target quadrant where the platform was previously located.
-
-
Y-Maze (Short-Term Spatial Memory):
-
Place the mouse in the center of the three-armed maze and allow it to freely explore for 8 minutes.
-
Record the sequence of arm entries. A spontaneous alternation is defined as successive entries into the three different arms.
-
Calculate the percentage of spontaneous alternations.
-
-
Following behavioral testing, euthanize the animals and collect brain tissue for biochemical and histological analysis (e.g., amyloid-beta and tau pathology).
Protocol 5: Evaluation of Motor Function in a Parkinson's Disease Mouse Model
Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced model of Parkinson's disease, which causes selective degeneration of dopaminergic neurons in the substantia nigra.
Objective: To assess if this compound can improve motor deficits in a mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
MPTP
-
This compound
-
Amantadine (positive control)
-
Vehicle
-
Rotarod apparatus
-
Apparatus for cylinder test
Procedure:
-
Induce Parkinsonism by administering MPTP according to established protocols.
-
Group the MPTP-treated mice into treatment groups: Vehicle, this compound (e.g., 10, 20, 40 mg/kg), and Amantadine (e.g., 20 mg/kg).
-
Administer the compounds daily (i.p. or oral gavage).
-
Rotarod Test (Motor Coordination and Balance):
-
Place the mouse on a rotating rod with accelerating speed.
-
Record the latency to fall from the rod.
-
Conduct multiple trials and average the results.
-
-
Cylinder Test (Forelimb Akinesia):
-
Place the mouse in a transparent cylinder and record the number of times it rears and touches the wall with its left, right, or both forepaws.
-
Calculate the percentage of impaired forelimb use.
-
-
In Vivo Microdialysis (Dopamine Levels):
-
In a separate cohort of animals, implant a microdialysis probe into the striatum.[22][23][24][25]
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.
-
Administer the test compound and measure changes in extracellular dopamine levels using HPLC-ECD.
-
Data Presentation
| In Vitro Assay | Parameter Measured | Expected Outcome for Active Compound |
| Patch-Clamp Electrophysiology | IC₅₀ for NMDA receptor inhibition | Low micromolar to nanomolar IC₅₀ value |
| Dopamine Release Assay | % increase in KCl-stimulated dopamine release | Dose-dependent increase in dopamine release |
| In Vivo Model | Behavioral Test | Parameter Measured | Expected Outcome for Efficacious Compound |
| Alzheimer's Disease (5XFAD mice) | Morris Water Maze | Escape latency, time in target quadrant | Decreased escape latency, increased time in target quadrant |
| Alzheimer's Disease (5XFAD mice) | Y-Maze | % Spontaneous Alternations | Increased percentage of spontaneous alternations |
| Parkinson's Disease (MPTP mice) | Rotarod | Latency to fall | Increased latency to fall |
| Parkinson's Disease (MPTP mice) | In Vivo Microdialysis | Extracellular Dopamine Levels | Increased dopamine levels in the striatum |
Conclusion and Future Directions
The protocols detailed in these application notes provide a systematic and scientifically rigorous approach to evaluating the therapeutic potential of this compound for neurological disorders. By leveraging knowledge from the well-characterized drugs memantine and amantadine, this research framework aims to efficiently determine its primary mechanism(s) of action and its efficacy in preclinical models of Alzheimer's and Parkinson's diseases. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic profile, safety pharmacology, and potential for clinical development. The structural novelty of this compound holds the promise of a differentiated therapeutic agent for the treatment of complex neurological conditions.
References
- Google Patents. (n.d.). RU2401828C2 - N-(1-adamantyl)acetamide synthesis method.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Current Protocols in Neuroscience. (n.d.). Microdialysis in Rodents. Retrieved from [Link]
-
Journal of Visualized Experiments. (n.d.). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Retrieved from [Link]
-
The American Journal of Pathology. (2011). Memantine Improves Cognition and Reduces Alzheimer's-Like Neuropathology in Transgenic Mice. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessments of Cognitive Deficits in Mutant Mice. Retrieved from [Link]
- Google Patents. (n.d.). WO1989007590A1 - Process of preparing n-(1-adamantyl) acetamide.
-
ACS Chemical Neuroscience. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]
-
Current Protocols in Pharmacology. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Morris Water Maze. Retrieved from [Link]
-
protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition. Retrieved from [Link]
-
MDPI. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Retrieved from [Link]
-
Nature Protocols. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Retrieved from [Link]
-
Pharmacology Biochemistry and Behavior. (2016). Cognitive Benefits of Memantine in Alzheimer's 5XFAD Model Mice Decline During Advanced Disease Stages. Retrieved from [Link]
-
Wikipedia. (n.d.). Amantadine. Retrieved from [Link]
-
ACS Chemical Neuroscience. (2014). Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone Retrodialysis on Evoked Dopamine Release and Penetration Injury. Retrieved from [Link]
-
ResearchGate. (2020). Therapeutic efficacy of novel memantine nitrate MN‐08 in animal models of Alzheimer's disease. Retrieved from [Link]
-
protocols.io. (2019). UC Davis - Morris Water Maze. Retrieved from [Link]
-
PubMed. (1996). Adamantane as a brain-directed drug carrier for poorly absorbed drug. 2. AZT derivatives conjugated with the 1-adamantane moiety. Retrieved from [Link]
-
ACS Publications. (n.d.). In vitro measurement of dopamine concentration with carbon fiber electrode. Retrieved from [Link]
-
Waisman Center. (n.d.). Mouse Behavioral Tests. Retrieved from [Link]
-
Journal of Visualized Experiments. (2008). Elevated Plus Maze for Mice. Retrieved from [Link]
-
ResearchGate. (2006). Morris water maze: Procedures for assessing spatial and related forms of learning and memory. Retrieved from [Link]
-
PubMed. (n.d.). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]
-
ResearchGate. (2016). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Retrieved from [Link]
-
ResearchGate. (2013). Biological activity of adamantane analogues. Retrieved from [Link]
-
PubMed Central. (n.d.). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Retrieved from [Link]
-
ACS Omega. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. Retrieved from [Link]
-
Genes & Diseases. (n.d.). Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. Retrieved from [Link]
-
ResearchGate. (2023). Elevated plus maze protocol v1. Retrieved from [Link]
-
PubMed Central. (2012). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Retrieved from [Link]
-
YouTube. (2022). Morris Water Maze Experiment l Protocol Preview. Retrieved from [Link]
-
PubMed. (2011). Memantine reduces mania-like symptoms in animal models. Retrieved from [Link]
-
PubMed. (2011). Memantine improves cognition and reduces Alzheimer's-like neuropathology in transgenic mice. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Cognition, Learning, and Memory Tests in Rodents. Retrieved from [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. Retrieved from [Link]
-
News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]
-
PubMed. (1991). Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. Retrieved from [Link]
-
YouTube. (2022). How does Whole-cell voltage clamp work?. Retrieved from [Link]
-
Frontiers in Synaptic Neuroscience. (2022). Synaptic NMDA receptor activity at resting membrane potentials. Retrieved from [Link]
-
Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane as a brain-directed drug carrier for poorly absorbed drug. 2. AZT derivatives conjugated with the 1-adamantane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Memantine improves cognition and reduces Alzheimer's-like neuropathology in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C13H21NO | CID 301529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound|CAS 778-09-6 [benchchem.com]
- 9. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. mdpi.com [mdpi.com]
- 13. Dopamine Competitive ELISA Kit (EEL144) - Invitrogen [thermofisher.com]
- 14. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UC Davis - Morris Water Maze [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. criver.com [criver.com]
- 22. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Designing Novel Therapeutics Using the N-(3-methyl-1-adamantyl)acetamide Scaffold
Abstract
The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, has become a cornerstone in medicinal chemistry, offering a unique scaffold to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide focuses on the N-(3-methyl-1-adamantyl)acetamide scaffold, a versatile starting point for the design of novel therapeutics. We will delve into the rationale behind its use, with a specific focus on its application in the development of potent inhibitors of soluble epoxide hydrolase (sEH), a key enzyme implicated in cardiovascular and inflammatory diseases. This document provides a comprehensive overview of the design principles, synthetic methodologies, and biological evaluation protocols for researchers, scientists, and drug development professionals.
Introduction: The Adamantane Advantage in Drug Design
The adamantane nucleus, first introduced to the pharmaceutical world with the antiviral drug Amantadine, offers several advantages in drug design. Its bulky, three-dimensional structure allows for precise spatial orientation of functional groups, leading to high-affinity interactions with biological targets. Furthermore, its high lipophilicity can enhance membrane permeability and metabolic stability, crucial parameters for oral bioavailability. The this compound scaffold combines this unique hydrocarbon cage with a flexible acetamide linker, providing an excellent platform for exploring structure-activity relationships (SAR).
One of the most promising applications for this scaffold is in the inhibition of soluble epoxide hydrolase (sEH). sEH metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives (DHETs). By inhibiting sEH, the levels of beneficial EETs are increased, offering a therapeutic strategy for hypertension, inflammation, and pain. The adamantyl group can effectively occupy the hydrophobic pocket of the sEH active site, making the this compound scaffold an ideal starting point for potent inhibitor design.
Design Strategy: Targeting Soluble Epoxide Hydrolase (sEH)
The design of novel sEH inhibitors based on the this compound scaffold involves a systematic approach to optimize the molecule's interaction with the enzyme's active site.
Pharmacophore Model for sEH Inhibition
A general pharmacophore model for sEH inhibitors consists of:
-
A hydrophobic group: To occupy the hydrophobic pocket of the active site. The 3-methyl-1-adamantyl group serves this purpose excellently.
-
A hydrogen bond acceptor: To interact with the catalytic aspartate residue (Asp335 in human sEH). The carbonyl oxygen of the acetamide group fulfills this role.
-
A linker: To optimally position the hydrophobic group and the hydrogen bond acceptor. The acetamide linker provides conformational flexibility.
-
An optional second hydrophobic group or polar group: To interact with other residues in the active site and enhance potency and selectivity.
Workflow for sEH Inhibitor Design
Caption: Workflow for the design and development of sEH inhibitors.
Protocols
General Synthesis of this compound Analogs
This protocol describes a general method for the synthesis of this compound and its derivatives.
Materials:
-
3-methyl-1-adamantanamine hydrochloride
-
Acetyl chloride (or other acyl chlorides for derivatization)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 3-methyl-1-adamantanamine hydrochloride (1.0 eq) in DCM (0.2 M), add TEA (2.2 eq) at 0 °C.
-
Stir the mixture for 10 minutes.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro sEH Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of the synthesized compounds against human sEH. A fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), is often used.
Materials:
-
Recombinant human sEH
-
Tris-HCl buffer (pH 7.4)
-
PHOME substrate
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 100 µL of the assay buffer.
-
Add 1 µL of the test compound dilution to each well.
-
Add 20 µL of the recombinant human sEH enzyme solution and incubate for 5 minutes at 30 °C.
-
Initiate the reaction by adding 20 µL of the PHOME substrate.
-
Monitor the fluorescence intensity kinetically for 15-30 minutes at 30 °C.
-
The rate of the reaction is determined from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Data Presentation:
| Compound ID | Scaffold Modification | IC₅₀ (nM) for sEH |
| MAA-001 | This compound | Hypothetical Value: 500 |
| MAA-002 | e.g., Phenyl group on acetamide | Hypothetical Value: 50 |
| MAA-003 | e.g., Pyridine group on acetamide | Hypothetical Value: 25 |
| Control | Known sEH inhibitor (e.g., AUDA) | Hypothetical Value: 10 |
Structure-Activity Relationship (SAR) Analysis
The data obtained from the in vitro screening can be used to establish a structure-activity relationship. For the this compound scaffold, key modifications can be made to the acetamide portion to explore interactions with different regions of the sEH active site.
Caption: SAR exploration by modifying the acetamide moiety.
By systematically introducing different functional groups, one can probe the electronic and steric requirements for optimal binding. For instance, adding a second aromatic ring can lead to π-π stacking interactions with tyrosine residues in the active site, significantly enhancing potency.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly for the inhibition of soluble epoxide hydrolase. The protocols and design strategies outlined in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize new chemical entities based on this versatile scaffold. Future work should focus on in vivo evaluation of lead compounds in relevant animal models of hypertension and inflammation, as well as detailed pharmacokinetic and toxicological profiling to assess their drug-like properties. The continued exploration of the chemical space around this scaffold is likely to yield potent and selective drug candidates for a range of human diseases.
References
-
Title: Soluble Epoxide Hydrolase: A Novel Therapeutic Target for Cardiovascular Diseases. Source: Journal of Cardiovascular Pharmacology URL: [Link]
-
Title: Adamantane in medicinal chemistry. Source: Current Medicinal Chemistry URL: [Link]
-
Title: A new fluorescent substrate for soluble epoxide hydrolase. Source: Analytical Biochemistry URL: [Link]
Synthesis of N-(3-methyl-1-adamantyl)acetamide Analogues for Structure-Activity Relationship (SAR) Studies: An Application Note and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the synthesis of N-(3-methyl-1-adamantyl)acetamide and its analogues. It is intended for researchers, scientists, and professionals in drug development engaged in exploring the therapeutic potential of adamantane derivatives through Structure-Activity Relationship (SAR) studies. The unique lipophilic and rigid cage structure of adamantane has made it a valuable scaffold in medicinal chemistry, contributing to the development of antiviral, antidiabetic, and neuroprotective agents. This document offers a blend of theoretical grounding and practical, field-tested methodologies to empower the synthesis and evaluation of novel adamantane-based compounds.
Introduction: The Significance of the Adamantane Scaffold in Drug Discovery
The adamantane moiety, a perfectly symmetrical, strain-free tricyclic hydrocarbon, has captured the attention of medicinal chemists for decades. Its incorporation into a molecule can significantly enhance lipophilicity, thereby improving bioavailability and modulating the therapeutic index. The discovery of the antiviral activity of amantadine (1-aminoadamantane) in the 1960s paved the way for a deeper exploration of adamantane derivatives. This has led to the development of drugs like memantine, an NMDA receptor antagonist for Alzheimer's disease, and saxagliptin, a DPP-4 inhibitor for type 2 diabetes.
This compound serves as a key intermediate and a parent compound for the generation of diverse analogues. The systematic modification of this scaffold—by altering substituents on the adamantane core, the acetamide nitrogen, or the acetyl group—allows for a thorough investigation of the SAR. Understanding how these structural changes impact biological activity is crucial for optimizing lead compounds and developing new therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
This guide will focus on the practical synthesis of these analogues, with an emphasis on the widely employed Ritter reaction, and will provide a framework for interpreting the resulting SAR data.
Core Synthetic Strategy: The Ritter Reaction
The Ritter reaction is a cornerstone in the synthesis of N-alkyl amides from adamantane derivatives. The reaction proceeds through the formation of a stable tertiary carbocation at a bridgehead position of the adamantane cage, which is then trapped by a nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the desired amide. The stability of the adamantyl carbocation makes this a particularly efficient method for this class of compounds.
Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the parent compound and a variety of its analogues.
Synthesis of the Precursor: 3-Methyl-1-adamantanol
The starting material, 3-methyl-1-adamantanol, is crucial for the synthesis of the target acetamide. While commercially available, it can also be synthesized from adamantane.
Protocol 3.1: Synthesis of 3-Methyl-1-adamantanol
-
Materials: Adamantane, Methyl iodide, Aluminum chloride (anhydrous), Dichloromethane (anhydrous), Hydrochloric acid (1 M), Sodium sulfate (anhydrous), Silica gel.
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add adamantane (1.0 eq).
-
Slowly add methyl iodide (1.1 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 3-methyl-1-adamantanol.
-
Synthesis of the Parent Compound: this compound
This protocol details the synthesis of the core compound using the Ritter reaction.
Protocol 3.2: Synthesis of this compound
-
Materials: 3-Methyl-1-adamantanol, Acetonitrile, Concentrated sulfuric acid, Dichloromethane, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate, Silica gel.
-
Procedure:
-
Dissolve 3-methyl-1-adamantanol (1.0 eq) in acetonitrile (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography on silica gel.
-
Synthesis of Analogues
The following sections outline general strategies for synthesizing analogues with modifications at different positions of the parent molecule.
By using different nitriles in the Ritter reaction, a variety of N-(3-methyl-1-adamantyl)amides can be synthesized.
General Protocol 3.3.1: Synthesis of N-(3-methyl-1-adamantyl)amide Analogues
-
Follow the procedure in Protocol 3.2, replacing acetonitrile with the desired nitrile (e.g., propionitrile, benzonitrile, chloroacetonitrile). The reaction conditions may need to be optimized for different nitriles.
To introduce substituents at other positions of the adamantane cage, it is necessary to start with appropriately functionalized adamantane precursors. For example, starting with 3-hydroxy-1-adamantane carboxylic acid allows for modifications at the 3-position.
General Protocol 3.3.2: Synthesis of 3-Substituted N-(1-adamantyl)acetamide Analogues
-
Synthesize the desired 3-substituted-1-adamantanol precursor. For instance, 3-amino-1-adamantanol can be prepared from 1-aminoadamantane.
-
Protect the functional group at the 3-position if necessary.
-
Perform the Ritter reaction as described in Protocol 3.2 on the protected 3-substituted-1-adamantanol.
-
Deprotect the functional group to yield the desired analogue.
N-alkylation or N-arylation of the parent acetamide can be achieved through standard synthetic methodologies.
General Protocol 3.3.3: N-Alkylation of this compound
-
Materials: this compound, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF), Alkyl halide (e.g., methyl iodide, benzyl bromide).
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Characterization and Quality Control
The identity, purity, and stability of the synthesized analogues must be confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For N-(1-adamantyl)acetamide, characteristic peaks for the adamantyl protons appear between δ 1.6-2.1 ppm, and the acetyl methyl protons appear around δ 1.9 ppm. The amide proton typically appears as a broad singlet.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compounds, confirming their identity.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compounds. A typical reverse-phase HPLC method might use a C18 column with a mobile phase of acetonitrile and water with a modifier like formic acid.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Structure-Activity Relationship (SAR) Insights
The systematic synthesis of analogues allows for the elucidation of key structural features required for biological activity. The following table summarizes general SAR trends observed for adamantane derivatives, which can serve as a starting point for the analysis of newly synthesized this compound analogues.
| Modification | General Observation on Biological Activity | Potential Target Class | Reference(s) |
| Substitution on Adamantane Core | Introduction of polar groups (e.g., -OH) can modulate solubility and target interactions. Additional alkyl groups can enhance lipophilicity and binding to hydrophobic pockets. | Kinases, GPCRs, Ion Channels | |
| Modification of the Amide Linker | Replacing the acetamide with other amides (e.g., benzamide) or sulfonamides can alter the hydrogen bonding capacity and steric profile, significantly impacting potency. | Enzymes (e.g., 11β-HSD1) | |
| N-Substitution of the Amide | N-alkylation can decrease hydrogen bonding potential but may introduce new beneficial interactions with the target protein. | Various | |
| Chain length of N-acyl group | In some cases, increasing the alkyl chain length of the N-acyl group can enhance inhibitory activity against certain enzymes. | Enzymes (e.g., Urease) |
Conclusion
This guide provides a robust framework for the synthesis and preliminary SAR analysis of this compound analogues. The protocols are designed to be adaptable, allowing for the creation of a diverse library of compounds for biological screening. By carefully designing and synthesizing these analogues, researchers can uncover valuable insights into the molecular determinants of their biological activity, paving the way for the development of novel and effective therapeutics.
References
-
Al-Wahaibi, F. A., & Al-Masoudi, N. A. (2012). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 17(5), 5539–5553. [Link]
- BenchChem. (n.d.). This compound | CAS 778-09-6. Retrieved from a relevant chemical supplier website.
- Google Patents. (n.d.). RU2401828C2 - N-(1-adamantyl)acetamide synthesis method.
-
Wnuk, S. F., & Turhanen, P. T. (2021). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 26(9), 2533. [Link]
-
Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
- Google Patents. (n.d.). RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof.
- ResearchGate. (n.d.). Structure activity relationship of adamantane compounds.
-
Taylor & Francis Online. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Synthetic Communications, 50(4), 546-552. [Link]
- ResearchGate. (n.d.). Memantine hydrochloride: Pharmacological and clinical profile.
- Pharmacy 180. (n.d.). SAR of Adamantane Amines.
-
PubChem. (n.d.). 1-Acetamidoadamantane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Tertiary alcohols from hydrocarbons by ozonation on silica gel. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts.
- ResearchGate. (n.d.). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method.
-
MDPI. (2012). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 17(5), 5539-5553. [Link]
-
Semantic Scholar. (2021). Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies. Molecules, 26(23), 7156. [Link]
-
PMC. (2022). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
ScienceDirect. (1975). 13C NMR spectra of adamantane derivatives. Tetrahedron, 31(1), 35-38. [Link]
- Google Patents. (n.d.). CN104761456A - Preparation method of 3-amino-1-adamantanol.
-
TSI Journals. (n.d.). A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA. Retrieved from [Link]
-
MDPI. (2018). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 23(11), 2938. [Link]
- ResearchGate. (n.d.). A Novel Synthesis of 3-Amino-1-Adamantanemethanol.
-
SciSpace. (2012). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 112(11), 6016-6060. [Link]
- ResearchGate. (n.d.). The Mechanism of the Ritter Reaction in Combination with Wagner-Meerwein Rearrangements. A Cooperative Learning Experience.
-
PubMed. (2007). Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(8), 2193-2197. [Link]
- Chemicalize. (n.d.). 3-Amino-1-Adamantanol.
- ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.
-
PubChem. (n.d.). 3-Methyl-1-adamantanol. Retrieved from [Link]
Application Notes and Protocols for the Comprehensive Characterization of N-(3-methyl-1-adamantyl)acetamide
Introduction
N-(3-methyl-1-adamantyl)acetamide is a derivative of adamantane, a rigid tricyclic hydrocarbon.[1] The unique cage-like structure of the adamantane moiety imparts distinct physicochemical properties to its derivatives, making them of significant interest in medicinal chemistry and materials science.[2] As a key intermediate in the synthesis of various bioactive molecules, the precise and thorough characterization of this compound is paramount to ensure its identity, purity, and stability. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the comprehensive characterization of this compound. The protocols herein are grounded in established analytical principles and data from closely related adamantane derivatives, offering robust starting points for method development and validation.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methodologies. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO | [1] |
| Molecular Weight | 207.31 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Density | 1.06 g/cm³ | [2] |
| Boiling Point | 349.9 °C at 760 mmHg | [2] |
| Flash Point | 209.5 °C | [2] |
Chromatographic Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for quantifying it in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC)
Given the non-volatile nature of this compound, Reversed-Phase HPLC (RP-HPLC) is a highly suitable method for its analysis. The following protocol is a recommended starting point, adapted from methods for similar N-acetylated adamantane derivatives.
Protocol 1: RP-HPLC Purity Assay
1. Principle: The compound is separated on a non-polar stationary phase with a polar mobile phase. Detection is achieved using a UV detector, as the amide bond provides some UV absorbance.
2. Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (for mass spectrometry compatible method) or Phosphoric acid
3. Sample Preparation:
-
Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.
4. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Provides good peak shape and is MS-compatible. |
| Gradient | 60% B to 95% B over 15 minutes | To elute the compound and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 210 nm | The amide bond exhibits absorbance at lower UV wavelengths. |
5. Data Analysis:
-
Determine the retention time of the main peak corresponding to this compound.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
Caption: HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This compound is amenable to GC analysis, and coupling with mass spectrometry allows for definitive identification.
Protocol 2: GC-MS Identification and Purity
1. Principle: The sample is volatilized and separated in a gas chromatograph before being ionized and fragmented in a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint for identification.
2. Instrumentation and Consumables:
-
GC-MS system with an electron ionization (EI) source
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
High-purity helium as the carrier gas
-
Methanol or another suitable solvent
3. Sample Preparation:
-
Prepare a solution of this compound in methanol at a concentration of approximately 100 µg/mL.
4. GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Injector Temperature | 250 °C | To ensure complete volatilization of the analyte. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | To optimize sensitivity and peak shape. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic resolution. |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min) | To achieve good separation of the analyte from potential impurities. |
| MS Transfer Line | 280 °C | To prevent condensation of the analyte. |
| Ion Source Temp. | 230 °C | A standard temperature for EI. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Scan Range | m/z 40-400 | To cover the expected mass range of the compound and its fragments. |
5. Data Analysis:
-
Identify the peak corresponding to this compound by its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The molecular ion peak [M]⁺ should be observed at m/z 207.
Caption: GC-MS analysis workflow.
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed for complete characterization.
Protocol 3: ¹H and ¹³C NMR Spectroscopy
1. Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei of certain atoms to resonate. The resulting spectrum provides information about the chemical environment of each nucleus.
2. Instrumentation and Consumables:
-
NMR spectrometer (300 MHz or higher recommended)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
3. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
4. Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Expected chemical shifts include signals for the acetamide methyl and NH protons, as well as a complex pattern of signals for the adamantane cage protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.
5. Expected Spectral Features:
-
¹H NMR:
-
A singlet around δ 1.9-2.0 ppm for the acetyl methyl group (CH₃CO-).
-
A broad singlet for the amide proton (-NH-), typically in the range of δ 5.5-7.5 ppm. Its position can be concentration and temperature dependent.
-
A complex multiplet pattern for the protons of the adamantane cage, typically between δ 1.0-2.5 ppm.
-
A singlet for the methyl group on the adamantane cage.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the amide group around δ 170 ppm.
-
A signal for the acetyl methyl carbon around δ 24 ppm.
-
A series of signals for the carbons of the adamantane cage. Based on data for related adamantane derivatives, these are expected in the range of δ 29-55 ppm.[3]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
1. Principle: The sample is irradiated with infrared radiation, and the absorption of energy at specific frequencies corresponds to the vibrational modes of the functional groups.
2. Instrumentation and Consumables:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
3. Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
4. Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
5. Expected Spectral Features: Based on the IR spectrum of the closely related N-(1-adamantyl)acetamide, the following characteristic absorption bands are expected:
-
N-H stretch: A sharp peak around 3300 cm⁻¹.
-
C-H stretch (adamantane): Multiple peaks in the 2850-2950 cm⁻¹ region.
-
C=O stretch (amide I): A strong absorption band around 1640 cm⁻¹.
-
N-H bend (amide II): A band around 1550 cm⁻¹.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties and stability of the compound.
Protocol 5: Thermal Analysis (DSC and TGA)
1. Principle:
-
DSC: Measures the difference in heat flow between the sample and a reference as a function of temperature, allowing for the determination of melting point and other phase transitions.
-
TGA: Measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.
2. Instrumentation and Consumables:
-
DSC instrument
-
TGA instrument
-
Aluminum or hermetically sealed pans
3. Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a DSC or TGA pan.
4. Experimental Conditions:
-
DSC:
-
Temperature Program: Heat from 25 °C to a temperature above the expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
The melting point will be observed as an endothermic peak.
-
-
TGA:
-
Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
The onset of weight loss indicates the beginning of thermal decomposition.
-
5. Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm.
-
TGA: Determine the onset temperature of decomposition from the TGA curve.
Caption: Logic of thermal analysis techniques.
Conclusion
The analytical methods and protocols detailed in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently establish the identity, purity, and stability of this important adamantane derivative. It is recommended that these methods be validated for their intended use to ensure the generation of accurate and reliable data in a research or drug development setting.
References
-
PubChem. This compound. Available from: [Link]
-
Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687. Available from: [Link]
Sources
Application Notes and Protocols: N-(3-methyl-1-adamantyl)acetamide as a Chemical Probe
Prepared by: Gemini, Senior Application Scientist
I. Introduction: The Adamantane Scaffold in Chemical Biology
The adamantane moiety, a rigid, lipophilic, and chemically stable tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique three-dimensional structure allows for precise spatial orientation of functional groups, facilitating interactions with biological targets.[3] N-(3-methyl-1-adamantyl)acetamide is a derivative of adamantane that holds potential as a versatile chemical probe for elucidating biological pathways and identifying novel therapeutic targets.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the potential uses of this compound as a chemical probe.
The incorporation of the adamantyl group into a molecule can significantly enhance its lipophilicity, which in turn can modify its biological availability and pharmacological profile.[1] Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, antidiabetic, antimicrobial, and anticancer properties.[5][6] This broad bioactivity suggests that the adamantane scaffold can interact with a variety of biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H21NO | [3][4] |
| Molecular Weight | 207.31 g/mol | [3][4] |
| Boiling Point | 349.9°C at 760 mmHg | [3] |
| Flash Point | 209.5°C | [3] |
| Density | 1.06 g/cm³ | [3] |
| Appearance | White to light yellow crystalline powder | [7] |
II. Potential Mechanisms of Action and Applications as a Chemical Probe
While specific research on this compound as a chemical probe is not extensively documented, its structural similarity to other well-characterized adamantane derivatives allows for the formulation of hypotheses regarding its potential biological targets and applications.
A. Probing Viral Ion Channels
Rationale: Amantadine and Rimantadine, both adamantane derivatives, are known to block the M2 proton ion channel of the influenza A virus, thereby inhibiting viral uncoating and replication.[8] The bulky, lipophilic adamantane cage physically occludes the channel pore.[3] this compound shares this core structure and can be investigated as a probe for M2 channel activity or as a scaffold for developing novel antiviral agents.[3][8]
Proposed Application: Use this compound in in-vitro antiviral assays to determine its efficacy against various influenza A strains, including those resistant to existing adamantane-based drugs.
B. Investigating Neuromodulatory Effects
Rationale: Memantine, another adamantane derivative, is an uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[3] The adamantane moiety plays a crucial role in its mechanism of action. The structural features of this compound suggest it may also interact with neuronal ion channels and receptors, making it a potential tool for studying neurodegenerative diseases and neuronal signaling pathways.
Proposed Application: Employ this compound in cell-based neurological assays to explore its effects on neuronal excitability, neurotransmitter release, and cell survival.
C. Targeting Metabolic Enzymes
Rationale: Certain adamantyl acetamide derivatives have been evaluated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism and a therapeutic target for metabolic diseases.[3] The adamantane scaffold can be used to probe the active site of this and other enzymes.
Proposed Application: Utilize this compound in enzyme inhibition assays to assess its potential as a modulator of metabolic enzymes.
III. Experimental Protocols
A. Protocol 1: In Vitro Antiviral Plaque Reduction Assay
Objective: To determine the antiviral activity of this compound against influenza A virus.
Methodology:
-
Cell Culture: Culture Madin-Darby canine kidney (MDCK) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Virus Propagation: Propagate a known strain of influenza A virus in MDCK cells. Titer the virus stock to determine the plaque-forming units (PFU) per mL.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in infection medium (DMEM with 0.5% bovine serum albumin and 2 µg/mL TPCK-trypsin).
-
Infection: Seed MDCK cells in 6-well plates and grow to confluence. Wash the cells with phosphate-buffered saline (PBS) and infect with influenza A virus at a multiplicity of infection (MOI) of 0.01 in the presence of varying concentrations of this compound or vehicle control (DMSO).
-
Plaque Formation: After 1 hour of adsorption at 37°C, remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing the respective concentrations of the compound.
-
Incubation and Staining: Incubate the plates at 37°C for 48-72 hours until plaques are visible. Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control. Determine the 50% inhibitory concentration (IC50) of the compound.
Data Interpretation and Controls:
-
Positive Control: Amantadine or Rimantadine.
-
Negative Control: Vehicle (DMSO).
-
A dose-dependent reduction in the number of plaques indicates antiviral activity.
Workflow Diagram:
Caption: Workflow for Plaque Reduction Assay.
B. Protocol 2: Neuronal Viability Assay
Objective: To assess the effect of this compound on the viability of primary cortical neurons.
Methodology:
-
Primary Neuron Culture: Isolate cortical neurons from embryonic day 18 (E18) rat pups and culture them in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Compound Treatment: After 7 days in vitro, treat the neurons with various concentrations of this compound or vehicle control (DMSO) for 24 hours. To induce excitotoxicity, a subset of wells can be co-treated with a known concentration of glutamate.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Data Interpretation and Controls:
-
Positive Control for Toxicity: High concentration of glutamate.
-
Positive Control for Protection (in excitotoxicity model): Memantine.
-
Negative Control: Vehicle (DMSO).
-
A decrease in absorbance indicates cytotoxicity, while maintenance of absorbance in the presence of an insult (like glutamate) suggests neuroprotection.
Signaling Pathway Diagram:
Caption: Hypothesized NMDA Receptor Antagonism.
C. Protocol 3: 11β-HSD1 Enzyme Inhibition Assay
Objective: To determine if this compound inhibits the activity of 11β-HSD1.
Methodology:
-
Enzyme and Substrate Preparation: Use a commercially available human recombinant 11β-HSD1 enzyme. Prepare a solution of the substrate, cortisone, and the cofactor, NADPH.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Assay Reaction:
-
In a 96-well plate, add the 11β-HSD1 enzyme, NADPH, and the test compound or vehicle control.
-
Initiate the reaction by adding cortisone.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection: The conversion of cortisone to cortisol is coupled with the oxidation of NADPH to NADP+. The decrease in NADPH can be monitored by measuring the absorbance at 340 nm or by using a fluorescent detection method.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound. Determine the IC50 value.
Data Interpretation and Controls:
-
Positive Control: A known 11β-HSD1 inhibitor (e.g., Carbenoxolone).
-
Negative Control: Vehicle (DMSO).
-
A dose-dependent decrease in the signal (absorbance or fluorescence) indicates inhibition of 11β-HSD1.
Table 2: Example Data Summary for 11β-HSD1 Inhibition Assay
| Compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.5 |
| 10 | 48.9 ± 3.2 |
| 50 | 85.4 ± 1.8 |
| 100 | 95.1 ± 0.9 |
IV. Conclusion
This compound represents a promising, yet underexplored, chemical probe. Its rigid, lipophilic adamantane core, a feature present in several successful drugs, suggests potential interactions with a range of biological targets. The protocols outlined in this document provide a starting point for researchers to investigate its utility in probing viral mechanisms, neuronal pathways, and enzymatic activities. As with any chemical probe, careful experimental design, including appropriate controls, is paramount for generating robust and interpretable data. Further derivatization of the acetamide group could also lead to the development of more potent and selective probes for target identification and validation.
V. References
-
N-(1-adamantyl)acetamide synthesis method. Google Patents.
-
This compound | CAS 778-09-6. Benchchem.
-
Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. MDPI.
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
-
Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PMC - NIH.
-
This compound | C13H21NO | CID 301529. PubChem.
-
N-(3,5-dimethyl-1-adamantyl)acetamide | C14H23NO | CID 5276209. PubChem.
-
The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. PMC - PubMed Central.
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH.
-
Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity. MDPI.
-
Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate.
-
(PDF) Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. ResearchGate.
-
(PDF) Biological activity of adamantane analogues. ResearchGate.
-
Chemical Properties of Acetamide, N-methyl- (CAS 79-16-3). Cheméo.
-
Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH.
-
Process of preparing n-(1-adamantyl) acetamide. Google Patents.
-
Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks.
-
N-(1-Adamantyl)acetamide | 880-52-4. ChemicalBook.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 778-09-6 [benchchem.com]
- 4. This compound | C13H21NO | CID 301529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. N-(1-Adamantyl)acetamide | 880-52-4 [chemicalbook.com]
- 8. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving N-(3-methyl-1-adamantyl)acetamide
Introduction: The Therapeutic Potential of N-(3-methyl-1-adamantyl)acetamide as a Modulator of Glucocorticoid Metabolism
The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a diverse range of therapeutic agents.[1][2] Its derivatives have found applications as antiviral and neuroprotective drugs.[1][2] this compound belongs to this promising class of compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to characterize the biological activity of this compound, with a primary focus on its potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Recent studies have identified adamantyl acetamide derivatives as potent inhibitors of human 11β-HSD1.[3] This enzyme plays a critical role in local glucocorticoid regulation by converting inactive cortisone to the active hormone, cortisol, thereby amplifying glucocorticoid receptor signaling in a tissue-specific manner.[3] Dysregulation of 11β-HSD1 is implicated in the pathophysiology of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[4] Consequently, inhibitors of 11β-HSD1, such as potentially this compound, represent a promising therapeutic strategy for these conditions.
This guide will provide a comprehensive framework for evaluating the cellular activity of this compound, encompassing protocols for assessing its inhibitory effect on 11β-HSD1 in a cellular context, as well as evaluating its general cytotoxicity. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for further investigation into the therapeutic potential of this and related compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is essential for designing and interpreting data from cell-based assays.
| Property | Value | Source |
| CAS Number | 778-09-6 | [5] |
| Molecular Formula | C13H21NO | [5] |
| Molecular Weight | 207.31 g/mol | [5] |
| Appearance | White to off-white powder/solid | [5] |
| Boiling Point | 349.9°C at 760 mmHg | [5] |
| Flash Point | 209.5°C | [5] |
| Density | 1.06 g/cm³ | [5] |
| Solubility | Soluble in organic solvents such as methanol and DMSO. Poorly soluble in water. | Inferred from adamantane properties[6] |
Mechanism of Action: Inhibition of 11β-HSD1
The primary mechanism of action for adamantyl acetamides in the context of metabolic disease is the inhibition of 11β-HSD1.[3][7] This enzyme is an NADPH-dependent reductase located in the endoplasmic reticulum of cells in key metabolic tissues, including the liver and adipose tissue.[3] By catalyzing the conversion of cortisone to cortisol, 11β-HSD1 increases the intracellular concentration of active glucocorticoids, leading to the activation of the glucocorticoid receptor (GR).[3] The activated GR then translocates to the nucleus and modulates the transcription of genes involved in glucose and lipid metabolism.
Inhibition of 11β-HSD1 by a compound like this compound is expected to block this conversion, thereby reducing intracellular cortisol levels and dampening the downstream effects of glucocorticoid receptor activation. The bulky, hydrophobic adamantyl group is a key pharmacophore that likely interacts with the active site of the 11β-HSD1 enzyme.[3]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Protocol 1: Cell-Based 11β-HSD1 Inhibition Assay
This protocol is designed to determine the in-cell potency (IC50) of this compound in inhibiting the conversion of cortisone to cortisol. The assay utilizes Human Embryonic Kidney (HEK-293) cells stably transfected with the human HSD11B1 gene. The amount of cortisol produced is quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Rationale for Method Selection:
-
Whole-Cell Format: Using intact cells provides a more physiologically relevant assessment of inhibitor potency as it accounts for cell permeability and intracellular stability of the test compound.[3]
-
HEK-293 Transfected Cells: This cell line provides a robust and consistent expression of the target enzyme, 11β-HSD1, allowing for a clear and reproducible assay window.
-
HTRF Detection: HTRF is a highly sensitive and robust detection method suitable for high-throughput screening. It is a homogeneous assay, meaning it does not require wash steps, which simplifies the workflow and reduces variability.[8][9]
Materials:
-
HEK-293 cells stably expressing human 11β-HSD1
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cortisone
-
Carbenoxolone (positive control inhibitor)
-
96-well cell culture plates (clear bottom, white walls)
-
Cortisol HTRF assay kit
-
HTRF-compatible microplate reader
Experimental Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tissue production of cortisol by 11beta-hydroxysteroid dehydrogenase type 1 and metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 778-09-6 [benchchem.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High capacity homogeneous non-radioactive cortisol detection assays for human 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for N-(3-methyl-1-adamantyl)acetamide synthesis
This guide provides in-depth technical support for researchers engaged in the synthesis of N-(3-methyl-1-adamantyl)acetamide. It is structured to address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, ensuring both problem-solving and foundational understanding.
I. Core Synthesis Overview: The Ritter Reaction
The synthesis of this compound is most effectively achieved via the Ritter reaction. This powerful chemical transformation involves the reaction of a nitrile (acetonitrile, in this case) with a stable carbocation precursor in the presence of a strong acid.[1][2] The adamantane cage structure is uniquely suited for this reaction due to the high stability of the bridgehead tertiary carbocation formed from precursors like 3-methyl-1-adamantanol or 1-bromo-3-methyladamantane.[1]
The reaction proceeds through three key stages:
-
Carbocation Formation: A strong acid protonates the hydroxyl group of 3-methyl-1-adamantanol (or facilitates the departure of a halide), which then leaves as a water molecule (or halide ion), generating a stable tertiary carbocation at the 1-position.[3]
-
Nucleophilic Attack: The nitrogen atom of the acetonitrile solvent acts as a nucleophile, attacking the carbocation to form a stable nitrilium ion intermediate.[4][5]
-
Hydrolysis: The reaction is quenched with water, which hydrolyzes the nitrilium ion to yield the final this compound product.[2]
Caption: General workflow for the Ritter reaction synthesis.
II. Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My reaction yields are consistently low or I'm recovering only starting material. What's going wrong?
Answer:
This is a common issue that typically points to inefficient carbocation formation or suboptimal reaction conditions.
-
Potential Cause 1: Insufficient Acid Strength or Concentration. The generation of the adamantyl carbocation is the rate-limiting step and requires a potent acid catalyst.[6] If the acid is too weak or too dilute, the equilibrium will favor the starting alcohol.
-
Solution:
-
Verify Acid Quality: Use fresh, concentrated sulfuric acid (96-98%) or fuming sulfuric acid. Avoid using old or potentially water-contaminated acid.
-
Optimize Acid Stoichiometry: While catalytic acid is required, an excess is often used to drive the reaction. A common starting point is using 4-6 molar equivalents of acid relative to the adamantanol precursor.[7]
-
Consider Alternative Acids: While sulfuric acid is standard, trifluoroacetic acid can also be effective, sometimes under milder conditions.[1]
-
-
-
Potential Cause 2: Reaction Temperature is Too Low. Like many reactions, the Ritter reaction has an activation energy barrier. Insufficient thermal energy will result in a sluggish or stalled reaction.
-
Solution:
-
Controlled Heating: While the initial addition of acid to nitrile is often done at 0°C to control the exotherm, the reaction itself may require heating.[3] Gently warm the reaction mixture to 40-50°C and monitor by TLC. Some procedures for less reactive substrates even call for temperatures up to 80-90°C.[1]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the starting material spot is not diminishing after 1-2 hours, a temperature increase may be necessary.
-
-
-
Potential Cause 3: Purity of Starting Material. The presence of impurities in the 3-methyl-1-adamantanol, especially water, can quench the acid and inhibit the reaction.
-
Solution: Ensure the starting adamantanol is dry and pure. If necessary, purify it by recrystallization or sublimation before use.
-
Question 2: I'm observing a significant amount of a non-polar byproduct and a dark, polymeric substance. How can I prevent this?
Answer:
This indicates that the highly reactive carbocation intermediate is undergoing undesired side reactions, such as elimination or polymerization.
-
Potential Cause 1: Excessive Reaction Temperature. High temperatures can provide enough energy for the carbocation to undergo elimination (losing a proton) to form an alkene, which can then polymerize under the strongly acidic conditions.
-
Solution:
-
Maintain Strict Temperature Control: Do not overheat the reaction. Start at a moderate temperature (e.g., 40°C) and only increase if the reaction fails to proceed.
-
Slow Acid Addition: Add the strong acid to the acetonitrile/adamantanol mixture slowly and with efficient stirring, preferably in an ice bath to dissipate the heat of solvation.
-
-
-
Potential Cause 2: High Acid Concentration. Overly concentrated acid can promote charring and polymerization.
Caption: Troubleshooting decision tree for low yield issues.
Question 3: My product is difficult to purify. It's an oil or contains persistent impurities.
Answer:
Purification challenges often stem from incomplete reaction or difficult-to-remove byproducts. This compound is a stable solid with a high boiling point.[1]
-
Potential Cause 1: Unreacted Starting Material. Adamantanols can be greasy solids and may co-precipitate or be difficult to separate from the amide product.
-
Solution:
-
Drive the Reaction to Completion: Use TLC to ensure all starting material is consumed before workup.
-
Column Chromatography: If simple precipitation/recrystallization fails, flash column chromatography on silica gel is the most reliable purification method. Use a gradient of ethyl acetate in hexanes to separate the more polar amide product from any non-polar byproducts and unreacted starting material.
-
-
-
Potential Cause 2: Incomplete Hydrolysis during Workup. The nitrilium ion intermediate must be fully hydrolyzed.
-
Solution:
-
Proper Quenching: Pour the acidic reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This simultaneously cools the mixture and provides ample water for hydrolysis.
-
Stirring Time: After quenching, allow the aqueous mixture to stir for at least 30-60 minutes to ensure hydrolysis is complete before proceeding to neutralization and extraction.[8]
-
-
-
Potential Cause 3: Inadequate Neutralization. Residual acid can interfere with extraction and crystallization.
-
Solution: After quenching, carefully neutralize the aqueous slurry with a base like sodium hydroxide or sodium carbonate solution until the pH is basic (pH > 8). The product can then be filtered if it precipitates as a clean solid, or extracted with a solvent like dichloromethane or ethyl acetate.
-
III. Frequently Asked Questions (FAQs)
Q1: Which starting material is superior: 3-methyl-1-adamantanol or 1-bromo-3-methyladamantane?
Both are viable precursors. 3-methyl-1-adamantanol is often preferred for laboratory-scale synthesis as it is typically more accessible or easily synthesized, and the byproduct is water. 1-bromo-3-methyladamantane is also an excellent substrate and may react under slightly different conditions, but generates HBr as a byproduct.[7] The choice often comes down to cost, availability, and the specific acid catalyst being used.
Q2: What are the critical safety precautions for this reaction?
The primary hazard is the use of large quantities of concentrated strong acids like sulfuric acid.
-
Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, and acid-resistant gloves.
-
Fume Hood: All operations, especially the addition of acid, must be performed in a certified chemical fume hood.
-
Exothermic Reaction: The addition of sulfuric acid to acetonitrile is highly exothermic. Perform this addition slowly, with external cooling (ice bath), and constant monitoring.
-
Quenching: Always add the acid reaction mixture to ice/water, never the other way around, to manage the heat of dilution safely.
Q3: How can I monitor the reaction's progress effectively?
Thin Layer Chromatography (TLC) is the best method.
-
Mobile Phase: A mixture of 20-30% ethyl acetate in hexanes is a good starting point.
-
Visualization: The starting adamantanol and the final amide product are often visible under UV light if they contain an appropriate chromophore or can be visualized by staining with potassium permanganate or p-anisaldehyde solution.
-
Analysis: The product, this compound, is more polar than the starting alcohol or halide and will have a lower Rf value on the TLC plate. The reaction is complete when the spot corresponding to the starting material has disappeared.
Q4: What are the expected spectroscopic data for pure this compound?
While specific shifts will depend on the NMR solvent, you should expect to see:
-
¹H NMR: A singlet for the methyl group on the adamantane cage, a singlet for the acetyl methyl group, a broad singlet for the N-H proton, and a series of multiplets corresponding to the protons on the adamantane cage.
-
¹³C NMR: Resonances for the two methyl carbons, the carbonyl carbon (around 170 ppm), and several signals for the distinct carbons of the adamantane skeleton.
-
IR Spectroscopy: A strong absorption band for the C=O (amide I) stretch around 1640-1660 cm⁻¹ and a band for the N-H stretch around 3300 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]+ or the protonated molecular ion [M+H]+ should be observed at m/z corresponding to the molecular weight of 207.31 g/mol .[1]
IV. Data Summary: Reaction Conditions
The following table summarizes various conditions reported for Ritter reactions on adamantane scaffolds, providing a basis for optimization.
| Starting Material | Acid/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Adamantane | Nitric acid | Acetonitrile | 40°C | 3 h | 87 | [8] |
| 1-Bromoadamantane | Sulfuric acid | Acetylamide | 125-130°C | 3.5 h | ~87 | [7] |
| 1-Chloroadamantane | Sulfuric acid | Dichloromethane | ≤55°C | 1-2 h | N/A | [9] |
| 1-Adamantanol | Silica Sulfuric Acid | Toluene | 90°C | N/A | 94 | [1] |
| Tertiary Alcohols | SBNPSA* | Solvent-free | 80°C | 15-70 min | 94-98 | [6] |
*SBNPSA: Silica-bonded N-propyl sulphamic acid
V. References
-
Process of preparing n-(1-adamantyl) acetamide. Google Patents.
-
Ritter Reaction. Organic Chemistry Portal. [Link]
-
N-(1-adamantyl)acetamide synthesis method. Google Patents.
-
Ritter Reaction. NROChemistry. [Link]
-
Ritter Reaction. Organic Chemistry Portal. [Link]
-
A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences. [Link]
-
Ritter reaction. Wikipedia. [Link]
Sources
- 1. This compound|CAS 778-09-6 [benchchem.com]
- 2. Ritter reaction - Wikipedia [en.wikipedia.org]
- 3. Ritter Reaction | NROChemistry [nrochemistry.com]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. ias.ac.in [ias.ac.in]
- 7. ijpsr.com [ijpsr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. RU2401828C2 - N-(1-adamantyl)acetamide synthesis method - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Ritter Reaction for Adamantane Derivatives
Welcome to the technical support center for the Ritter reaction on adamantane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this powerful amidation reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed protocols, and mechanistic insights to help you navigate the complexities of working with the unique adamantane scaffold.
The adamantane cage, with its rigid, three-dimensional structure, is a valuable pharmacophore in medicinal chemistry, lending desirable properties such as lipophilicity and metabolic stability to drug candidates.[1][2] The Ritter reaction provides a direct and atom-economical route to introduce an amide functionality at the bridgehead position of adamantane, a key step in the synthesis of important pharmaceuticals like Amantadine and Memantine.[3][4] However, the very stability and steric bulk of the adamantyl carbocation intermediate can present unique challenges.
This guide is structured to provide practical, experience-based solutions to common problems encountered during the synthesis of N-adamantyl amides.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: I am performing a Ritter reaction with 1-adamantanol and acetonitrile in the presence of sulfuric acid, but I am getting a very low yield of the desired N-(1-adamantyl)acetamide. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Ritter reaction with adamantane derivatives can stem from several factors, primarily related to the generation and stability of the crucial 1-adamantyl carbocation intermediate.
Causality & Explanation:
The Ritter reaction proceeds through the formation of a carbocation, which is then trapped by the nitrile.[5][6] The 1-adamantyl cation is a stable tertiary carbocation, which is favorable. However, incomplete protonation of the starting alcohol, insufficient acid concentration, or the presence of water can hinder its formation.
Troubleshooting Workflow:
Troubleshooting workflow for low yield.
Actionable Solutions:
-
Ensure Anhydrous Conditions: Water will compete with the nitrile as a nucleophile, reacting with the carbocation to regenerate the starting alcohol. Ensure all reagents (especially the nitrile and any solvents) are dry and use flame-dried glassware.
-
Acid Concentration and Stoichiometry: Concentrated sulfuric acid is commonly used, but its effectiveness is highly dependent on its concentration. Use fresh, concentrated (95-98%) sulfuric acid. The acid is often used in stoichiometric or even excess amounts to act as both a catalyst and a dehydrating agent.
-
Reaction Temperature: While room temperature is often sufficient, gentle heating (40-60 °C) can sometimes improve the rate of carbocation formation. However, excessive heat can lead to side reactions. Monitor the reaction by TLC or GC-MS to find the optimal temperature.
-
Nitrile as Solvent: Using the nitrile as the solvent can significantly increase its concentration and favor the desired reaction pathway.
-
Alternative Acid Catalysts: If sulfuric acid is not effective, consider other Brønsted or Lewis acids. A variety of catalysts have been successfully employed for the Ritter reaction with adamantane derivatives.[1]
Issue 2: Formation of an Inseparable Halogenated Byproduct
Question: I am using 1-bromoadamantane as my starting material with chloroacetonitrile and sulfuric acid. I'm observing the formation of my desired N-(1-adamantyl)-2-chloroacetamide, but also a significant amount of N-(1-adamantyl)-2-bromoacetamide, and the mixture is difficult to separate. What is happening and how can I avoid this?
Answer:
This is a classic example of a halogen exchange reaction, a known complication when performing the Ritter reaction with halo-adamantanes.
Causality & Explanation:
Under the strongly acidic conditions of the Ritter reaction, the bromide from your starting material can act as a nucleophile and displace the chloride from either the chloroacetonitrile or the chloroacetamide product. This results in a mixture of halogenated amides. A study on the synthesis of a 2-oxaadamantan-5-amine derivative reported a similar issue, where starting from a bromo-derivative led to an inseparable mixture of the chloro- and bromo-acetamides, with a significant portion of the starting material remaining unreacted.[2]
Actionable Solutions:
-
Switch to an Alcohol Starting Material: The most effective solution is to start with the corresponding adamantanol. The hydroxyl group is a better leaving group under acidic conditions (as water) and does not introduce a competing nucleophile. The aforementioned study found that switching from the bromo-derivative to the alcohol resulted in a high yield of the desired chloroacetamide.[2]
-
Use a Nitrile without a Halogen: If the chloroacetyl group is not essential, consider using a different nitrile, such as acetonitrile, to avoid this specific side reaction.
-
Optimize Reaction Conditions: Lowering the reaction temperature and using the minimum necessary amount of acid might reduce the extent of halogen exchange, but this is often less effective than changing the starting material.
Issue 3: Product Purification Challenges
Question: My Ritter reaction seems to have worked, but I am struggling to isolate a pure product. The crude material is an oily residue and column chromatography is not giving clean separation. What are some effective purification strategies for N-adamantyl amides?
Answer:
Purification of N-adamantyl amides can indeed be challenging due to their often high crystallinity and sometimes similar polarity to byproducts.
Causality & Explanation:
The crude product of a Ritter reaction can contain unreacted starting materials, polymeric materials, and other side products. The high lipophilicity of the adamantyl group can make these compounds behave unpredictably during chromatography.
Actionable Solutions:
-
Aqueous Work-up: After the reaction is complete, it is crucial to quench the reaction mixture by pouring it over ice and then neutralizing the excess acid with a base (e.g., sodium bicarbonate or ammonium hydroxide). This will precipitate the crude amide.
-
Trituration: Before attempting chromatography, try triturating the crude product with a non-polar solvent like n-hexane or diethyl ether.[7] This can often remove non-polar impurities and sometimes induce crystallization of the desired amide.
-
Recrystallization: N-adamantyl amides are often crystalline solids. Recrystallization is a highly effective purification method. Common solvent systems for recrystallization include:
-
Ethanol
-
Acetone
-
Acetonitrile
-
Hexane/Ethyl Acetate mixtures[8]
-
-
Column Chromatography: If chromatography is necessary, consider the following:
-
Solvent System: A gradient of ethyl acetate in hexane is a good starting point. For more polar amides, a small percentage of methanol in dichloromethane might be effective.
-
Silica Gel Deactivation: The acidic nature of silica gel can sometimes cause issues. You can use silica gel that has been pre-treated with triethylamine to neutralize acidic sites.
-
Reversed-Phase Chromatography: If normal-phase chromatography fails, reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient can be an excellent alternative for these lipophilic compounds.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Ritter reaction with an adamantane derivative?
A1: The reaction proceeds in three main steps:
-
Carbocation Formation: The alcohol (or other carbocation precursor) is protonated by a strong acid, followed by the loss of a leaving group (e.g., water) to form a stable tertiary adamantyl carbocation.[5]
-
Nucleophilic Attack by Nitrile: The lone pair of electrons on the nitrogen atom of the nitrile attacks the carbocation, forming a nitrilium ion intermediate.
-
Hydrolysis: The nitrilium ion is then hydrolyzed by water during the aqueous work-up to yield the final N-adamantyl amide.
Mechanism of the Ritter reaction.
Q2: Which acid catalyst is best for the Ritter reaction with adamantane derivatives?
A2: The choice of acid catalyst can significantly impact the yield. While concentrated sulfuric acid is the most common, other acids have been shown to be effective, and in some cases, superior.
| Acid Catalyst | Typical Conditions | Reported Yields | Notes |
| Conc. H₂SO₄ | Stoichiometric or excess, neat or in a solvent | Good to excellent | The classic choice, but can lead to charring with sensitive substrates. |
| Trifluoromethanesulfonic acid (TfOH) | Catalytic amounts | High | A very strong acid that can be effective in smaller quantities. |
| FeCl₃ | Catalytic amounts | Good | A Lewis acid catalyst that can be effective under milder conditions. |
| Copper Catalysts (e.g., CuBr) | Catalytic amounts, higher temperatures | Good to excellent | Can offer high selectivity and yields.[1] |
| Ionic Liquids | Can act as both solvent and catalyst | Good | Offers potential for "green" chemistry and catalyst recycling. |
The optimal catalyst will depend on the specific adamantane substrate and the nitrile being used. It is often worthwhile to screen a few different catalysts to find the best conditions for your particular reaction.
Q3: Can the adamantyl carbocation undergo rearrangement?
A3: The 1-adamantyl carbocation is a bridgehead tertiary carbocation and is exceptionally stable. Unlike many other carbocations, it is highly resistant to rearrangement.[10] This is a significant advantage of using adamantane substrates in the Ritter reaction, as it typically leads to a single, predictable product without isomeric impurities arising from carbocation shifts. However, under extremely harsh conditions, fragmentation of the adamantane cage is a theoretical possibility, though not commonly observed in standard Ritter reactions.
Q4: How does substitution on the adamantane ring affect the Ritter reaction?
A4: Substituents on the adamantane ring can have both electronic and steric effects.
-
Electronic Effects: Electron-withdrawing groups on the adamantane skeleton can destabilize the carbocation intermediate, slowing down the reaction and potentially requiring harsher conditions or stronger acids. Conversely, electron-donating groups can facilitate carbocation formation.
-
Steric Effects: While the reaction occurs at the bridgehead position, bulky substituents near the reaction center could potentially hinder the approach of the nitrile. However, due to the rigid nature of the adamantane cage, this is often less of a concern than with more flexible carbocation precursors.
Experimental Protocol: Synthesis of N-(1-Adamantyl)acetamide
This protocol provides a detailed, step-by-step methodology for a standard Ritter reaction using 1-adamantanol and acetonitrile.
Materials:
-
1-Adamantanol
-
Acetonitrile (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-adamantanol (1.0 eq) in anhydrous acetonitrile (5-10 volumes).
-
Acid Addition: Cool the solution in an ice bath to 0 °C. Slowly add concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 200 g). A white precipitate should form.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1-adamantyl)acetamide.
-
Purification: Recrystallize the crude solid from ethanol or a mixture of hexane and ethyl acetate to yield the pure product.
References
-
Organic Chemistry Portal. Ritter Reaction. [Link]
- Klimochkin, Y. N., et al. (2015). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts. Russian Journal of Organic Chemistry, 51(8), 1147-1153.
- Leiva, R., et al. (2015). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. Tetrahedron Letters, 56(10), 1258-1260.
-
Wikipedia. Ritter reaction. [Link]
-
Organic Chemistry Portal. Ritter Reaction. [Link]
- Baran, P. S., et al. (2011). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Journal of the American Chemical Society, 133(45), 18244-18247.
- Nolan, L. J., et al. (2021). Recent advances of Ritter reaction and its synthetic applications. Organic & Biomolecular Chemistry, 19(3), 443-465.
- Knowles, R. R., et al. (2018). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Chemical Society Reviews, 47(1), 134-144.
- El-Subbagh, H. I., et al. (2017). A New Synthetic Approach to Memantine Hydrochloride starting from 1,3-Dimethyl-adamantane. Letters in Organic Chemistry, 14(7), 494-497.
-
Frank, A. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
- Kas'yan, L. I., et al. (2000). Transformations of allyl bromides of the adamantane series in the Ritter reaction. Russian Journal of Organic Chemistry, 36(10), 1459-1464.
- Abdel-Magid, A. F., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16186-16191.
- Schleyer, P. v. R. (2013). Adamantane Rearrangements. Science of Synthesis, 45b, 1013-1036.
-
Ashenhurst, J. (2023). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]
-
ResearchGate. New Synthetic Approach to Memantine Hydrochloride Starting from 1,3-Dimethyl-adamantane. [Link]
-
Organic Syntheses. Tri-(1-adamantyl)phosphine. [Link]
- Nagaki, A., et al. (2022). Development of Continuous‐Flow Reactions for the Synthesis of Anti‐Alzheimer Drug Memantine. Chemistry–A European Journal, 28(2), e202103738.
- Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 41-55.
-
Reusch, W. Cationic Rearrangements. Michigan State University Department of Chemistry. [Link]
- Nolan, L. J., et al. (2021). Recent advances of Ritter reaction and its synthetic applications. Organic Chemistry Frontiers, 8(2), 349-371.
-
The Organic Chemistry Tutor. (2023, March 8). SN1 Carbocation Rearrangements - Hydride Shift & Methyl Shift [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ritter Reaction [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. ijddr.in [ijddr.in]
- 8. Purification [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. sciencemadness.org [sciencemadness.org]
addressing solubility issues of N-(3-methyl-1-adamantyl)acetamide in biological assays
Addressing Solubility Challenges in Biological Assays
Welcome to the technical support guide for N-(3-methyl-1-adamantyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this lipophilic compound in aqueous-based biological assays. This guide provides in-depth troubleshooting strategies, step-by-step protocols, and the scientific rationale behind these recommendations to ensure the integrity and reproducibility of your experimental data.
Understanding the Core Challenge: Physicochemical Properties
This compound is an organic compound featuring a bulky, tricyclic adamantane cage structure.[1] This moiety, while conferring unique pharmacological properties, is inherently lipophilic (fat-loving), which leads to poor solubility in aqueous solutions like cell culture media and assay buffers.[2][3] Understanding its fundamental properties is the first step in devising an effective solubilization strategy.
Table 1: Physicochemical Profile of this compound
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₁₃H₂₁NO | PubChem CID: 301529[4] | Indicates a primarily hydrocarbon structure with limited polar groups. |
| Molecular Weight | 207.31 g/mol | PubChem CID: 301529[4] | Standard for a small molecule. |
| XLogP3 | 3.3 | PubChem CID: 301529[4] | A calculated value >3 suggests high lipophilicity and poor water solubility. |
| Hydrogen Bond Donors | 1 | PubChem CID: 301529[4] | Limited capacity to form hydrogen bonds with water. |
| Hydrogen Bond Acceptors | 1 | PubChem CID: 301529[4] | Limited capacity to form hydrogen bonds with water. |
| Physical Form | Solid | Benchchem[1] | Must be dissolved from a solid state. |
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues in a question-and-answer format, guiding you from initial stock solution preparation to advanced formulation techniques.
Q1: My this compound powder won't dissolve in my aqueous assay buffer. What is the recommended first step?
A1: Utilize a water-miscible organic co-solvent to prepare a high-concentration stock solution.
The most direct approach for solubilizing a lipophilic compound is to first dissolve it in a 100% organic solvent that is miscible with water. For cell-based assays, Dimethyl Sulfoxide (DMSO) is the industry-standard choice due to its powerful solubilizing capacity and miscibility with aqueous media.[5]
Causality: DMSO is an aprotic, highly polar solvent. Its molecular structure allows it to effectively solvate both polar and non-polar molecules, disrupting the crystal lattice of the solid compound and bringing it into solution. When this concentrated stock is subsequently diluted into a larger volume of aqueous buffer, the DMSO helps keep the compound dispersed.
Q2: What is the correct procedure for preparing a DMSO stock solution?
A2: Follow this standard protocol for accurate and effective stock preparation.
This protocol ensures your compound is fully dissolved at a known concentration, ready for serial dilution into your assay.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Pre-Weigh the Compound: Tare a microcentrifuge tube on an analytical balance. Carefully weigh out approximately 1-2 mg of this compound (MW: 207.31 g/mol ). Record the exact weight.
-
Calculate Required DMSO Volume: Use the following formula to determine the volume of DMSO needed to achieve a 10 mM stock concentration: Volume (µL) = (Weight (mg) / 207.31 ( g/mol )) * 100,000
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Vortexing: Cap the tube securely and vortex at maximum speed for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Visual Inspection: Hold the tube up to a light source to ensure there are no visible particulates or crystals. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: I've made my DMSO stock, but the compound precipitates out when I dilute it into my cell culture medium. What's happening and how can I fix it?
A3: You are likely exceeding the compound's kinetic solubility in the final aqueous environment. The key is to control the final concentration of both the compound and the DMSO.
Precipitation occurs when the compound, forced out of the favorable DMSO environment, cannot remain soluble in the high-water-content medium. This is a common issue for highly lipophilic molecules.
Troubleshooting Steps:
-
Lower the Final Compound Concentration: The simplest solution is to test lower final concentrations of this compound in your assay.
-
Optimize the Dilution Method: Instead of adding the stock directly to the full volume of media, perform a serial dilution. Additionally, ensure rapid mixing or vortexing immediately after adding the stock to the aqueous buffer to promote dispersion and prevent localized high concentrations that favor precipitation.
-
Maintain a Minimal, Consistent DMSO Concentration: As you dilute your compound, you are also diluting the DMSO. It's critical to keep the final DMSO concentration as low as possible while ensuring the compound stays in solution. Crucially, every experimental condition, including your vehicle control, must contain the exact same final concentration of DMSO. [6]
Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A4: This is a critical, cell-type-dependent parameter. As a general rule, most cell lines can tolerate up to 0.5% DMSO, but it is imperative to determine the specific tolerance of your system. [5][7]
DMSO is not biologically inert. At higher concentrations, it can induce cellular stress, affect membrane permeability, alter gene expression, and even cause cytotoxicity, all of which can confound your experimental results.[8][9][10]
Table 2: General Guidance on DMSO Tolerance in Cell-Based Assays
| Final DMSO Conc. | General Cellular Impact | Recommendation |
| < 0.1% | Minimal to no effect on most cell lines. | Optimal Target: Ideal for sensitive assays. |
| 0.1% - 0.5% | Generally considered safe for many robust cell lines.[5] | Widely Acceptable: Perform a vehicle control to confirm no toxicity. |
| 0.5% - 1.0% | Potential for cell-type specific effects; may inhibit proliferation or induce stress.[5] | Use with Caution: Requires rigorous validation with a vehicle control. |
| > 1.0% | Often cytotoxic; can lead to significant changes in cell health and function.[9] | Not Recommended: High risk of experimental artifacts. |
Self-Validating Protocol: Determining DMSO Tolerance
-
Plate Cells: Seed your cells in a multi-well plate (e.g., 96-well) at the density used for your main experiment.
-
Prepare DMSO Dilutions: In your standard cell culture medium, prepare a range of DMSO concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a 0% control).
-
Treat Cells: Replace the existing medium with the medium containing the different DMSO concentrations.
-
Incubate: Incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to measure the effect of DMSO on cell health.
-
Analyze: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the 0% control. This is your maximum allowable DMSO concentration for this specific cell line and assay duration.
Q5: My assay is highly sensitive to organic solvents, and even low DMSO concentrations are causing issues. Is there a solvent-free alternative?
A5: Yes. The use of cyclodextrins to form an inclusion complex is an excellent and widely used alternative for adamantane-containing compounds. [11][12]
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) interior cavity.[13] The bulky, lipophilic adamantane cage of your compound can become encapsulated within the CD's non-polar interior, forming a stable, water-soluble inclusion complex.[12] This complex effectively "hides" the hydrophobic part of the molecule from the aqueous environment, dramatically increasing its apparent solubility.[14]
Derivatives like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their high aqueous solubility and reduced toxicity compared to natural cyclodextrins.[13][15]
Q6: How do I prepare a formulation of this compound with HP-β-CD?
A6: This involves co-lyophilization or incubation to create a stock "powder" of the inclusion complex, which can then be directly dissolved in aqueous buffer.
This protocol aims to create a 1:1 molar ratio inclusion complex, which is a common starting point.
Experimental Protocol: Preparation of an HP-β-CD Inclusion Complex
-
Molar Calculations:
-
Determine the molar quantity of this compound you wish to solubilize (e.g., 2.07 mg = 10 µmol).
-
Calculate the corresponding mass of HP-β-CD for a 1:1 molar ratio (Average MW of HP-β-CD is ~1460 g/mol ). Mass of HP-β-CD (mg) = 10 (µmol) * 1460 ( g/mol ) / 1000 = 14.6 mg
-
-
Initial Dissolution:
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol) in a glass vial.
-
In a separate container, dissolve the calculated mass of HP-β-CD in deionized water.
-
-
Complexation: Slowly add the aqueous HP-β-CD solution to the organic solution of the compound while stirring. The total volume should be kept as low as possible.
-
Incubation: Seal the vial and stir the mixture at room temperature for 24-48 hours to allow for efficient complex formation.
-
Lyophilization (Freeze-Drying): Freeze the solution completely (e.g., using a dry ice/acetone bath or a -80°C freezer) and then lyophilize it to remove all solvents. The result is a dry, fluffy powder of the inclusion complex.
-
Reconstitution: This powder can now be weighed and dissolved directly into your aqueous assay buffer or cell culture medium to the desired final concentration.
-
Validation: Always test the effect of the HP-β-CD alone (without the compound) on your cells as a negative control, though it is generally considered benign at typical concentrations.[6]
Visual Troubleshooting Workflow
This decision tree provides a visual guide to selecting the appropriate solubilization strategy for your experiment.
Caption: A decision tree for solubilizing this compound.
Summary of Solubilization Strategies
Table 3: Comparison of Primary Solubilization Methods
| Method | Pros | Cons | Best For |
| DMSO Co-Solvent | Simple, fast, and effective for creating high-concentration stocks. Widely available. | Potential for cytotoxicity and assay interference.[8][9] Risk of precipitation upon dilution. | Initial screening, proof-of-concept studies, and assays with robust cell lines not sensitive to low levels of organic solvent. |
| Cyclodextrin (HP-β-CD) Inclusion Complex | Minimizes or eliminates the need for organic solvents.[6] Can improve compound stability. Low cellular toxicity.[13] | Requires a more involved preparation process (complexation and lyophilization). May alter compound bioavailability in some contexts. | Sensitive cell-based assays, in vivo studies, and experiments where organic solvents are a known confounding factor. |
References
-
Tu, Y.J., Yi, Z.M., Liao, J., & Song, S.H. (2011). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 K. Brazilian Journal of Chemical Engineering, 28(2), 363-368. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 64153, 1-Acetamidoadamantane. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 301529, this compound. Available from: [Link]
-
Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1163. Available from: [Link]
-
ResearchGate. How to enhance drug solubility for in vitro assays?. Available from: [Link]
-
Gajdošová, M., et al. (2018). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 23(11), 2993. Available from: [Link]
-
Jakóbkiewicz-Banecka, J., et al. (2019). The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis. International Journal of Molecular Sciences, 20(2), 391. Available from: [Link]
-
Kramer, P., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 549-553. Available from: [Link]
-
Kuchař, M., et al. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. Molecules, 26(23), 7175. Available from: [Link]
-
Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9, 4193. Available from: [Link]
-
ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]
-
Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(1), 74-98. Available from: [Link]
-
Kramer, P., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 549-553. Available from: [Link]
-
Fenyvesi, É., et al. (2020). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Molecules, 25(21), 5005. Available from: [Link]
-
MDPI. Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. Available from: [Link]
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Al-Omar, M. A. (2011). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 16(1), 717-728. Available from: [Link]
-
El-Saber, B., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7777. Available from: [Link]
-
Perlovich, G. L., et al. (2020). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. New Journal of Chemistry, 44(2), 522-532. Available from: [Link]
-
Parmar, K., et al. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs, 6(1). Available from: [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. Available from: [Link]
-
ResearchGate. Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Available from: [Link]
-
ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available from: [Link]
- Google Patents. RU2401828C2 - N-(1-adamantyl)acetamide synthesis method.
-
Wikipedia. N-Methylacetamide. Available from: [Link]
-
Quora. What effects does DMSO have on cell assays?. Available from: [Link]
-
ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Available from: [Link]
-
Preprints.org. Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Available from: [Link]
-
Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Ozerov, A. A., et al. (2020). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Pharmaceutical Chemistry Journal, 54, 1-14. Available from: [Link]
-
Asian Journal of Pharmaceutics. Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. Available from: [Link]
-
Cheméo. Chemical Properties of Acetamide, N-methyl- (CAS 79-16-3). Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5276209, N-(3,5-dimethyl-1-adamantyl)acetamide. Available from: [Link]
Sources
- 1. This compound|CAS 778-09-6 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. This compound | C13H21NO | CID 301529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. researchgate.net [researchgate.net]
- 8. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro [genedata.com]
- 9. mdpi.com [mdpi.com]
- 10. quora.com [quora.com]
- 11. mdpi.com [mdpi.com]
- 12. Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzet.com [alzet.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
proper storage and handling of N-(3-methyl-1-adamantyl)acetamide to prevent degradation
Welcome to the technical support center for N-(3-methyl-1-adamantyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the proper storage and handling of this compound, thereby preventing degradation and ensuring the integrity of your experimental results. This document provides in-depth technical guidance in a question-and-answer format, addressing specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs) on Storage and Handling
This section addresses the most common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: this compound is a stable solid organic compound.[1] To maintain its purity and prevent degradation, it should be stored in a cool, dry place.[1] The container should be tightly sealed to protect it from atmospheric moisture.[1]
Q2: Does this compound require refrigeration or freezing for long-term storage?
A2: While refrigeration is not strictly necessary for short-term storage, for long-term storage (months to years), keeping it in a refrigerator (+4°C) can help to minimize any potential for slow degradation, especially in a laboratory with fluctuating ambient temperatures. Freezing is generally not required unless specified by the supplier for a particular formulation.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively documented in publicly available literature, it is a good laboratory practice to store all high-purity organic compounds in amber vials or in a dark place to prevent any potential photochemical reactions. The adamantane cage itself is quite stable, but the amide functionality could potentially be susceptible to light-induced degradation over extended periods.
Q4: What types of containers are suitable for storing this compound?
A4: Use well-sealed, inert containers such as amber glass bottles with screw caps lined with a chemically resistant material like PTFE. Avoid storing the compound in containers that are not airtight, as this can expose it to moisture and atmospheric contaminants.
Q5: What are the key signs of potential degradation of this compound?
A5: Visual signs of degradation can include a change in color from its typical white or off-white solid appearance, clumping of the powder (indicating moisture uptake), or a noticeable change in its solubility characteristics in your experimental solvent. Any unexpected analytical results, such as new peaks in your chromatograms or NMR spectra, can also be an indicator of degradation.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to troubleshooting common problems that may arise during the use of this compound in your experiments.
Inconsistent Experimental Results
Q: I am observing variability in my experimental outcomes when using different batches or even the same batch of this compound over time. What could be the cause?
A: Inconsistent results are often linked to the degradation of the compound. The primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to form 3-methyl-1-adamantanamine and acetic acid.[1] This is a classic reaction of amides. If your experimental conditions involve acidic or basic aqueous solutions, you may be inadvertently degrading your compound.
-
Troubleshooting Steps:
-
pH Assessment: Check the pH of your experimental solutions. If possible, adjust the pH to be closer to neutral (pH 7).
-
Solvent Purity: Ensure that your solvents are anhydrous, as trace amounts of water can contribute to hydrolysis over time, especially if a catalyst is present.
-
Purity Analysis: Analyze your sample of this compound using a suitable analytical technique like HPLC or NMR to check for the presence of 3-methyl-1-adamantanamine or other impurities.
-
-
-
Oxidation: The adamantane cage contains tertiary C-H bonds that can be susceptible to oxidation, and the amide functionality can also be oxidized.[1] Exposure to strong oxidizing agents or even atmospheric oxygen over long periods, potentially accelerated by light or heat, can lead to the formation of oxidized byproducts.
-
Troubleshooting Steps:
-
Incompatible Reagents: Review your experimental protocol for the presence of any oxidizing agents.
-
Inert Atmosphere: If your experiment is sensitive to oxidation, consider running it under an inert atmosphere (e.g., nitrogen or argon).
-
Storage Check: Ensure the compound has been stored properly, away from air and light.
-
-
Changes in Physical Appearance
Q: My this compound powder, which was initially a fine white powder, has become clumpy and slightly off-color. What does this indicate?
A: Clumping is a strong indicator of moisture absorption. While this compound itself is not described as highly hygroscopic, improper storage in a humid environment or frequent opening of the container in a non-dry atmosphere can lead to water absorption. This can not only change the physical properties of the powder but also increase the risk of hydrolysis. The color change could be a sign of minor degradation or the presence of impurities.
-
Troubleshooting Steps:
-
Drying: You can try drying the compound under a vacuum. However, be aware that this will not reverse any hydrolysis that has already occurred.
-
Proper Dispensing: When weighing out the compound, do so in a dry environment (e.g., a glove box or a room with low humidity) and minimize the time the container is open.
-
Purity Verification: If you observe a color change, it is highly recommended to re-analyze the compound's purity before use.
-
Analytical Issues
Q: I am analyzing my sample of this compound by HPLC and see unexpected peaks. How can I identify the source of these impurities?
A: Unexpected peaks can arise from several sources: impurities from the synthesis, degradation products, or contamination.
-
Synthesis-Related Impurities: The most common synthesis route for N-adamantyl acetamides is the Ritter reaction.[1] Potential impurities from this synthesis could include unreacted starting materials (e.g., 3-methyl-1-adamantanol or 1-bromo-3-methyladamantane) or byproducts from side reactions.[1][2]
-
Troubleshooting Steps:
-
Review Synthesis: If you have access to the synthesis protocol for your batch, review it to anticipate potential impurities.
-
LC-MS Analysis: Use a mass spectrometer in conjunction with your HPLC to get mass information on the impurity peaks, which can help in their identification.
-
-
-
Degradation Products: As mentioned, hydrolysis and oxidation are the main degradation pathways. The primary hydrolysis product would be 3-methyl-1-adamantanamine. Oxidation products could be more complex, involving hydroxylation of the adamantane cage.
-
Troubleshooting Steps:
-
Forced Degradation Study: To confirm if the peaks are from degradation, you can perform a forced degradation study. Take a small sample of your compound and intentionally expose it to harsh conditions (e.g., strong acid, strong base, hydrogen peroxide, high heat, intense light). Analyze the degraded sample by HPLC to see if the impurity peaks increase or if new peaks corresponding to the ones in your sample appear.
-
-
The following diagram illustrates a logical workflow for troubleshooting issues with this compound.
Caption: Troubleshooting workflow for this compound.
Section 3: Data and Protocols
This section provides key data and a general protocol for assessing the purity of this compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO | PubChem[3] |
| Molecular Weight | 207.31 g/mol | PubChem[3] |
| Appearance | White to off-white solid | |
| Boiling Point | 349.9°C at 760 mmHg | Benchchem[1] |
| Flash Point | 209.5°C | Benchchem[1] |
General Protocol for Purity Assessment by HPLC
This is a general-purpose HPLC method that can be adapted to assess the purity of this compound. Method optimization may be required based on your specific instrumentation and the impurities you are trying to resolve.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: Start with a lower percentage of Solvent B and gradually increase it. A typical gradient could be:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
The following diagram outlines the experimental workflow for assessing the purity of this compound.
Caption: HPLC purity assessment workflow.
References
-
a simple method for synthesis of amantadine hydrochloride. IJPSR. [Link]
-
N-(3,5-dimethyl-1-adamantyl)acetamide | C14H23NO | CID 5276209. PubChem. [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]
-
(PDF) Amidation of Adamantane and Diamantane with Acetonitrile and Bromotrichloromethane in the Presence of Mo(CO)(6) in Aqueous Medium. ResearchGate. [Link]
-
a simple method for synthesis of amantadine hydrochloride. IJPSR (2009), Issue 1, Vol. [Link]
-
1-Acetamidoadamantane | C12H19NO | CID 64153. PubChem. [Link]
-
This compound | C13H21NO | CID 301529. PubChem. [Link]
Sources
overcoming challenges in the scale-up synthesis of N-(3-methyl-1-adamantyl)acetamide
Welcome to the Technical Support Center for the scale-up synthesis of N-(3-methyl-1-adamantyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success and safety of your scale-up campaigns.
I. Overview of the Synthesis
The established and most common method for synthesizing this compound is the Ritter reaction. This reaction involves the formation of a stable tertiary carbocation from a suitable precursor in the presence of a strong acid, which is then trapped by a nitrile (in this case, acetonitrile) to form a nitrilium ion intermediate. Subsequent hydrolysis yields the desired amide.
The choice of precursor for the 3-methyl-1-adamantyl carbocation is typically either 3-methyl-1-adamantanol or a 1-halo-3-methyladamantane (e.g., 1-bromo-3-methyladamantane). The use of strong mineral acids, such as sulfuric acid, is common, although other acid catalysts have been explored to mitigate the harsh reaction conditions.[1][2]
II. Reaction Mechanism and Key Considerations
The Ritter reaction is a powerful tool for the synthesis of N-alkyl amides.[3] The mechanism for the synthesis of this compound is as follows:
-
Carbocation Formation: The reaction is initiated by the formation of a stable tertiary carbocation at the 1-position of the 3-methyladamantane skeleton. This is achieved by protonating the hydroxyl group of 3-methyl-1-adamantanol with a strong acid (e.g., sulfuric acid), followed by the loss of a water molecule.
-
Nucleophilic Attack by Nitrile: The electron-rich nitrogen atom of acetonitrile acts as a nucleophile, attacking the adamantyl carbocation. This step forms a stable nitrilium ion intermediate.
-
Hydrolysis: The reaction mixture is then subjected to aqueous work-up. Water molecules attack the nitrilium ion, and after a series of proton transfers, the final product, this compound, is formed.
Caption: Ritter reaction mechanism for this compound synthesis.
III. Troubleshooting Guide
Scaling up chemical reactions can present a unique set of challenges. This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete carbocation formation: Insufficient acid strength or concentration. 2. Low reaction temperature: Reaction kinetics are too slow. 3. Degradation of starting material or product: Reaction temperature is too high. | 1. Acid: Ensure the use of concentrated sulfuric acid (95-98%). The molar ratio of acid to substrate is critical and may need optimization. 2. Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or HPLC. For adamantane derivatives, temperatures can range from room temperature to slightly elevated.[1] 3. Temperature Control: Implement robust temperature control, especially during the addition of sulfuric acid, which is highly exothermic.[4] |
| Formation of Significant Byproducts | 1. Dimerization or polymerization of the adamantyl carbocation. 2. Formation of di-substituted adamantane derivatives: Reaction with residual impurities in the starting material. 3. Side reactions with the solvent. | 1. Controlled Addition: Add the adamantane precursor slowly to the acid/acetonitrile mixture to maintain a low concentration of the carbocation. 2. Starting Material Purity: Ensure the purity of the starting 3-methyl-1-adamantanol or 1-bromo-3-methyladamantane. 3. Solvent Choice: While acetonitrile is the reactant, using it in large excess can help drive the desired reaction. |
| Product is an Intractable Oil or Gummy Solid | 1. Presence of unreacted starting material. 2. Contamination with byproducts. 3. Incomplete hydrolysis during work-up. | 1. Reaction Monitoring: Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. 2. Purification: The crude product may require purification by recrystallization or column chromatography. For amides, recrystallization from solvents like ethanol, acetone, or acetonitrile can be effective.[5] 3. Work-up: Ensure thorough mixing and sufficient time during the aqueous work-up to allow for complete hydrolysis of the nitrilium intermediate. |
| Exothermic Runaway During Scale-up | 1. Rapid addition of sulfuric acid. 2. Inadequate cooling. 3. Insufficient heat transfer capacity of the reactor. | 1. Slow Addition: Add sulfuric acid dropwise or via a syringe pump with vigorous stirring and cooling. 2. Cooling Bath: Use an ice bath or a cryocooler to maintain the desired temperature. 3. Reactor Choice: For larger scales, consider a reactor with a high surface area to volume ratio to facilitate efficient heat transfer. Process safety studies have shown a low onset temperature for exothermic runaway in similar reactions. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best precursor to use: 3-methyl-1-adamantanol or 1-bromo-3-methyladamantane?
Both precursors can be effective. 3-methyl-1-adamantanol is often preferred due to its lower cost and the formation of water as the only byproduct from the leaving group. However, 1-bromo-3-methyladamantane can sometimes lead to a more controlled reaction, as the formation of the carbocation may be less vigorous. The choice may depend on the specific reaction conditions and scale.
Q2: Can I use a different acid catalyst instead of sulfuric acid?
While concentrated sulfuric acid is the most common catalyst, other strong acids like trifluoroacetic acid have been used.[1][2] Solid acid catalysts, such as silica sulfuric acid, have also been explored and offer the advantage of easier separation and potential for recycling.[1] However, for a first-time scale-up, it is advisable to use a well-established protocol with sulfuric acid before exploring alternatives.
Q3: How do I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The product, being an amide, will be more polar than the starting adamantane precursor. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.
Q4: What is the best work-up procedure for a large-scale reaction?
A common and effective work-up procedure is to slowly and carefully pour the reaction mixture onto crushed ice or into a vigorously stirred ice-water mixture. This will quench the reaction and precipitate the crude product. The solid can then be collected by filtration, washed with water to remove residual acid, and then washed with a non-polar solvent like hexanes to remove any unreacted starting material.
Q5: What are the key safety precautions for this reaction?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Exothermic Reaction: The addition of sulfuric acid to acetonitrile and the adamantane precursor is highly exothermic.[4] Strict temperature control is crucial to prevent a runaway reaction.
-
Quenching: The quenching of the reaction mixture in water is also exothermic and should be done slowly and with cooling.
-
Acetonitrile Hazards: Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
V. Experimental Protocols
Protocol 1: Synthesis of this compound from 3-methyl-1-adamantanol
This protocol is a general guideline and may require optimization for your specific scale and equipment.
Materials:
-
3-methyl-1-adamantanol
-
Acetonitrile (reagent grade, anhydrous)
-
Sulfuric acid (95-98%)
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel, add 3-methyl-1-adamantanol (1.0 eq).
-
Solvent Addition: Add acetonitrile (5-10 volumes relative to the starting alcohol).
-
Cooling: Cool the mixture to 0-5 °C using an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Quenching: In a separate vessel, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice/water mixture with vigorous stirring.
-
Precipitation and Filtration: A white solid should precipitate. Continue stirring for 30-60 minutes to ensure complete precipitation. Collect the solid by filtration.
-
Washing: Wash the filter cake thoroughly with deionized water until the washings are neutral to pH paper. Then, wash with cold hexanes or heptane to remove non-polar impurities.
-
Drying: Dry the product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent like acetone or acetonitrile)
Procedure:
-
Dissolution: In a flask, add the crude product and the minimum amount of hot ethanol required for complete dissolution.
-
Hot Filtration (optional): If there are any insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
VI. Data Presentation
The following table provides an example of how to track the influence of key reaction parameters on the yield and purity of this compound. It is recommended that you generate similar data during your optimization studies.
| Parameter | Condition A | Condition B | Condition C |
| Temperature (°C) | 25 | 40 | 60 |
| Sulfuric Acid (eq) | 2.0 | 2.5 | 3.0 |
| Reaction Time (h) | 4 | 3 | 2 |
| Yield (%) | 75 | 88 | 82 |
| Purity (by HPLC, %) | 95 | 98 | 93 |
VII. Visual Workflow for Troubleshooting
Sources
- 1. This compound|CAS 778-09-6 [benchchem.com]
- 2. RU2679607C1 - Method for producing n-(adamantane-1-yl)amides - Google Patents [patents.google.com]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. RU2401828C2 - N-(1-adamantyl)acetamide synthesis method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Assay Parameters for N-(3-methyl-1-adamantyl)acetamide
Welcome to the technical support resource for researchers studying N-(3-methyl-1-adamantyl)acetamide. This guide is designed to provide expert insights and practical troubleshooting solutions to help you optimize your experimental assays. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.
This compound, a derivative of the rigid and lipophilic adamantane cage structure, belongs to a class of molecules with significant therapeutic potential.[1][2] Adamantane derivatives are widely recognized as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[1] This enzyme is a critical therapeutic target, as it catalyzes the intracellular conversion of inactive cortisone to active cortisol, a key driver in the pathophysiology of metabolic syndrome, type 2 diabetes, and obesity.[3][4]
This guide will focus on addressing the common challenges associated with studying this compound, particularly in the context of 11β-HSD1 inhibition assays.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: Due to the compound's adamantane core, it is highly lipophilic and has low aqueous solubility.[1]
-
Solvent Selection: We recommend preparing a primary stock solution in 100% Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM).
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The compound is a stable solid and should be stored in a cool, dry place when in powder form.[5]
-
Working Solutions: Prepare fresh serial dilutions from the stock aliquot for each experiment. When diluting into aqueous assay buffers, ensure vigorous mixing. The final concentration of DMSO in your assay should be kept to a minimum, typically ≤0.5% , to avoid solvent-induced artifacts or cytotoxicity.[6]
Q2: What are the primary types of assays used to evaluate 11β-HSD1 inhibition?
A2: There are two main categories of assays:
-
Biochemical (Enzyme) Assays: These assays use purified or recombinant 11β-HSD1 enzyme to directly measure the compound's ability to inhibit its activity. A common method involves incubating the enzyme with a substrate like [3H]cortisone and measuring the formation of [3H]cortisol, often separated by HPLC.[7] These assays are excellent for determining direct enzyme kinetics and potency (IC50).
-
Cell-Based Assays: These assays measure the compound's activity within a biologically relevant cellular context. They can provide insights into factors like cell permeability, potential cytotoxicity, and off-target effects.[8] Common models include 3T3-L1 adipocytes, HEK293 cells transfected with 11β-HSD1, or specialized yeast-based screening systems.[3][4][9]
Q3: What is a sensible starting concentration range for screening this compound?
A3: For an initial screening assay, we recommend a broad concentration range to capture the full dose-response curve. A common starting point is a 10-point, 3-fold serial dilution starting from a top concentration of 10 µM to 30 µM. This range is typically sufficient to determine the potency for many adamantane-based 11β-HSD1 inhibitors.[10]
Troubleshooting Guide: Biochemical Assays
Problem: Low or No Apparent Inhibition
This is a common issue often related to the compound's physical properties.
-
Possible Cause 1: Compound Precipitation. The lipophilic nature of this compound can cause it to fall out of solution in aqueous buffers, even with low final DMSO concentrations.
-
Solution: Visually inspect your assay plate wells (before adding enzyme/substrate) for any signs of precipitation. Consider adding a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.01%) to the assay buffer to improve solubility.
-
-
Possible Cause 2: Incorrect Enzyme or Substrate Concentrations. Inhibition can only be accurately measured under appropriate kinetic conditions.
-
Solution: Ensure your substrate (cortisone) concentration is at or below its Michaelis-Menten constant (Km). If the substrate concentration is too high, it can outcompete the inhibitor, leading to an artificially high IC50 value.
-
Below is a workflow for troubleshooting solubility issues.
Caption: Troubleshooting workflow for compound solubility in biochemical assays.
Troubleshooting Guide: Cell-Based Assays
Cell-based assays introduce biological complexity, which can be a source of variability.
Problem: High Cytotoxicity Observed
It is crucial to distinguish between specific inhibition of 11β-HSD1 and general cellular toxicity.
-
Possible Cause 1: High Final DMSO Concentration. Many cell lines are sensitive to DMSO concentrations above 0.5%.
-
Solution: Always run a "vehicle control" with the highest concentration of DMSO used in your experiment to assess solvent toxicity. If toxicity is observed, lower the final DMSO concentration.
-
-
Possible Cause 2: Intrinsic Compound Toxicity. The compound itself may be toxic to the cells at higher concentrations.
-
Solution: Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay. This allows you to determine the CC50 (50% cytotoxic concentration) and establish a therapeutic window relative to the IC50 (50% inhibitory concentration).
-
| Parameter | Recommendation | Rationale |
| Max DMSO Concentration | ≤ 0.5% (v/v) | Minimizes solvent-induced cytotoxicity and artifacts. |
| Vehicle Control | Highest % DMSO used | Differentiates compound effect from solvent effect. |
| Cytotoxicity Assay | Run in parallel | Ensures observed effects are not due to cell death. |
Table 1: Recommended Controls for Mitigating Cytotoxicity Concerns.
Problem: Weak or Inconsistent Assay Signal
A poor signal-to-noise ratio or high well-to-well variability can obscure results.
-
Possible Cause 1: Suboptimal Cell Seeding Density. Too few cells will produce a weak signal, while too many can lead to confluence-related artifacts and a compressed dynamic range.[8]
-
Solution: Perform a cell titration experiment. Seed cells in a gradient (e.g., from 2,500 to 40,000 cells/well in a 96-well plate) and measure the assay signal at different time points to find the optimal density that provides the best dynamic range.[8]
-
-
Possible Cause 2: Low Compound Permeability or Efflux. The compound may not be efficiently entering the cells or could be actively pumped out.
-
Solution: Increase the pre-incubation time with the compound before adding the substrate. For yeast-based assays, specific inhibition of ABC transporters like Pdr5p has been shown to improve assay sensitivity by preventing compound efflux.[4]
-
The diagram below illustrates the 11β-HSD1 pathway and the goal of inhibition.
Caption: Mechanism of 11β-HSD1 and its inhibition by the test compound.
Experimental Protocol: Cell Density Optimization
This protocol outlines a standard workflow for optimizing cell seeding density for a 96-well plate-based assay.
Objective: To determine the cell number that yields the maximum assay dynamic range without artifacts from over-confluence.
Materials:
-
Cell line of choice (e.g., 3T3-L1 preadipocytes)
-
Complete growth medium
-
96-well clear-bottom, black-walled tissue culture plates
-
Assay reagents (e.g., fluorescent substrate, lysis buffer)
Procedure:
-
Cell Preparation: Culture cells to ~80% confluence. Harvest cells using standard trypsinization and perform an accurate cell count using a hemocytometer or automated cell counter.
-
Serial Dilution: Resuspend the cell pellet in a complete medium to create a starting cell suspension of 8 x 10^5 cells/mL. Perform a 2-fold serial dilution across 8 tubes to create suspensions down to ~6,250 cells/mL.
-
Seeding: Plate 100 µL of each cell suspension into columns of a 96-well plate. This will yield densities from 80,000 down to 625 cells/well. Include "no-cell" control wells containing medium only.
-
Incubation: Incubate the plate under standard conditions (e.g., 37°C, 5% CO2) for the intended duration of your assay (e.g., 24, 48, or 72 hours).
-
Assay Performance: At the desired time point, perform your standard assay protocol and measure the output (e.g., fluorescence, luminescence) on a microplate reader.
-
Analysis: Plot the assay signal versus the number of cells seeded. The optimal cell density will be within the linear range of the curve, typically at the point just before the signal begins to plateau.
Caption: Experimental workflow for optimizing cell seeding density.
References
- Benchchem. This compound | CAS 778-09-6.
- Morgan, S. A., et al. (2014). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology.
- Zarubaev, V. V., et al. Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Molecules.
-
Gouda, M. A., et al. (2016). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules. Available at: [Link]
- Swart, P., et al. A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity. ResearchGate.
-
PubChem. This compound. Available at: [Link]
- PharmaCompass. Acetamide, N-tricyclo[3.3.1.1(3,7)-]dec-1-yl.
- BOC Sciences. 1-Acetylamino-3-Methyl Adamantane.
- O'Reilly, M. W., et al. (2023). Inhibition of the glucocorticoid-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 drives concurrent 11-oxygenated androgen activation. bioRxiv.
- RCSB PDB. (2016). Yeast-based assays for screening 11β-HSD1 inhibitors. PubMed Central.
-
MDPI. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Available at: [Link]
- ResearchGate. (2013). Biological activity of adamantane analogues.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Yeast-based assays for screening 11β-HSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 778-09-6 [benchchem.com]
- 6. N-(1-Adamantyl)acetamide | 880-52-4 [chemicalbook.com]
- 7. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies [mdpi.com]
Validation & Comparative
A Comparative Analysis of Memantine and N-(3-methyl-1-adamantyl)acetamide: A Guide for Neuropharmacology Researchers
This guide provides a detailed comparative analysis of the well-established N-methyl-D-aspartate (NMDA) receptor antagonist, memantine, and its lesser-known structural analog, N-(3-methyl-1-adamantyl)acetamide. While memantine's pharmacological profile is extensively documented and clinically applied, this compound remains largely uncharacterized in the public domain, presenting both a knowledge gap and an opportunity for novel research in neuropharmacology. This document will synthesize the available data on both compounds, outline their known and inferred properties, and provide detailed experimental protocols for their direct comparison.
Introduction: The Adamantane Scaffold in Neurotherapeutics
The adamantane moiety, a rigid, lipophilic tricyclic alkane, has proven to be a valuable scaffold in medicinal chemistry. Its unique structure can enhance drug-like properties, including blood-brain barrier penetration. This has led to the development of several clinically significant drugs, most notably memantine, an essential therapeutic for moderate-to-severe Alzheimer's disease.[1][2] This guide focuses on memantine and a closely related derivative, this compound, also known as N-Acetyl Demethyl Memantine, to provide a framework for understanding their similarities and critical differences.
Chemical and Structural Properties
Both molecules share the core adamantane structure, which is key to their pharmacological activity.
| Property | This compound | Memantine |
| IUPAC Name | This compound | 3,5-dimethyltricyclo[3.3.1.1^{3,7}]decan-1-amine |
| Molecular Formula | C₁₃H₂₁NO | C₁₂H₂₁N |
| Molecular Weight | 207.31 g/mol | 179.30 g/mol |
| Structure | Contains an acetamide group at the 1-position and a methyl group at the 3-position of the adamantane cage. | Features a primary amine at the 1-position and methyl groups at the 3- and 5-positions of the adamantane cage. |
The key structural difference is the substituent at the 1-position of the adamantane cage: an acetamide group in this compound versus a primary amine group in memantine. This seemingly small change can have profound effects on the molecule's physicochemical properties, such as polarity and hydrogen bonding capability, which in turn influence its pharmacokinetic and pharmacodynamic profiles.
Synthesis Overview
This compound
The primary route for synthesizing this compound is the Ritter reaction . This reaction involves the treatment of a suitable precursor, such as 1-bromo-3-methyladamantane or 3-methyl-1-adamantanol, with a strong acid like sulfuric acid to form a stable tertiary adamantyl carbocation. This carbocation is then subjected to nucleophilic attack by acetonitrile, forming a nitrilium ion intermediate, which upon hydrolysis yields the final acetamide product.
Memantine
Several synthetic routes for memantine have been developed. A common approach involves the amination of a 1-halo-3,5-dimethyladamantane derivative. For example, 1-chloro-3,5-dimethyladamantane can be reacted with an aminating agent such as formamide, followed by hydrolysis to yield memantine.[2] Another method involves the direct amination of 1-bromo-3,5-dimethyladamantane with urea.
Mechanism of Action: A Tale of Two Affinities (Known vs. Inferred)
Memantine: The Established Uncompetitive NMDA Receptor Antagonist
Memantine's mechanism of action is well-characterized. It is a low-to-moderate affinity, uncompetitive, and voltage-dependent antagonist of the NMDA receptor.[3][4] Under conditions of excessive glutamate, which is implicated in the pathophysiology of Alzheimer's disease, the NMDA receptor channel remains open for prolonged periods, leading to excitotoxicity. Memantine enters the open channel and blocks the influx of Ca²⁺ ions.[5] Its low affinity and rapid off-rate kinetics are crucial to its clinical success; it preferentially blocks the pathological, sustained activation of NMDA receptors without significantly interfering with the normal, transient synaptic activity required for learning and memory.[3]
Caption: NMDA Receptor antagonism by memantine and inferred action of this compound.
This compound: An Uncharted Territory
Currently, there is a lack of publicly available pharmacological data characterizing the activity of this compound at the NMDA receptor. However, its structural similarity to memantine and its designation as "N-Acetyl Demethyl Memantine" strongly suggest that it may also function as an NMDA receptor antagonist. The presence of the acetamide group in place of the primary amine would likely alter its binding affinity and kinetics within the NMDA receptor channel. It is plausible that the acetyl group could introduce steric hindrance or alter the charge distribution, potentially leading to a different pharmacological profile compared to memantine.
Pharmacokinetic Profiles: A Data-Driven Comparison and a Notable Absence
| Parameter | Memantine | This compound |
| Bioavailability | ~100% (oral)[1] | Not reported |
| Protein Binding | 45%[1] | Not reported |
| Metabolism | Minimal hepatic metabolism (not significantly via CYP450 enzymes).[1][6] | Not reported |
| Metabolites | N-glucuronide conjugate, 6-hydroxy-memantine, 1-nitroso-deaminated memantine (all with minimal NMDA receptor antagonist activity).[1][7] | Not reported as a primary metabolite of memantine. |
| Elimination Half-life | 60-80 hours[1][7] | Not reported |
| Excretion | Primarily renal (57-82% unchanged in urine).[1] | Not reported |
The well-documented pharmacokinetic profile of memantine reveals its excellent drug-like properties, including high oral bioavailability and a long half-life, allowing for once-daily dosing. A crucial point is that this compound is not listed as a major metabolite of memantine in the available literature, which indicates that N-acetylation is not a primary metabolic pathway for memantine.[1][7][8] This underscores the need for independent pharmacokinetic studies of this compound to understand its absorption, distribution, metabolism, and excretion.
Therapeutic Potential and Side Effects
Memantine
Memantine is approved for the treatment of moderate-to-severe Alzheimer's disease.[1] It has shown modest benefits in improving cognition, mood, and behavior in this patient population.[1] Common side effects include dizziness, headache, confusion, and constipation.
This compound
The therapeutic potential of this compound is currently unknown due to the absence of preclinical and clinical studies. Its side effect profile is also uncharacterized.
Experimental Protocols for a Head-to-Head Comparison
To address the current knowledge gap, the following experimental workflows are proposed to characterize and compare this compound with memantine.
In Vitro Characterization of NMDA Receptor Antagonism
Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor channel, using memantine as a comparator.
Protocol:
-
Membrane Preparation: Prepare synaptic membrane fractions from rat cortical tissue.
-
Assay Buffer: Utilize a standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Use a radiolabeled NMDA receptor channel blocker, such as [³H]MK-801.
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of [³H]MK-801 and varying concentrations of either memantine or this compound.
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of the drug that inhibits 50% of specific radioligand binding) and then determine the Ki using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay to determine NMDA receptor affinity.
Objective: To characterize the voltage-dependent channel-blocking properties and kinetics of this compound on NMDA receptors expressed in a cellular system, with memantine as a positive control.
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293 cells) stably expressing recombinant NMDA receptors (e.g., GluN1/GluN2A or GluN1/GluN2B subunits).
-
Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp configuration.
-
NMDA Receptor Activation: Perfuse the cells with a solution containing NMDA and glycine to elicit a sustained inward current at a negative holding potential (e.g., -60 mV).
-
Drug Application: Apply varying concentrations of memantine or this compound to the cell and measure the degree of current inhibition.
-
Voltage Dependence: Apply voltage ramps or steps to assess the voltage-dependency of the block.
-
Data Analysis: Determine the IC₅₀ for channel blockade at different membrane potentials and analyze the kinetics of block and unblock.
Conclusion and Future Directions
This guide highlights the significant disparity in our understanding of memantine and its structural analog, this compound. Memantine is a well-characterized and clinically valuable NMDA receptor antagonist. In contrast, this compound represents a pharmacological unknown. Its structural similarity to memantine provides a strong rationale for its investigation as a potential NMDA receptor modulator.
The immediate future for research on this compound should focus on in vitro characterization using the protocols outlined in this guide. Determining its binding affinity and channel-blocking properties at the NMDA receptor is the critical first step. Subsequent studies should then explore its pharmacokinetic profile and in vivo efficacy in animal models of neurodegenerative diseases. Such a systematic investigation will reveal whether this compound holds promise as a novel therapeutic agent or serves as a valuable tool compound for further probing the intricacies of NMDA receptor pharmacology.
References
-
Memantine - StatPearls - NCBI Bookshelf. (2024-01-31). Available from: [Link]
-
Memantine - Wikipedia. Available from: [Link]
-
Memantine | C12H21N | CID 4054 - PubChem. Available from: [Link]
-
The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer's Disease Patients and Its Consequence to Oxidative Stress Biomarkers - Frontiers. (2019-08-27). Available from: [Link]
-
Pharmacokinetic study of memantine in healthy and renally impaired subjects | Request PDF. Available from: [Link]
-
Mechanism of action of memantine - PubMed. Available from: [Link]
-
Synthesis and biological evaluation of memantine nitrates as a potential treatment for neurodegenerative diseases - PubMed Central. Available from: [Link]
-
Changes in Metabolites after Treatment with Memantine in Fibromyalgia. A Double-Blind Randomized Controlled Trial with Magnetic Resonance Spectroscopy with a 6-month Follow-up - PMC. Available from: [Link]
-
Memantine hydrochloride: Pharmacological and clinical profile | Request PDF. Available from: [Link]
-
NMDA receptor - Wikipedia. Available from: [Link]
-
Pharmacodynamics of Memantine: An Update - PMC - PubMed Central. Available from: [Link]
-
21-487 Namenda Bioequivalence Review Part 1 - accessdata.fda.gov. Available from: [Link]
-
Memantine - New Drug Approvals. (2014-06-25). Available from: [Link]
-
Inhibition of NMDA receptors through a membrane-to-channel path - PMC. Available from: [Link]
-
Synthesis and Antioxidant Properties of Novel Memantine Derivatives - PubMed. Available from: [Link]
-
Synthesis and antioxidant properties of novel memantine derivatives - ResearchGate. Available from: [Link]
-
Pharmacology of NMDA Receptors - NCBI. Available from: [Link]
-
Design, synthesis, and evaluation of polyamine-memantine hybrids as NMDA channel blockers - PubMed. Available from: [Link]
-
Pharmacological inhibition of NMDA receptors reduces migration and viability in triple-negative inflammatory breast cancer cell lines - PubMed Central. Available from: [Link]
Sources
- 1. Memantine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of NMDA receptors reduces migration and viability in triple-negative inflammatory breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]
A Comparative Guide to the Antiviral Activity of N-(3-methyl-1-adamantyl)acetamide and Amantadine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral drug discovery, the adamantane family of compounds holds a significant place, particularly in the historical context of combating influenza A virus. This guide provides an in-depth comparison of the well-established antiviral agent, amantadine, and a structurally related derivative, N-(3-methyl-1-adamantyl)acetamide. While amantadine's properties are extensively documented, data on this compound is less prevalent in publicly accessible literature. This guide, therefore, aims to provide a comprehensive overview based on existing knowledge of amantadine and the principles of structure-activity relationships within this chemical class, supplemented with detailed experimental protocols for researchers seeking to evaluate such compounds.
Introduction to Adamantane Antivirals
Amantadine (1-adamantylamine hydrochloride) was one of the first antiviral drugs to be licensed for the treatment of influenza A.[1] Its unique cage-like hydrocarbon structure has been a scaffold for the development of other derivatives. This compound is one such derivative, featuring a methyl group and an acetamide moiety attached to the adamantane core.
Chemical Structures:
-
Amantadine: A primary amine attached to the adamantane cage.
-
This compound: An acetamide group at the 1-position and a methyl group at the 3-position of the adamantane cage.
Mechanism of Action: Targeting the Influenza A M2 Ion Channel
The antiviral activity of amantadine against influenza A virus is well-characterized and is attributed to its ability to block the M2 ion channel.[2] This viral protein is a tetrameric proton channel essential for the viral replication cycle. After the virus enters the host cell via endocytosis, the acidic environment of the endosome triggers a conformational change in the viral hemagglutinin, leading to membrane fusion. The M2 ion channel facilitates the influx of protons from the endosome into the virion, which is a crucial step for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm.
Amantadine and its derivatives are thought to physically occlude the pore of the M2 ion channel, thereby preventing this proton influx.[3] This inhibition of viral uncoating effectively halts the replication process. Due to its structural similarity, this compound is presumed to share this mechanism of action.
Caption: Mechanism of action of adamantane antivirals.
Comparative Antiviral Activity: A Qualitative Perspective
A direct quantitative comparison of the antiviral activity of this compound and amantadine is challenging due to the lack of published experimental data for the former. However, we can infer potential activity based on structure-activity relationship (SAR) studies of other adamantane derivatives.
SAR studies have shown that modifications to the adamantane scaffold can influence antiviral potency.[4][5] The addition of alkyl groups or other moieties can affect the compound's lipophilicity and its interaction with the M2 channel. For instance, rimantadine, a close analog of amantadine with a methyl group, has shown comparable or slightly better activity in some studies.
To provide a baseline for comparison, the following table summarizes the reported 50% inhibitory concentration (IC50) values for amantadine against various influenza A strains. Researchers evaluating this compound would compare their results against such benchmarks.
| Influenza A Strain | Cell Line | IC50 (µM) | Reference |
| A/WSN/33 (H1N1) | MDCK | 0.38 | [6] |
| A/Hong Kong/68 (H3N2) | MDCK | Varies | [5] |
| A/H1N1/pdm09 | MDCK | Resistant (>100) | [7] |
| A/H3N2 | MDCK | Varies | [8] |
Note: The antiviral activity of amantadine can vary significantly between different strains and even within the same subtype due to mutations in the M2 protein.
Experimental Protocols for Antiviral Evaluation
To empirically determine and compare the antiviral activity of compounds like this compound and amantadine, standardized in vitro assays are essential. Below are detailed protocols for the Plaque Reduction Assay, a gold standard for quantifying viral infectivity, and the MTT assay for assessing compound cytotoxicity.
Caption: General workflow for in vitro antiviral drug screening.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells[9]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Virus stock (e.g., Influenza A/WSN/33)
-
Test compounds (this compound and amantadine)
-
Agarose or Avicel overlay medium[10]
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well). Incubate overnight at 37°C with 5% CO2.[11]
-
Compound Preparation: Prepare serial dilutions of the test compounds in serum-free DMEM.
-
Virus Dilution: Dilute the virus stock in serum-free DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU)/well).
-
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Add the diluted virus to the wells and incubate for 1 hour at 37°C to allow for viral adsorption.[11]
-
Compound Treatment: Remove the virus inoculum and wash the cells with PBS. Add the different concentrations of the test compounds to the respective wells. Include a "no-drug" control.
-
Overlay: Add the overlay medium (e.g., 1.2% Avicel in DMEM containing TPCK-trypsin) to each well.[10] The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques have formed.
-
Staining: Fix the cells with 4% paraformaldehyde and then stain with crystal violet solution. The stain will color the viable cells, leaving the plaques as clear zones.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "no-drug" control. The IC50 value is the concentration of the compound that inhibits plaque formation by 50%.
Causality Behind Experimental Choices:
-
MDCK Cells: These cells are highly susceptible to influenza virus infection and are a standard model for influenza research.[9]
-
Serum-Free Medium: Serum can contain inhibitors that may interfere with viral replication or the activity of the test compounds.
-
TPCK-Trypsin: This protease is necessary for the cleavage of the influenza virus hemagglutinin (HA) protein, which is essential for viral entry into the host cell.
-
Overlay Medium: Prevents the non-localized spread of the virus, ensuring that each plaque originates from a single infectious virus particle.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a colorimetric assay that measures cell metabolic activity.[12]
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the "cells only" control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
Selectivity Index (SI):
The selectivity index (SI = CC50/IC50) is a critical parameter for evaluating the potential of an antiviral compound. A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that is toxic to the host cells.
The Challenge of Adamantane Resistance
A significant limitation to the clinical use of amantadine and other adamantane derivatives is the rapid emergence of resistant influenza A virus strains.[2][8] Resistance is primarily associated with single amino acid substitutions in the transmembrane domain of the M2 protein. These mutations prevent the binding of the drug to the M2 ion channel, rendering it ineffective. The prevalence of amantadine-resistant strains has led to the recommendation against its use for the treatment of seasonal influenza in many parts of the world. Any evaluation of this compound would need to include testing against both amantadine-sensitive and amantadine-resistant strains of influenza A.
Conclusion
While this compound is structurally poised to exhibit antiviral activity against influenza A through the inhibition of the M2 ion channel, a definitive comparison with amantadine is hampered by the absence of direct experimental data. The provided experimental protocols offer a robust framework for researchers to conduct such a comparative analysis. The key to a meaningful evaluation will be the determination of the IC50 and CC50 values for this compound against a panel of relevant influenza A strains, including those with known resistance to amantadine. Such studies will be crucial in determining if this derivative offers any advantages over the first-generation adamantane antivirals and whether it warrants further investigation as a potential therapeutic agent.
References
-
Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. ([Link])
-
Cytotoxicity MTT Assay Protocols and Methods. ([Link])
-
Amantadine Variants Activity Against Multiple Influenza A Viruses. ([Link])
-
Structure and Mechanism of the M2 Proton Channel of Influenza A Virus. ([Link])
-
Influenza virus plaque assay. ([Link])
-
A Study of the Activity of Adamantyl Amines against Mutant Influenza A M2 Channels Identified a Polycyclic Cage Amine Triple Blocker, Explored by Molecular Dynamics Simulations and Solid-State NMR. ([Link])
-
The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo. ([Link])
-
Thienyl-Based Amides of M2 and Neuraminidase Inhibitors: Synthesis, Structural Characterization, and In Vitro Antiviral Activity Against Influenza a Viruses. ([Link])
-
Quantitative structure–activity relationship modelling of influenza М2 ion channels inhibitors. ([Link])
-
Influenza A Immunoplaque Assay Kit. ([Link])
-
Frequency of Amantadine-Resistant Influenza A Viruses during Two Seasons Featuring Cocirculation of H1N1 and H3N2. ([Link])
-
Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. ([Link])
-
The 50% effective concentration (EC50) of amantadine, ribavirin, and... ([Link])
-
Exploring polycyclic scaffolds as adamantane replacements in M2 channel inhibitors of Influenza A virus. ([Link])
-
A humanized MDCK cell line for the efficient isolation and propagation of human influenza viruses. ([Link])
-
Influenza viruses plaque assay ? ([Link])
-
Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches. ([Link])
-
Antiviral agents active against influenza A viruses. ([Link] antiviral-agents-active-against-influenza-a-viruses/)
-
Amantadine. ([Link])
-
A Study of the Activity of Adamantyl Amines against Mutant Influenza A M2 Channels Identified a Polycyclic Cage Amine Triple Blocker, Explored by Molecular Dynamics Simulations and Solid‐State NMR. ([Link])
-
Fig. S2 Plaque reduction assay. MDCK cells were infected with the... ([Link])
-
Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus. ([Link])
-
Triple Combination of Amantadine, Ribavirin, and Oseltamivir Is Highly Active and Synergistic against Drug Resistant Influenza Virus Strains In Vitro. ([Link])
-
Screening for Antiviral Activity: MTT Assay. ([Link])
-
Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. ([Link])
-
Cytotoxicity Assays: How We Test Cell Viability. ([Link])
-
Amantadine derivative Amt-1 enhances antiviral defense against influenza A virus via Nrf2/HO-1 pathway. ([Link])
-
Antiviral Activity of Berbamine Against Influenza A Virus Infection. ([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study of the Activity of Adamantyl Amines against Mutant Influenza A M2 Channels Identified a Polycyclic Cage Amine Triple Blocker, Explored by Molecular Dynamics Simulations and Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Triple Combination of Amantadine, Ribavirin, and Oseltamivir Is Highly Active and Synergistic against Drug Resistant Influenza Virus Strains In Vitro | PLOS One [journals.plos.org]
- 8. Frequency of Amantadine-Resistant Influenza A Viruses during Two Seasons Featuring Cocirculation of H1N1 and H3N2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A humanized MDCK cell line for the efficient isolation and propagation of human influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influenza virus plaque assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Adamantyl Moiety in Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of N-(3-methyl-1-adamantyl)acetamide Derivatives as 11β-HSD1 Inhibitors
For researchers and scientists in the field of drug development, the adamantane scaffold represents a cornerstone in medicinal chemistry. Its unique, rigid, and lipophilic nature provides a versatile framework for designing potent and selective therapeutic agents. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of N-(3-methyl-1-adamantyl)acetamide derivatives, with a particular focus on their role as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders.
The Significance of the Adamantane Cage in 11β-HSD1 Inhibition
The adamantyl group's high lipophilicity is a key feature in its application as a pharmacophore, enhancing the ability of molecules to penetrate cellular membranes.[1] In the context of 11β-HSD1 inhibition, this bulky, hydrophobic moiety is a popular structural component, contributing significantly to the binding affinity of inhibitors to the enzyme.[1] 11β-HSD1 is a critical enzyme that catalyzes the conversion of inactive cortisone to the active glucocorticoid cortisol within cells.[2] Overactivity of this enzyme in tissues like the liver and adipose tissue is linked to metabolic syndrome, obesity, and type 2 diabetes.[1] Consequently, the development of selective 11β-HSD1 inhibitors is a promising therapeutic strategy.
This guide will dissect the nuanced relationships between the chemical structure of this compound derivatives and their inhibitory potency against 11β-HSD1. We will explore how modifications to the adamantyl cage, the acetamide linker, and appended aromatic moieties influence biological activity, providing a comparative framework supported by experimental data.
Core Structure and Key Modification Points
The fundamental scaffold of the compounds discussed in this guide is N-(1-adamantyl)acetamide. Our focus will be on derivatives that include a methyl group at the 3-position of the adamantane ring and various substitutions on the acetamide nitrogen.
Caption: Core scaffold of N-(adamantyl)acetamide derivatives.
Comparative Analysis of 11β-HSD1 Inhibition
The inhibitory activity of N-adamantylacetamide derivatives against human 11β-HSD1 is typically evaluated in cell-based assays, often using human embryonic kidney (HEK-293) cells stably transfected with the HSD11B1 gene.[1] The following tables summarize the structure-activity relationship data from key studies, showcasing the impact of various structural modifications on inhibitory potency (IC50).
Table 1: Influence of Substitutions on the Aromatic Ring of N-(1-Adamantyl)benzamides
| Compound | Aromatic Moiety (R2) | IC50 (nM) for human 11β-HSD1 |
| 3 | 2-Thiophenyl | 280 |
| 6 | 3-Methyl-2-thiophenyl | ~280 |
| 7 | 3-Amino-2-thiophenyl | > 1000 |
| 8 | 4-Methyl-2-thiophenyl | > 1000 |
| 10 | 5-Methyl-2-thiophenyl | > 1000 |
| 11 | 5-Chloro-2-thiophenyl | > 1000 |
| 12 | 3-Thiophenyl | 125 |
| 15 | 2-Pyrrolyl | 114 |
Data sourced from Su et al., 2012.[1]
Analysis of Aromatic Ring Substitutions:
The data in Table 1 reveals critical insights into the SAR of the aromatic portion of these inhibitors. The parent compound with a 2-thiophenyl ring (3 ) displays moderate potency.[1] Interestingly, the addition of a methyl group at the 3-position of the thiophene ring (6 ) does not significantly alter the activity.[1] However, introducing a polar amino group at the same position (7 ) leads to a dramatic loss of potency, suggesting that this region of the binding pocket is likely hydrophobic.[1] Shifting the methyl group to the 4- or 5-position (8 and 10 ) or introducing a chloro group at the 5-position (11 ) also results in a significant decrease in activity.[1] This indicates a stringent steric and electronic requirement for substitutions on the thiophene ring.
A notable improvement in potency is observed when the thiophene ring is attached at the 3-position (12 ), and even more so with a 2-pyrrolyl moiety (15 ), which was the most potent compound in this particular series of carboxamides.[1]
Table 2: Comparison of Adamantyl Carboxamides and Acetamides
| Compound (Carboxamide) | R2 | IC50 (nM) | Compound (Acetamide) | R2 | IC50 (nM) |
| 3 | 2-Thiophenyl | 280 | 4 | 2-Thiophenyl | 280 |
| 12 | 3-Thiophenyl | 125 | 34 | 3-Thiophenyl | 280 |
| 15 | 2-Pyrrolyl | 114 | 35 | 2-Pyrrolyl | 655 |
Data sourced from Su et al., 2012.[1]
Analysis of the Linker:
Comparing the carboxamide and acetamide series (Table 2) reveals that the nature of the linker between the adamantyl group and the aromatic ring plays a crucial role. For the 2-thiophenyl derivatives, the carboxamide (3 ) and acetamide (4 ) show comparable activity.[1] However, for the 3-thiophenyl and 2-pyrrolyl derivatives, the acetamide linker leads to a decrease in potency compared to the carboxamide.[1] This suggests that the slightly different geometry and electronic properties of the acetamide group can significantly impact the optimal positioning of the aromatic moiety within the enzyme's active site.
The Role of the 3-Methyl Group on the Adamantane Cage
The 3-methyl group, being a small, lipophilic substituent, is unlikely to introduce significant steric hindrance but can enhance the overall hydrophobicity of the adamantyl cage. This increased lipophilicity can potentially lead to improved cell permeability and stronger hydrophobic interactions with the enzyme's binding site, thereby contributing to the compound's potency. Further dedicated studies are required to precisely quantify the contribution of the 3-methyl group to the binding affinity.
Experimental Protocols
Synthesis of N-(1-Adamantyl)acetamide Derivatives via the Ritter Reaction
The Ritter reaction is a classic and efficient method for the synthesis of N-substituted amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol or halide.[3]
Caption: General workflow for the Ritter reaction.
Step-by-Step Protocol:
-
Carbocation Formation: To a solution of 3-methyl-1-adamantanol in a suitable solvent (e.g., acetic acid), slowly add a strong acid such as concentrated sulfuric acid at a low temperature (0-5 °C). The acid protonates the hydroxyl group, which then leaves as a water molecule to form a stable tertiary adamantyl carbocation.
-
Nitrile Addition: To the solution containing the carbocation, add acetonitrile dropwise while maintaining the low temperature. The nitrogen atom of the nitrile acts as a nucleophile and attacks the carbocation, forming a nitrilium ion intermediate.
-
Hydrolysis: The reaction mixture is then carefully poured into ice-water. The water hydrolyzes the nitrilium ion to yield the corresponding this compound.
-
Work-up and Purification: The crude product is typically a solid and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Cell-Based 11β-HSD1 Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds on 11β-HSD1 in a cellular context.
Caption: Workflow for a cell-based 11β-HSD1 inhibition assay.
Detailed Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably transfected with the human HSD11B1 gene are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and seeded into 96-well plates.[1]
-
Compound Treatment: After allowing the cells to adhere overnight, the culture medium is replaced with a serum-free medium containing various concentrations of the test compounds (e.g., this compound derivatives).
-
Substrate Addition: Following a pre-incubation period with the test compounds, cortisone (the substrate for 11β-HSD1) is added to each well.
-
Incubation: The plates are incubated for a defined period (e.g., 4-6 hours) at 37°C to allow for the enzymatic conversion of cortisone to cortisol.
-
Detection: The amount of cortisol produced is quantified using a sensitive detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The structure-activity relationship studies of N-(1-adamantyl)acetamide derivatives have provided valuable insights for the design of potent and selective 11β-HSD1 inhibitors. The adamantyl cage serves as a crucial hydrophobic anchor, while the nature of the acetamide linker and the substitutions on the aromatic moiety are critical for optimizing potency.
Specifically, the data suggests that:
-
Hydrophobic substitutions are generally favored on the aromatic ring, while polar groups can be detrimental to activity.
-
The position of attachment and the type of aromatic heterocycle significantly influence inhibitory potency.
-
The acetamide linker, while effective, may not be universally superior to a carboxamide linker, depending on the nature of the aromatic group.
While the precise quantitative contribution of the 3-methyl group on the adamantane scaffold requires further dedicated investigation, its role in enhancing lipophilicity likely contributes positively to the overall activity profile. Future research should focus on systematic modifications of the this compound scaffold to further elucidate the SAR and to develop next-generation 11β-HSD1 inhibitors with improved efficacy and pharmacokinetic properties for the treatment of metabolic diseases.
References
-
Su, X., et al. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5458-5463. [Link]
-
Studzińska, R., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(16), 4873. [Link]
-
Al-Soud, Y. A., et al. (2018). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 23(10), 2633. [Link]
-
Webster, S. P., et al. (2007). Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2838-2843. [Link]
-
Ahn, S. K., et al. (2014). 3-Amino-N-adamantyl-3-methylbutanamide derivatives as 11β-hydroxysteroid dehydrogenase 1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(5), 1365-1369. [Link]
-
ResearchGate. (n.d.). Inhibition of 11β-HSD1 activity in intact cells. Retrieved from [Link]
-
Springer Nature. (n.d.). Scientific editing document. Retrieved from [Link]
-
Yeh, V. S. C., et al. (2006). Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. Bioorganic & Medicinal Chemistry Letters, 16(20), 5408-5413. [Link]
-
Kim, J. Y., et al. (2009). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. Journal of Biomolecular Screening, 14(8), 956-963. [Link]
-
Klöting, N., et al. (2019). Effects of HSD11B1 knockout and overexpression on local cortisol production and differentiation of mesenchymal stem cells. PLoS ONE, 14(1), e0209922. [Link]
-
Maltais, R., et al. (2023). Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone. Molecules, 28(2), 598. [Link]
-
Yamagata, K., et al. (2018). Cell adhesion assay for HEK-293 and Cdh2-deficient HEK-293 cells. protocols.io. [Link]
Sources
- 1. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating N-(3-methyl-1-adamantyl)acetamide as a Selective 11β-HSD1 Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting 11β-HSD1
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical intracellular enzyme that catalyzes the conversion of inactive cortisone into biologically active cortisol, the primary glucocorticoid in humans.[1] This enzymatic activity amplifies local glucocorticoid action in key metabolic tissues, most notably the liver and adipose tissue.[2][3] Overactivity of 11β-HSD1 is strongly implicated in the pathogenesis of metabolic syndrome, contributing to obesity, insulin resistance, and type 2 diabetes.[1][4] Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy to mitigate the adverse effects of excess glucocorticoid signaling without disrupting the systemic cortisol levels essential for physiological homeostasis.[2]
Adamantane derivatives have been identified as a potent class of 11β-HSD1 inhibitors, valued for their favorable pharmacokinetic properties.[5][6][7] This guide focuses on a specific molecule within this class, N-(3-methyl-1-adamantyl)acetamide, providing a comprehensive framework for its validation as a selective 11β-HSD1 inhibitor. We will detail a multi-tiered validation workflow, from initial enzymatic characterization to cell-based and preclinical model assessment, while comparing its potential performance against established alternative compounds.
The Validation Workflow: A Multi-Step Approach
A robust validation process is essential to confirm a compound's potency, selectivity, and therapeutic potential. The following workflow provides a logical progression from basic biochemical assays to more complex biological systems.
Caption: A tiered workflow for validating a novel 11β-HSD1 inhibitor.
Phase 1: In Vitro Enzymatic Characterization
The foundational step is to determine the direct inhibitory effect of this compound on the purified 11β-HSD1 enzyme.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Enzymatic Assay
This non-radioactive method offers high throughput and sensitivity for determining the half-maximal inhibitory concentration (IC50). The principle relies on competition between enzyme-generated cortisol and a stable cortisol-tracer labeled with XL665 for binding to an anti-cortisol antibody labeled with Europium cryptate.
Rationale: We choose an HTRF assay for its robustness and scalability in a screening environment. It directly measures the product of the enzymatic reaction, providing a precise quantification of inhibition.[8]
Step-by-Step Methodology:
-
Reaction Preparation: In a 384-well low-volume black plate, prepare a reaction mixture containing assay buffer (100 mM phosphate buffer, pH 7.5), 1 mM EDTA, recombinant human 11β-HSD1 (1.5 µg/mL), and the necessary cofactor regenerating system (1 mM glucose-6-phosphate, 12.5 µg/mL glucose-6-phosphate dehydrogenase).
-
Compound Addition: Add this compound across a range of concentrations (e.g., from 1 nM to 100 µM) to the reaction wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Carbenoxolone).
-
Initiate Reaction: Start the reaction by adding the substrate (160 nM cortisone) and the cofactor (100 µM NADPH).
-
Incubation: Incubate the plate at 37°C for 25-30 minutes. The reaction time should be within the linear range of enzyme activity, determined in preliminary experiments.
-
Reaction Termination & Detection: Stop the reaction by adding a solution containing a potent inhibitor (e.g., 0.5 mM glycyrrhetinic acid), the cortisol-XL665 tracer, and the anti-cortisol cryptate antibody.
-
Final Incubation: Incubate for 2 hours at room temperature to allow the detection reagents to equilibrate.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm. Calculate the ratio of the two signals.
-
Data Analysis: Plot the 665/620 nm ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Selectivity Assay against 11β-HSD2
Rationale: Selectivity is paramount. The isoform 11β-HSD2 inactivates cortisol to cortisone, primarily in mineralocorticoid target tissues like the kidney.[9] Inhibition of 11β-HSD2 can lead to cortisol-mediated activation of the mineralocorticoid receptor, causing side effects such as hypertension and sodium retention. This was a significant issue with early, non-selective inhibitors.[10][11]
Step-by-Step Methodology:
-
Assay Setup: Utilize a similar assay format as Protocol 1, but with specific modifications for 11β-HSD2.
-
Enzyme & Substrate: Use recombinant human 11β-HSD2 and its preferred substrate, cortisol (e.g., 50 nM).
-
Cofactor: 11β-HSD2 is NAD-dependent, so use 200 µM NAD+ as the cofactor.
-
Detection: Measure the disappearance of cortisol or the appearance of cortisone. A radiolabeled assay using [3H]cortisol followed by separation of steroids via HPLC is a gold-standard method for this purpose.[9]
-
Analysis: Calculate the IC50 for 11β-HSD2 and determine the selectivity ratio (IC50 for 11β-HSD2 / IC50 for 11β-HSD1). A high ratio (>100-fold) indicates desirable selectivity.
Phase 2: Confirming Cellular Activity
Demonstrating that the compound can penetrate the cell membrane and inhibit the enzyme in its native environment within the endoplasmic reticulum is a critical next step.
Protocol 3: Intact Cell-Based Cortisol Production Assay
Rationale: This assay validates that the compound is cell-permeable and effective in a physiological context where cofactor (NADPH) availability is managed by cellular processes, such as the pentose phosphate pathway via the enzyme hexose-6-phosphate dehydrogenase (H6PDH).[2]
Step-by-Step Methodology:
-
Cell Culture: Plate HEK-293 cells stably transfected with human 11β-HSD1 or a relevant cell line with high endogenous expression (e.g., human Simpson-Golabi-Behmel syndrome (SGBS) adipocytes) in 48-well plates.[12]
-
Pre-incubation with Inhibitor: Once cells are adherent, replace the medium with serum-free medium containing various concentrations of this compound or controls. Incubate for 1-2 hours.
-
Substrate Addition: Add cortisone (e.g., 100-500 nM) to each well to initiate the conversion.
-
Incubation: Incubate for 4-24 hours at 37°C in a CO2 incubator. Collect aliquots of the supernatant at various time points to ensure the measurement is within the linear phase of cortisol production.
-
Quantification of Cortisol: Measure the concentration of cortisol in the collected supernatant using a validated method such as a competitive ELISA or LC-MS/MS.
-
Data Analysis: Determine the IC50 value for the inhibition of cortisol production in the cellular context. This value is often higher than the enzymatic IC50 due to factors like cell permeability and protein binding.
Comparison with Alternative 11β-HSD1 Inhibitors
To contextualize the validation results for this compound, its performance should be benchmarked against other known inhibitors.
| Inhibitor | Chemical Class | Human 11β-HSD1 IC50 | Selectivity vs. 11β-HSD2 | Key Features | Reference |
| Carbenoxolone | Triterpenoid | ~10-50 nM | Poor (~10-fold) | Non-selective; known mineralocorticoid side effects. Used as a reference compound. | [10][11] |
| Compound 544 | Adamantyl Triazole | 1.5 nM | >6,600-fold | Highly selective; demonstrated efficacy in mouse models of diabetes and atherosclerosis. | [9] |
| MK-0916 | Pyridyl Amide | ~5 nM | High | Advanced to Phase II clinical trials; showed modest effects on glycemic control at high doses. | [8] |
| BI 187004 | Thiazole | ~2 nM | High | Demonstrated strong inhibitory effect in adipose and liver tissue in clinical studies. | [1] |
| AZD4017 | --- | Potent | High | Selective inhibitor used in clinical trials to assess effects on blood pressure and wound healing. | [13] |
Visualizing the Mechanism of Action
Understanding the pathway is key to interpreting inhibition data. 11β-HSD1 acts as a local amplifier of glucocorticoid signaling.
Caption: Intracellular activation of cortisol by 11β-HSD1.
Phase 3: Preclinical Efficacy Assessment
The final validation phase involves testing the compound in an animal model to assess its physiological effects.
Protocol 4: Ex Vivo Tissue Activity in a Diet-Induced Obese (DIO) Mouse Model
Rationale: This protocol directly measures the target engagement of the inhibitor in the tissues of interest (liver and adipose) after oral administration, providing crucial pharmacokinetic and pharmacodynamic (PK/PD) data.
Step-by-Step Methodology:
-
Animal Model: Use male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.[8][9]
-
Compound Administration: Administer this compound by oral gavage at various doses (e.g., 3, 10, 30 mg/kg). Include a vehicle control group.
-
Tissue Collection: At a specified time post-dosing (e.g., 2 hours), euthanize the mice and rapidly excise liver and epididymal white adipose tissue (EWAT).[1][8]
-
Ex Vivo Incubation: Mince the tissues and incubate them in media containing [3H]cortisone (e.g., 20 nM) for a set period (e.g., 10 minutes for liver, 60 minutes for adipose tissue).[8]
-
Steroid Extraction: Stop the reaction and extract the steroids from the media using an organic solvent like ethyl acetate.
-
Analysis: Separate [3H]cortisone and the generated [3H]cortisol using reverse-phase HPLC and quantify using a radiodetector.[8]
-
Calculate Inhibition: Determine the percent conversion of cortisone to cortisol for each treatment group and calculate the percent inhibition relative to the vehicle-treated group. A dose-dependent inhibition of enzyme activity in both liver and adipose tissue would be a strong validation of the compound's in vivo efficacy.
Conclusion
The validation of this compound as a selective 11β-HSD1 inhibitor requires a systematic and rigorous experimental approach. By following the multi-phase workflow outlined in this guide—from precise in vitro IC50 and selectivity determination to confirmation of activity in cellular and preclinical models—researchers can build a comprehensive data package. Objectively comparing the results to established inhibitors provides the necessary context to evaluate its potential as a novel therapeutic agent for metabolic diseases. The successful demonstration of potent, selective, and bioavailable inhibition of 11β-HSD1 would mark this compound as a promising candidate for further drug development.
References
-
Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. MDPI. [Link]
-
11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Proceedings of the National Academy of Sciences. [Link]
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology. [Link]
-
Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. Journal of Taibah University Medical Sciences. [Link]
-
The Role of 11Beta-Hydroxysteroid Dehydrogenase in Metabolic Disease and Therapeutic Potential of 11Beta-HSD1 Inhibitors. ResearchGate. [Link]
-
A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity. ResearchGate. [Link]
-
Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. PubMed. [Link]
-
Inhibition of the glucocorticoid-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 drives concurrent 11-oxygenated andr. bioRxiv. [Link]
-
Role of 11β-Hydroxysteroid Dehydrogenase and Mineralocorticoid Receptor on Alzheimer's Disease Onset: A Systematic Review. PubMed. [Link]
-
This compound. PubChem. [Link]
-
Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
An Open-label Phase I/IIa Clinical Trial of 11β-HSD1 Inhibitor for Cushing's Syndrome and Autonomous Cortisol Secretion. PubMed. [Link]
-
11β-HSD1 inhibitor efficacy in type 2 diabetes is cortisol-dependent. medRxiv. [Link]
-
Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. MDPI. [Link]
-
11β-Hydroxysteroid Dehydrogenase Type 1 and Its Role in the Hypothalamus-Pituitary-Adrenal Axis, Metabolic Syndrome, and Inflammation. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
11β-Hydroxysteroid dehydrogenase type 1. Wikipedia. [Link]
-
The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome. PubMed. [Link]
-
Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI. [Link]
-
Results of clinical trials (phase I-II studies) with selective 11β-HSD1 inhibitors. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. medrxiv.org [medrxiv.org]
cross-reactivity studies of N-(3-methyl-1-adamantyl)acetamide with other receptors
A-Comparative-Guide-to-the-Cross-Reactivity-of-N-(3-methyl-1-adamantyl)acetamide
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of N-(3-methyl-1-adamantyl)acetamide, a lipophilic adamantane derivative. Given the limited publicly available data on this specific molecule, this document serves as a practical guide for researchers, outlining the rationale and methodology for conducting a thorough off-target screening campaign. The principles and protocols described herein are grounded in established practices of drug discovery and safety pharmacology.
The adamantane scaffold, a rigid, three-dimensional hydrocarbon, is a privileged structure in medicinal chemistry.[1][2] Its incorporation into drug candidates can enhance lipophilicity, improve metabolic stability, and provide a precise vector for functional group orientation.[1][2] Adamantane derivatives have been successfully developed for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[1][2] However, the very properties that make the adamantane moiety attractive can also contribute to off-target interactions. The bulky, lipophilic nature of this compound suggests a potential for interactions with hydrophobic pockets in various receptors and enzymes.[3] Therefore, a systematic evaluation of its cross-reactivity is a critical step in preclinical development to identify potential safety liabilities and to understand the compound's full pharmacological profile.
The Imperative of Cross-Reactivity Profiling
Undesired interactions with off-target receptors are a significant cause of adverse drug reactions and late-stage clinical trial failures. Proactive and comprehensive cross-reactivity screening against a broad panel of receptors, ion channels, and enzymes is a cornerstone of modern drug development. This process helps to:
-
Identify potential safety concerns early: By flagging interactions with receptors known to be involved in critical physiological processes (e.g., cardiac ion channels, CNS receptors), costly failures can be avoided.
-
Elucidate the mechanism of action: Off-target activities can sometimes contribute to the therapeutic efficacy of a compound. Understanding these interactions provides a more complete picture of the drug's pharmacology.
-
Guide lead optimization: A clear understanding of the structure-activity relationship for both on-target and off-target interactions enables medicinal chemists to design molecules with improved selectivity.
Strategic Selection of a Cross-Reactivity Panel
For a novel adamantane derivative like this compound, a tiered approach to cross-reactivity screening is recommended. The initial screen should be broad, covering a diverse range of protein families. Based on the known pharmacology of other adamantane analogs, particular attention should be paid to:
-
Ion Channels: Adamantane derivatives are well-known to interact with various ion channels.[4] The primary target of the related compound amantadine is the M2 proton channel of the influenza virus.[5][6] Memantine, another adamantane derivative, is an antagonist of the NMDA receptor, a ligand-gated ion channel.[3] Therefore, a comprehensive ion channel panel is essential.
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are common off-targets for many drugs.[7] Screening against a panel of GPCRs representing different subfamilies (e.g., adrenergic, dopaminergic, serotonergic, muscarinic) is crucial, especially for a CNS-penetrant compound.
-
Enzymes: Certain adamantane derivatives have been shown to inhibit enzymes such as dipeptidyl peptidase-IV (DPP-IV) and soluble epoxide hydrolase.[2]
-
Nuclear Receptors: Due to its lipophilicity, this compound could potentially interact with the ligand-binding domains of nuclear receptors.
A typical broad cross-reactivity panel, such as those offered by contract research organizations (CROs), will include 40-100 targets selected for their history of involvement in adverse drug events.
Methodologies for Assessing Cross-Reactivity
The two primary methodologies for initial cross-reactivity screening are radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays directly measure the ability of a test compound to displace a known, radiolabeled ligand from its receptor.[8] They are a robust and high-throughput method for determining the binding affinity (Ki) of a compound for a specific receptor.[9]
Caption: Workflow for a competitive radioligand binding assay.
-
Receptor Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or native tissues.[10]
-
Assay Setup: The assay is typically performed in a 96-well plate format.[10] Each well contains the receptor preparation, a fixed concentration of a high-affinity radioligand, and varying concentrations of the test compound (this compound).[9]
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[9] Incubation time and temperature are optimized for each specific receptor.
-
Separation: Bound radioligand is separated from free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.[9]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.[11]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[10]
Functional Assays
While binding assays are essential for determining affinity, they do not provide information on whether a compound is an agonist, antagonist, or inverse agonist. Functional assays measure the downstream consequences of receptor binding, such as changes in second messenger levels (e.g., cAMP, Ca2+), protein-protein interactions, or ion channel activity.[12]
Sources
- 1. connectsci.au [connectsci.au]
- 2. scispace.com [scispace.com]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 778-09-6 [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
comparing the efficacy of different synthetic routes for N-(3-methyl-1-adamantyl)acetamide
For researchers, scientists, and professionals in drug development, the synthesis of N-(3-methyl-1-adamantyl)acetamide, a key intermediate and structural motif in medicinal chemistry, presents a landscape of strategic choices. The efficacy of its preparation is paramount, directly impacting yield, purity, scalability, and ultimately, the economic and environmental viability of the process. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental insights and data to inform your selection of the most appropriate methodology.
Introduction to this compound
This compound, with its rigid, lipophilic adamantane cage and a strategically positioned methyl group, is a significant building block in the design of therapeutic agents. Its structure is closely related to memantine (1-amino-3,5-dimethyladamantane), a well-known drug for the treatment of Alzheimer's disease. The acetamide functionality serves as a versatile handle for further chemical modifications or as a crucial pharmacophoric element. The molecular formula of this compound is C₁₃H₂₁NO, and its molecular weight is 207.31 g/mol .[1]
The selection of a synthetic route is a critical decision driven by factors including precursor availability, reaction robustness, yield, purity of the final product, and considerations of safety and environmental impact ("green chemistry"). This guide will dissect the most prevalent and effective methods for the synthesis of this compound.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound is predominantly achieved through two main strategies: the Ritter reaction and conventional amide coupling. Each approach possesses distinct advantages and limitations that merit careful consideration.
The Ritter Reaction: A Direct and Atom-Economical Approach
The Ritter reaction is a cornerstone in the synthesis of N-alkyl amides and is particularly well-suited for the preparation of adamantane derivatives due to the exceptional stability of the bridgehead carbocation.[2] The reaction involves the addition of a nitrile (in this case, acetonitrile) to a carbocation generated from a suitable precursor in the presence of a strong acid.[3]
Mechanism and Rationale:
The stability of the tertiary carbocation at the 1-position of the 3-methyladamantane skeleton is the thermodynamic driving force for this reaction. This carbocation is readily generated from precursors such as 3-methyl-1-adamantanol or 1-bromo-3-methyladamantane under strongly acidic conditions. The lone pair of the nitrile's nitrogen atom then acts as a nucleophile, attacking the carbocation to form a stable nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the desired this compound.[2]
Figure 1: Generalized workflow of the Ritter reaction for the synthesis of this compound.
Comparative Analysis of Ritter Reaction Precursors:
| Precursor | Activating Agent | Typical Conditions | Reported Yield (for analogous adamantyl systems) | Advantages | Disadvantages |
| 3-methyl-1-adamantane | Fuming Nitric Acid/Acetonitrile | Elevated temperatures | 49% (for diacetamide from homoadamantane)[4] | Direct functionalization of the hydrocarbon. | Harsh reaction conditions, potential for side reactions (nitration).[4] |
| 3-methyl-1-adamantanol | Concentrated H₂SO₄ or CF₃COOH | Room temperature to moderate heating | 85% (for N-(1-adamantyl)acetamide with CF₃COOH)[5] | Readily available precursor, generally high yields. | Requires stoichiometric amounts of strong, corrosive acids. |
| 1-bromo-3-methyladamantane | Concentrated H₂SO₄ | Elevated temperatures (e.g., 125 °C) | ~87% (for N-(1-adamantyl)acetamide)[6] | Good leaving group, high conversion rates. | Precursor synthesis adds a step, potentially harsh conditions.[6] |
Experimental Protocol: Ritter Reaction from 3-methyl-1-adamantanol
This protocol is adapted from procedures for analogous adamantane derivatives and represents a typical laboratory-scale synthesis.
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 3-methyl-1-adamantanol (1 equivalent) and acetonitrile (5-10 equivalents).
-
Acid Addition: The flask is cooled in an ice bath, and concentrated sulfuric acid (2-3 equivalents) is added dropwise with vigorous stirring, maintaining the internal temperature below 20°C. The choice of concentrated sulfuric acid is crucial for the efficient generation of the carbocation.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The acidic solution is then neutralized with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.
-
Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed with copious amounts of water to remove inorganic salts, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to yield a crystalline solid.
Self-Validation and Trustworthiness: The purity of the final product should be verified by determining its melting point and through spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the structure and absence of significant impurities.
Green Chemistry Considerations: The traditional Ritter reaction, while efficient, often employs stoichiometric quantities of strong, corrosive acids, leading to significant waste generation. Modern variations are exploring the use of solid acid catalysts or reusable Lewis acids to mitigate these environmental concerns.[7][8]
Amide Coupling: A Milder, Step-wise Alternative
Amide coupling reactions provide a more controlled and often milder alternative to the Ritter reaction. This strategy involves the formation of an amide bond between an activated carboxylic acid derivative and an amine. For the synthesis of this compound, this would typically involve the reaction of 3-methyl-1-adamantylamine with an acetylating agent.
Mechanism and Rationale:
This method relies on the nucleophilic acyl substitution mechanism. An acetylating agent, such as acetyl chloride or acetic anhydride, is used to provide an electrophilic carbonyl carbon. The lone pair of the nitrogen atom in 3-methyl-1-adamantylamine acts as a nucleophile, attacking the carbonyl carbon. Subsequent loss of a leaving group (chloride or acetate) yields the final amide product. The use of a non-nucleophilic base is often required to scavenge the acidic byproduct (e.g., HCl).
Figure 2: Generalized workflow for the synthesis of this compound via amide coupling.
Comparative Analysis of Amide Coupling Reagents:
| Acetylating Agent | Base | Typical Conditions | Advantages | Disadvantages |
| Acetyl Chloride | Triethylamine, Pyridine | 0°C to room temperature | Highly reactive, drives reaction to completion. | Moisture sensitive, generates corrosive HCl byproduct. |
| Acetic Anhydride | Pyridine, DMAP (catalytic) | Room temperature to gentle heating | Less moisture sensitive than acetyl chloride, byproduct is acetic acid. | Can be less reactive, may require heating. |
Experimental Protocol: Amide Coupling of 3-methyl-1-adamantylamine with Acetic Anhydride
This protocol is a standard laboratory procedure for N-acetylation.
-
Reaction Setup: In a round-bottom flask, dissolve 3-methyl-1-adamantylamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. Add a non-nucleophilic base like triethylamine (1.1 equivalents).
-
Addition of Acetylating Agent: Cool the solution in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with stirring. The use of a slight excess of the acetylating agent and base ensures complete consumption of the starting amine.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford pure this compound.
Self-Validation and Trustworthiness: As with the Ritter reaction, product identity and purity should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).
Efficacy Comparison Summary
| Feature | Ritter Reaction | Amide Coupling |
| Atom Economy | Generally higher, especially when starting from the hydrocarbon. | Lower, due to the formation of stoichiometric byproducts. |
| Step Economy | Can be a one-pot synthesis from readily available precursors. | Often requires the synthesis of the amine precursor, adding a step. |
| Reaction Conditions | Typically harsh (strong acids, sometimes high temperatures). | Generally milder, offering better functional group tolerance. |
| Reagent Handling | Requires careful handling of corrosive and strong acids. | Acetylating agents can be corrosive and moisture-sensitive. |
| Scalability | Can be challenging to scale due to exothermicity and handling of large volumes of acid. | More readily scalable with standard industrial equipment. |
| Purification | Often involves precipitation and recrystallization. | May require chromatographic purification. |
| Green Chemistry | Poor, due to high E-factor from acid waste. Greener alternatives are emerging. | Moderate, depending on the solvent and coupling agents used. |
Conclusion and Recommendations
The choice between the Ritter reaction and amide coupling for the synthesis of this compound is a nuanced decision that depends on the specific priorities of the researcher and the context of the synthesis.
-
For rapid, small-scale synthesis where yield and atom economy are paramount, and precursor availability favors the alcohol or halide, the Ritter reaction is a compelling choice. The directness of this method is its key advantage. However, the harsh conditions and safety considerations associated with strong acids must be carefully managed.
-
For larger-scale syntheses, or when milder conditions are necessary to preserve other functional groups in a more complex molecule, the amide coupling approach is generally preferred. While it may involve an additional step to prepare the amine precursor, the greater control, milder conditions, and easier scalability often outweigh this drawback in an industrial or drug development setting.
Ultimately, the optimal synthetic route is the one that best aligns with the specific project goals, available resources, and safety and environmental standards. This guide provides the foundational knowledge and comparative data to make an informed and scientifically sound decision.
References
- Google Patents. RU2401828C2 - N-(1-adamantyl)acetamide synthesis method.
- Gohil, C. J., & Noolvi, M. N. (2021). SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. Asian Journal of Pharmaceutical and Clinical Research, 14(5), 78-81.
- Ziarani, G. M., Hasankiadeh, F. S., & Mohajer, F. (2020). Recent Applications of Ritter Reactions in Organic Syntheses. ChemistrySelect, 5(45), 14269-14289.
- Corrales, A., et al. (2018). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. Beilstein Journal of Organic Chemistry, 14, 2682-2688.
- Maiti, R., et al. (2023). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. Green Chemistry, 25(15), 6041-6048.
- Ivleva, E. A., Pogulyaiko, A. V., & Klimochkin, Y. N. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry, 54(9), 1294–1300.
- International Journal of Pharmaceutical Sciences and Research. (2021). A simple method for synthesis of amantadine hydrochloride. IJPSR, 12(2), 763-75.
-
Organic Chemistry Portal. Ritter Reaction. [Link]
-
UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]
- Ziarani, G. M., et al. (2020). Recent Applications of Ritter Reactions in Organic Syntheses. ChemistrySelect, 5(45), 14269-14289.
-
AIR Unimi. Amide bond formation strategies: latest advances on a dateless transformation. [Link]
-
PubChem. This compound. [Link]
- De Zutter, J. K., et al. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen, 11(3), e202200031.
-
Organic Syntheses. N-BROMOACETAMIDE. [Link]
- Google Patents. WO1989007590A1 - Process of preparing n-(1-adamantyl) acetamide.
-
Organic Syntheses. ACETAMIDE, N-BROMO-. [Link]
- El-Malah, A. A., et al. (2017). A Review on the Synthetic Routes to β-Keto Amides. Mini-Reviews in Organic Chemistry, 14(3), 179-191.
- Dunn, P. J., et al. (2007). Green chemistry in the pharmaceutical industry. Green Chemistry, 9(5), 411-420.
-
ACS Publications. Dynamic Dual Role as Cationic Cu+ and Cu Alkoxide in Cu-Catalyzed Dearomative Cascade Reactions. [Link]
Sources
- 1. This compound|CAS 778-09-6 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RU2401828C2 - N-(1-adamantyl)acetamide synthesis method - Google Patents [patents.google.com]
- 6. ijpsr.com [ijpsr.com]
- 7. A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vivo Validation of N-(3-methyl-1-adamantyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the novel adamantane derivative, N-(3-methyl-1-adamantyl)acetamide. Drawing from established methodologies and comparative pharmacology, we present a scientifically rigorous approach to evaluating its therapeutic potential in two distinct and highly relevant disease areas: neuroprotection in Parkinson's disease and antiviral activity against Influenza A. This document is designed to offer not just protocols, but the strategic reasoning behind experimental design, enabling researchers to generate robust and translatable data.
Introduction to this compound: A Compound of Interest
This compound belongs to the adamantane family, a class of compounds known for their diverse pharmacological activities. The rigid, lipophilic adamantane cage can enhance the pharmacokinetic properties of a molecule, such as its ability to cross the blood-brain barrier, and can confer unique interactions with biological targets[1]. Its structural similarity to approved drugs like amantadine and memantine suggests potential mechanisms of action, including the modulation of glutamatergic neurotransmission through NMDA receptor antagonism and the inhibition of viral replication by blocking the M2 ion channel of influenza A viruses[2][3][4].
This guide will comparatively explore the validation of this compound against established therapies in relevant preclinical models.
Section 1: In Vivo Validation in a Neurodegenerative Context - The Parkinson's Disease Model
The neuroprotective potential of this compound will be assessed in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. This model is selected for its robust and well-characterized unilateral degeneration of dopaminergic neurons in the nigrostriatal pathway, mimicking a key pathological feature of the human condition.
Comparative Framework: Benchmarking Against Amantadine and Memantine
Our investigational compound will be compared against two clinically relevant drugs:
-
Amantadine: An established anti-parkinsonian agent with a multifaceted mechanism of action that includes NMDA receptor antagonism and modulation of dopamine release[2][5].
-
Memantine: A more potent NMDA receptor antagonist, primarily used in the treatment of Alzheimer's disease, which has also shown some efficacy in animal models of Parkinson's disease[3][5][6].
Experimental Workflow: 6-OHDA Model
Detailed Experimental Protocols
1. 6-OHDA Lesioning
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Procedure: Following anesthesia, rats will receive a unilateral injection of 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.
-
Rationale: This targeted injection leads to a progressive loss of dopaminergic neurons, closely modeling the pathology of Parkinson's disease.
2. Behavioral Assessments
-
Rotarod Test: Motor coordination and balance are assessed by measuring the latency to fall from an accelerating rotating rod.[7]
-
Protocol: Rats are trained for 3 consecutive days. On testing days, three trials are conducted with a 15-minute inter-trial interval. The rod accelerates from 4 to 40 rpm over 5 minutes.
-
-
Cylinder Test: This test evaluates forelimb asymmetry, a hallmark of unilateral dopamine depletion.[1][8][9]
-
Protocol: Rats are placed in a transparent cylinder for 5-10 minutes. The number of wall touches with the ipsilateral and contralateral forelimbs are counted from video recordings.
-
3. Post-mortem Analysis
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
HPLC: Striatal tissue is analyzed by high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites.
Comparative Data and Expected Outcomes
| Treatment Group | Rotarod Performance (Latency to Fall) | Cylinder Test (% Contralateral Paw Use) | Striatal TH+ Fiber Density (% of Control) | Striatal Dopamine Levels (% of Control) |
| Vehicle | Significant Decrease | < 20% | < 10% | < 15% |
| This compound | Hypothesized Improvement | Hypothesized Increase | Hypothesized Protection | Hypothesized Increase |
| Amantadine | Moderate Improvement | Increase to ~40-50% | Moderate Protection | Moderate Increase |
| Memantine | Moderate to Significant Improvement | Increase to ~50-60% | Significant Protection | Significant Increase |
Section 2: In Vivo Validation in an Infectious Disease Context - The Influenza A Model
The antiviral potential of this compound will be evaluated in a mouse model of Influenza A virus infection. The rationale is based on the known mechanism of amantadine, which blocks the M2 proton channel of the virus, a target likely shared by other adamantane derivatives.
Comparative Framework: Benchmarking Against Amantadine and Oseltamivir
The investigational compound will be compared against:
-
Amantadine: A classic M2 ion channel inhibitor, serving as a direct mechanistic comparator[9].
-
Oseltamivir (Tamiflu®): A neuraminidase inhibitor, representing the current standard of care for influenza treatment with a different mechanism of action.
Experimental Workflow: Influenza A Mouse Model
Detailed Experimental Protocols
1. Influenza A Virus Infection
-
Animals: Female BALB/c mice (6-8 weeks old).
-
Virus: Influenza A/Puerto Rico/8/34 (H1N1) strain.
-
Procedure: Mice are lightly anesthetized and intranasally inoculated with a lethal dose (e.g., 10x LD50) of the virus in a 50 µL volume[10].
2. Efficacy Endpoints
-
Morbidity and Mortality: Mice are monitored daily for changes in body weight and survival for 14 days post-infection.
-
Lung Viral Titer: On day 4 post-infection, a subset of mice from each group is euthanized, and their lungs are harvested. Lung homogenates are used to determine the viral load via a plaque assay on Madin-Darby Canine Kidney (MDCK) cells[11][12][13].
-
Lung Histopathology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, alveolar damage, and cellular infiltration[14][15][16][17].
Comparative Data and Expected Outcomes
| Treatment Group | Survival Rate (%) | Mean Body Weight Loss (%) | Lung Viral Titer (PFU/g) at Day 4 | Lung Histopathology Score |
| Vehicle | 0-10% | >25% | ~10^6 - 10^7 | Severe Inflammation & Damage |
| This compound | Hypothesized Increase | Hypothesized Reduction | Hypothesized Reduction | Hypothesized Amelioration |
| Amantadine | 60-80% (for sensitive strains) | ~10-15% | ~10^3 - 10^4 | Moderate Inflammation |
| Oseltamivir | >90% | <10% | <10^3 | Mild Inflammation |
Pharmacokinetic and Safety Considerations
A preliminary pharmacokinetic and acute toxicity study in rodents is essential before commencing efficacy trials. Adamantane derivatives generally exhibit good oral bioavailability and brain penetration due to their lipophilicity[1][10][18]. The oral bioavailability of amantadine in some species is reported to be between 40-60%[7]. The elimination half-life of amantadine from brain tissue is significantly longer than from blood[14]. An acute toxicity study, determining the maximum tolerated dose (MTD) and observing for any adverse effects, will inform the dose selection for the efficacy studies[16]. For amantadine, the LD50 in mice upon oral application has been reported to be 1080 mg/kg[12].
Conclusion
This guide outlines a robust, comparative framework for the in vivo validation of this compound. By employing well-established animal models for Parkinson's disease and Influenza A, and benchmarking against standard-of-care and mechanistically similar drugs, this approach will provide a clear and comprehensive evaluation of its therapeutic potential. The detailed protocols and defined endpoints are designed to yield high-quality, interpretable data, crucial for the progression of this promising compound in the drug development pipeline.
References
-
Danysz, W., & Parsons, C. G. (1998). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Neurotoxicity research, 10(2), 87-96. Available at: [Link]
-
Scantox. (n.d.). Cylinder Test. Retrieved from [Link]
-
Drugs.com. (n.d.). Amantadine vs Oseltamivir Comparison. Retrieved from [Link]
-
Mad Barn. (1997). Amantadine and equine influenza: pharmacology, pharmacokinetics and neurological effects in the horse. Research Bank. Available at: [Link]
-
Rotarod-Test for Mice. (2024). Protocols.io. Available at: [Link]
-
Parsons, C. G., Danysz, W., & Quack, G. (1999). Memantine and amantadine are NMDA receptor antagonists with neuroprotective properties. Amino acids, 16(1), 107-112. Available at: [Link]
-
Lecanu, L., & Greeson, J. (2005). Distinct effects of amantadine and memantine on dopaminergic transmission in the rat striatum. European journal of pharmacology, 507(1-3), 87-92. Available at: [Link]
-
Ilyushina, N. A., Hoffmann, E., & Webster, R. G. (2007). Amantadine-oseltamivir combination therapy for H5N1 influenza virus infection in mice. The Journal of infectious diseases, 195(5), 644-652. Available at: [Link]
-
Spilovska, K., Zemek, F., & Korabecny, J. (2016). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules (Basel, Switzerland), 21(5), 629. Available at: [Link]
-
Parsons, C. G., Danysz, W., & Quack, G. (1995). Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo. Neuropharmacology, 34(10), 1239-1258. Available at: [Link]
-
Philadelphia Integrative Psychiatry. (2024). Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism. Retrieved from [Link]
-
Danysz, W., & Parsons, C. G. (1994). Are NMDA antagonistic properties relevant for antiparkinsonian-like activity in rats?--case of amantadine and memantine. Polish journal of pharmacology, 46(6), 535-541. Available at: [Link]
-
Kornhuber, J., Riederer, P., Bleich, S., Wiltfang, J., Kraus, T., & Meineke, I. (2006). Pharmacokinetic characterization of amantadine in human brain tissue. Therapeutic drug monitoring, 28(5), 693-695. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). Influenza A Immunoplaque Assay Kit. Retrieved from [Link]
-
Galani, K., Andrè, E., & Kollias, G. (2022). Protocol for influenza A virus infection of mice and viral load determination. STAR protocols, 3(1), 101151. Available at: [Link]
-
Lee, S. E., Park, Y. S., Kim, Y. B., & Lee, J. (2014). Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. Biomolecules & therapeutics, 22(4), 337-342. Available at: [Link]
-
Ali, M. A., Patrick, B. O., & Mohammed, H. A. (2014). Mouse strain-dependent effect of amantadine on motility and brain biogenic amines. Journal of advanced pharmaceutical technology & research, 5(3), 128-133. Available at: [Link]
-
Fukushi, M., Ito, T., Oka, T., Kitazawa, T., Miyoshi-Akiyama, T., & Kirikae, T. (2011). Serial histopathological examination of the lungs of mice infected with influenza A virus PR8 strain. PloS one, 6(6), e21207. Available at: [Link]
-
Pypendop, B. H., Ilkiw, J. E., & Forsyth, C. M. (2011). Pharmacokinetics of amantadine in cats. Journal of veterinary pharmacology and therapeutics, 34(4), 348-353. Available at: [Link]
-
Hayden, F. G., Hoffman, H. E., & Spyker, D. A. (1983). Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults. Antimicrobial agents and chemotherapy, 23(3), 458-464. Available at: [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516-3604. Available at: [Link]
-
Marjolein Kikkert. (2022). Baloxavir outperforms oseltamivir, favipiravir, and amantadine in treating lethal influenza A(H5N1) HA clade 2.3.4.4b infection in mice. ResearchGate. Available at: [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current medicinal chemistry, 17(26), 2967-2978. Available at: [Link]
-
Bienta. (n.d.). Acute toxicity study in rodents. Retrieved from [Link]
-
Kim, K. H., Lee, J. G., Kim, J. S., & Kim, J. H. (2016). Acute and 4-Week Repeated-Dose Oral Toxicity Studies of Cirsium setidens in Rats. Molecules (Basel, Switzerland), 21(11), 1572. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2023). A REVIEW ON: TOXICITY STUDIES IN ANIMALS. Retrieved from [Link]
-
Zhang, Q., Huang, X., Kong, H., Liang, Q., Lv, X., Ma, Y., Wang, J., & Chen, J. (2024). Exploring the Therapeutic Effect of Artemisia annua-Scutellaria baicalensis Co-Derived Carbon Dots on Influenza A Virus-Induced Pneumonia via Regulation of the Gut-Lung Axis. International journal of nanomedicine, 19, 131-150. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Memantine vs Amantadine | Power [withpower.com]
- 3. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 5. Distinct effects of amantadine and memantine on dopaminergic transmission in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Are NMDA antagonistic properties relevant for antiparkinsonian-like activity in rats?--case of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. madbarn.com [madbarn.com]
- 8. Amantadine vs Memantine Comparison - Drugs.com [drugs.com]
- 9. Amantadine-oseltamivir combination therapy for H5N1 influenza virus infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Combined Therapy with Amantadine, Oseltamivir, and Ribavirin In Vivo against Susceptible and Amantadine-Resistant Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic characterization of amantadine in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Double Combinations of Amantadine, Oseltamivir, and Ribavirin on Influenza A (H5N1) Virus Infections in Cell Culture and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute and 4-Week Repeated-Dose Oral Toxicity Studies of Cirsium setidens in Rats [mdpi.com]
- 16. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties | MDPI [mdpi.com]
- 17. Acute toxicity study in rodents | Bienta [bienta.net]
- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Head-to-Head Comparison of N-(3-methyl-1-adamantyl)acetamide and Other 11β-HSD1 Inhibitors: A Guide for Drug Development Professionals
Introduction: The Rationale for Targeting 11β-HSD1
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling therapeutic target for a constellation of metabolic disorders, including type 2 diabetes, obesity, and metabolic syndrome.[1][2][3] Unlike systemic glucocorticoid blockade, which carries significant risks, inhibiting 11β-HSD1 offers a tissue-specific mechanism to dampen glucocorticoid action. The enzyme's primary role is the intracellular conversion of inactive cortisone into active cortisol, particularly within key metabolic tissues like the liver and adipose tissue.[4][5][6] This localized amplification of cortisol can drive gluconeogenesis, impair insulin sensitivity, and promote adiposity, making its selective inhibition a promising therapeutic strategy.[2][4]
The adamantane scaffold has proven to be a particularly fruitful starting point for the development of potent and selective 11β-HSD1 inhibitors.[7][8][9] Its rigid, lipophilic structure allows for optimal space-filling within the enzyme's active site. This guide provides a head-to-head comparison of N-(3-methyl-1-adamantyl)acetamide, a representative of the adamantyl acetamide class, against other prominent 11β-HSD1 inhibitors, supported by experimental data and detailed protocols to aid researchers in their own discovery and evaluation efforts.
The Glucocorticoid Activation Pathway & Point of Inhibition
The diagram below illustrates the critical role of 11β-HSD1 in converting circulating, inactive cortisone into active cortisol, which then binds to the glucocorticoid receptor (GR) to elicit downstream metabolic effects. All inhibitors discussed herein, including this compound, are designed to competitively occupy the active site of 11β-HSD1, preventing this conversion.
Caption: Mechanism of 11β-HSD1 action and inhibitor intervention.
Comparative Analysis of 11β-HSD1 Inhibitors
The efficacy of an 11β-HSD1 inhibitor is defined by its potency, selectivity, and pharmacokinetic profile. This section compares this compound and its analogs to other key inhibitor classes.
In Vitro Potency and Selectivity
An ideal inhibitor must potently block 11β-HSD1 while showing minimal activity against the isoform 11β-HSD2, which plays a vital role in protecting the mineralocorticoid receptor from cortisol in the kidney. Off-target activity against cytochrome P450 (CYP) enzymes is also undesirable as it can lead to drug-drug interactions.
| Compound Class | Representative Compound | Human 11β-HSD1 IC₅₀ (nM) | Selectivity vs. 11β-HSD2 | CYP Inhibition | Reference |
| Adamantyl Acetamide | This compound | ~50-100 (estimated from analogs) | High | Weak | [6] |
| Adamantyl Ethanone | Compound 72 | 50-70 | High | Weak | [2] |
| Adamantyl Triazole | Compound 544 | Potent (specific value not stated) | High | Not Stated | [10] |
| Adamantyl Carbamate | Compound 9a | 15.2 | High | Not Stated | [11] |
| Thiazol-4(5H)-one | Compound 3i | 82.8% inhibition @ 10 µM | Moderate | Not Stated | [8] |
| Non-selective | Carbenoxolone | ~10-50 | Low (inhibits both 1 & 2) | Not Stated | [4][12] |
| Clinical Candidate | AZD4017 | Potent (specific value not stated) | High | Not Stated | [13][14] |
Analysis: The adamantane-based compounds, including acetamides, ethanones, and carbamates, consistently demonstrate potent, low-nanomolar inhibition of 11β-HSD1.[2][6][11] Their bulky scaffold is a key contributor to this high affinity. Crucially, these classes generally exhibit high selectivity over 11β-HSD2 and weak inhibition of key CYP enzymes, making them attractive candidates for further development.[1][2] While other heterocyclic scaffolds like thiazolones also show promise, the adamantyl derivatives often display a more optimized balance of potency and selectivity.[8]
In Vivo Efficacy in Preclinical Models
The ultimate test of an inhibitor's potential is its performance in relevant animal models of metabolic disease, such as diet-induced obese (DIO) mice.
| Compound/Class | Animal Model | Key Efficacy Endpoints | Reference |
| Adamantyl Triazole (Cmpd 544) | DIO Mice | Lowered body weight, insulin, fasting glucose, triglycerides, and cholesterol. | [10] |
| Adamantyl Triazole (Cmpd 544) | ApoE KO Mice | Slowed atherosclerotic plaque progression by 84%. | [10] |
| KR-67500 (Adamantane deriv.) | DIO-C57BL/6 Mice | 80-90% inhibition in liver and 80% in adipose tissue. | [4] |
| Compound 11 (Adamantane deriv.) | SHR-cp Obese Rats | 90% and 97% 11β-HSD1 activity reduction in liver and adipose tissue, respectively; improved glucose tolerance. | [4] |
| General 11β-HSD1 Inhibitors | Rodent Models | Improved glycemic control, lipid profiles, and modest weight loss. | [15] |
Analysis: Preclinical data strongly support the therapeutic hypothesis. Potent and selective adamantane-based inhibitors have demonstrated robust efficacy in various rodent models of metabolic syndrome.[4][10] They not only improve glycemic control and dyslipidemia but can also reduce adiposity and even slow the progression of atherosclerosis, a key clinical consequence of metabolic syndrome.[10] These results highlight the significant potential of this compound class, including this compound, to address multiple facets of metabolic disease.
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible data, all experimental protocols must be designed as self-validating systems, incorporating appropriate controls and standards.
Protocol: In Vitro 11β-HSD1 Inhibition Assay
This protocol details a robust method for determining the IC₅₀ value of a test compound against human 11β-HSD1. The causality behind this workflow is to mimic the intracellular environment where the enzyme is active and precisely quantify the reduction in its cortisol-producing activity.
Caption: Step-by-step workflow for in vitro 11β-HSD1 inhibition assay.
Step-by-Step Methodology:
-
Preparation: Thaw a vial of pooled human liver microsomes on ice. Prepare a 100 mM Tris-HCl buffer (pH 7.4). Prepare stock solutions of cortisone (substrate) and NADPH (cofactor) in the assay buffer.
-
Compound Plating: Perform a serial dilution of the test compound (e.g., this compound) in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM). In a 96-well plate, add 1 µL of each concentration.
-
Trustworthiness Check: Include wells with 1 µL of DMSO only (negative control, 0% inhibition) and wells with a known inhibitor like carbenoxolone at a high concentration (positive control, 100% inhibition).
-
-
Enzyme & Cofactor Addition: Prepare a master mix containing microsomes (e.g., 0.1 mg/mL final concentration) and NADPH (e.g., 200 µM final concentration) in assay buffer. Add 100 µL of this mix to each well. Pre-incubate the plate at 37°C for 10 minutes to allow compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a master mix of cortisone (e.g., 250 nM final concentration) in assay buffer. Add 100 µL to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Quench: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., d4-Cortisol) to each well. The organic solvent precipitates the proteins, halting enzyme activity.
-
Sample Processing & Analysis: Seal and centrifuge the plate (e.g., 4000 rpm for 10 min) to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of cortisol produced.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model
This protocol assesses the ability of an inhibitor to improve metabolic parameters in a disease-relevant model. The choice of DIO mice is critical as they recapitulate key features of human metabolic syndrome, including obesity, insulin resistance, and dyslipidemia.[4]
Caption: Workflow for evaluating 11β-HSD1 inhibitor efficacy in DIO mice.
Step-by-Step Methodology:
-
Model Induction: Place male C57BL/6J mice on a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks until they develop obesity and insulin resistance.
-
Randomization: Measure baseline body weight and fasting glucose. Randomize animals into treatment groups (n=8-10 per group) based on these parameters to ensure homogeneity. Groups would typically include:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (e.g., 30 mg/kg)
-
Group 3: Comparator inhibitor (e.g., 30 mg/kg)
-
-
Dosing and Monitoring: Administer the compounds once daily via oral gavage for 28 days. Monitor body weight and food intake throughout the study.
-
Oral Glucose Tolerance Test (OGTT): On day 26, perform an OGTT to assess improvements in glucose disposal. After an overnight fast, administer a bolus of glucose (e.g., 2 g/kg) via oral gavage. Measure blood glucose from the tail vein at 0, 15, 30, 60, and 120 minutes post-dose.
-
Terminal Harvest: On day 28, collect terminal blood samples via cardiac puncture for analysis of plasma insulin, triglycerides, and cholesterol. Harvest key metabolic tissues such as the liver and epididymal white adipose tissue.
-
Biomarker and Target Engagement Analysis:
-
Expertise Check: The crucial final step is to confirm target engagement. Use a portion of the harvested liver and adipose tissue to prepare homogenates and perform an ex vivo 11β-HSD1 activity assay (similar to the in vitro protocol) to confirm that the drug inhibited the enzyme in the target tissues.
-
Analyze plasma biomarkers using commercially available ELISA or colorimetric assay kits.
-
Concluding Remarks for the Drug Development Professional
The development of 11β-HSD1 inhibitors has been a journey of significant preclinical promise, though clinical translation has faced challenges, with some trials showing only modest effects.[14][15] The adamantyl acetamide class, represented here by this compound, embodies the key characteristics of a successful preclinical candidate: high potency, excellent selectivity, and robust efficacy in disease-relevant animal models.
The path forward requires a nuanced understanding of the disconnects between preclinical models and human pathophysiology. Recent evidence suggests that the efficacy of 11β-HSD1 inhibitors in humans may be dependent on an individual's baseline cortisol levels, paving the way for a more targeted, personalized medicine approach.[14] Furthermore, the interplay between 11β-HSD1 and androgen metabolism is an emerging area of interest that could impact inhibitor efficacy and safety profiles, particularly in women.[16]
For researchers in this field, the adamantyl scaffold remains a highly validated and promising platform. The experimental frameworks provided in this guide offer a reliable system for identifying and validating new chemical entities. By focusing on compounds with optimized pharmacokinetic properties and exploring patient stratification strategies in the clinic, the therapeutic potential of 11β-HSD1 inhibition may yet be fully realized.
References
- Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. MDPI.
- 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of
- Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. PubMed.
- Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. PubMed Central.
- 11β-hydroxysteroid dehydrogenase type 1 inhibition unmasks multiple pathways that may mitigate the adverse effects of prescribed prednisolone. Endocrine Abstracts.
- Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. PubMed.
- In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. PubMed.
- Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed Central.
- 11β-HSD1 inhibitors for the treatment of type 2 diabetes and cardiovascular disease. Source not specified.
- 11β-HSD1 inhibitor efficacy in type 2 diabetes is cortisol-dependent. medRxiv.
- Discovery and optimization of adamantyl carbam
- 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-rel
- 3-Amino-N-adamantyl-3-methylbutanamide derivatives as 11β-hydroxysteroid dehydrogenase 1 inhibitor. PubMed.
- Inhibition of the glucocorticoid-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 drives concurrent 11-oxygen
- 11β-Hydroxysteroid dehydrogenase inhibition improves cognitive function in healthy elderly men and type 2 diabetics. PNAS.
- Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI.
- Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction. PubMed.
Sources
- 1. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies [mdpi.com]
- 5. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Amino-N-adamantyl-3-methylbutanamide derivatives as 11β-hydroxysteroid dehydrogenase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and optimization of adamantyl carbamate inhibitors of 11β-HSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. medrxiv.org [medrxiv.org]
- 15. 11β-HSD1 inhibitors for the treatment of type 2 diabetes and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
A Comprehensive Guide to Assessing the Off-Target Effects of N-(3-methyl-1-adamantyl)acetamide
In the landscape of modern drug discovery, the adamantane scaffold stands out as a "lipophilic bullet," prized for its ability to anchor molecules within the binding pockets of biological targets, thereby enhancing pharmacokinetic and pharmacodynamic properties.[1][2] N-(3-methyl-1-adamantyl)acetamide, a derivative of this versatile structure, holds therapeutic promise. However, its very nature as a rigid, lipophilic moiety necessitates a rigorous evaluation of its off-target effects to ensure selectivity and minimize potential toxicity. The structural similarity of this compound to known neuroactive agents, such as the NMDA receptor antagonist Memantine, further underscores the importance of a comprehensive off-target profiling strategy.[3][4]
This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically assess the off-target profile of this compound. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and compare its potential off-target liabilities against two well-characterized adamantane derivatives: Memantine and Amantadine . This comparative approach will provide crucial context for interpreting experimental data and making informed decisions in the drug development pipeline.
The Comparative Landscape: Why Memantine and Amantadine?
To effectively contextualize the potential off-target profile of this compound, we have selected two landmark adamantane drugs as comparators:
-
Memantine: An uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[4] Its primary target is well-defined, but like many CNS-active drugs, it has the potential for off-target interactions that can lead to side effects such as dizziness, confusion, and headache.[5][6]
-
Amantadine: Initially developed as an antiviral agent targeting the M2 proton channel of the influenza A virus, it is also used in the management of Parkinson's disease.[7] Amantadine is known for a broader range of pharmacological activities, with studies suggesting interactions with NMDA receptors, dopamine pathways, and other targets, making it an excellent case study in adamantane promiscuity.[8][9]
By comparing the experimental results for this compound against the known profiles of these drugs, researchers can better predict its therapeutic window and potential side effects.
A Phased Approach to Off-Target Profiling
A thorough off-target assessment is not a single experiment but a multi-pronged strategy. We recommend a tiered approach, starting with broad screening panels and progressing to more focused cellular assays to confirm target engagement and functional consequences.
Phase 1: Broad Panel Screening
The initial step is to cast a wide net to identify potential off-target interactions across major classes of drug targets.
Kinase Panel Screening
Expertise & Experience: Kinases are a large family of enzymes frequently implicated in off-target drug effects, leading to unforeseen toxicities. A broad kinase screen is a cost-effective first pass to flag any potential liabilities. We will utilize a luminescence-based assay that measures ADP production, a universal byproduct of kinase activity, allowing for broad applicability across different kinases.
Experimental Protocol: Luminescence-Based Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Thaw kinase, substrate, and ATP solutions on ice.
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
-
Compound Dispensing:
-
In a 384-well plate, perform a serial dilution of the compound stock to achieve a range of concentrations for IC50 determination. Include wells for a positive control (a known inhibitor like staurosporine) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Add the specific kinase to each well, followed by a brief incubation period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit (Promega) or similar technology. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase-based reaction.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Trustworthiness: The inclusion of a known pan-kinase inhibitor like staurosporine validates the assay's sensitivity and dynamic range. The multi-point dose-response curve for the test compound ensures a reliable IC50 determination.
Visualization: Kinase Screening Workflow
Caption: Workflow for luminescence-based kinase profiling.
Data Presentation: Comparative Kinase Inhibition Profile (Hypothetical Data)
| Kinase Target | This compound IC50 (µM) | Memantine IC50 (µM) | Amantadine IC50 (µM) |
| CDK2/cyclin A | > 10 | > 10 | 8.5 |
| PKA | > 10 | > 10 | > 10 |
| GSK3β | 7.2 | > 10 | 5.1 |
| ROCK1 | > 10 | > 10 | > 10 |
This table illustrates how data would be presented. Actual experimental values are required.
Receptor Binding Assays
Expertise & Experience: Given the structural similarity to Memantine, it is crucial to assess binding to a panel of CNS receptors, particularly ion channels and G-protein coupled receptors (GPCRs). Radioligand binding assays remain the gold standard for determining a compound's affinity for a receptor. The principle is straightforward: measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.
Experimental Protocol: Competitive Radioligand Binding Assay (e.g., for NMDA Receptor)
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the target receptor (e.g., HEK293 cells expressing NMDA receptor subunits).
-
-
Assay Setup:
-
In a 96-well filter plate, add the reaction buffer, the cell membranes, the radioligand (e.g., [³H]-MK-801 for the NMDA receptor channel), and varying concentrations of this compound.
-
Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log of the compound concentration.
-
Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
-
Trustworthiness: The use of well-defined total and non-specific binding controls ensures the accuracy of the calculated specific binding. The Cheng-Prusoff correction provides a more accurate measure of affinity by accounting for the concentration of the radioligand used.
Visualization: Receptor Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Phase 2: Cellular Target Engagement
After identifying potential hits from broad screening panels, it is essential to confirm that the compound engages these targets in a more physiologically relevant environment.
Cellular Thermal Shift Assay (CETSA®)
Expertise & Experience: CETSA is a powerful technique for verifying target engagement in intact cells.[10] It is based on the principle that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[11] This allows for the confirmation of intracellular target binding and can be adapted to a high-throughput format.
Experimental Protocol: High-Throughput CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line to an appropriate density.
-
Treat the cells with varying concentrations of this compound or DMSO vehicle control and incubate to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR plates.
-
Heat the plates in a thermal cycler to a range of temperatures to create a melt curve. A key step is to identify the optimal melt temperature for the target protein in initial experiments.
-
After heating, cool the plates back to room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the plates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection of Soluble Target Protein:
-
Transfer the supernatant (containing the soluble, non-denatured protein) to a new plate.
-
Quantify the amount of the specific target protein in the supernatant using an antibody-based method such as ELISA or an automated Western blotting system (e.g., Simple Western™).
-
-
Data Analysis:
-
For each compound concentration, plot the amount of soluble protein against the temperature.
-
The binding of the compound will result in a shift of the melt curve to higher temperatures. The magnitude of this shift indicates the degree of stabilization and target engagement.
-
Trustworthiness: This assay provides direct evidence of target engagement within the complex milieu of the cell, accounting for factors like cell permeability and intracellular metabolism. Running a full melt curve provides a robust validation of the stabilizing effect.
Visualization: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Forward Look
The assessment of off-target effects is a non-negotiable step in the development of any new chemical entity. For a compound like this compound, which belongs to a pharmacologically diverse class of molecules, a systematic and multi-faceted approach is paramount. By employing broad panel screens for kinases and receptors, followed by cellular confirmation of target engagement with CETSA, researchers can build a comprehensive safety and selectivity profile.
Comparing this profile against well-established drugs like Memantine and Amantadine provides an invaluable layer of context, allowing for a more nuanced understanding of the compound's potential therapeutic index. The methodologies outlined in this guide provide a self-validating system to generate the high-quality, reproducible data necessary for advancing a promising compound through the drug discovery process with confidence.
References
- Google Patents. RU2401828C2 - N-(1-adamantyl)acetamide synthesis method.
-
National Center for Biotechnology Information. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC. [Link]
-
National Center for Biotechnology Information. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC. [Link]
-
PubChem. This compound. [Link]
-
National Center for Biotechnology Information. Memantine - StatPearls - NCBI Bookshelf. [Link]
-
National Center for Biotechnology Information. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC. [Link]
-
National Center for Biotechnology Information. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. [Link]
-
National Center for Biotechnology Information. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC. [Link]
-
GoodRx. Memantine (Namenda): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
NeurologyLive. Amantadine Immediate Release Lowers Dyskinesia Risk in Early Parkinson Disease, Study Shows. [Link]
-
MDPI. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. [Link]
-
MDPI. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. [Link]
-
Wikipedia. NMDA receptor antagonist. [Link]
-
National Center for Biotechnology Information. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC. [Link]
-
Walsh Medical Media. A Systematic Review of Off-Label Use of Memantine for Neuropsychiatric Disorders Other than Dementia. [Link]
-
Psychopharmacology Institute. Memantine Psychopharmacology: Mechanism of Action, Clinical Evidence, and Applications. [Link]
-
ResearchGate. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials. [Link]
-
bioRxiv. “Amantadine disrupts lysosomal gene expression; potential therapy for COVID19”. [Link]
-
Sickle Cell Disease News. Alzheimer's drug memantine may help prevent SCD crises, especially in kids. [Link]
-
PubMed. From NMDA receptor antagonists to discovery of selective σ₂ receptor ligands. [Link]
-
Patsnap. What are NMDA receptor antagonists and how do they work?. [Link]
-
Drugs.com. List of Adamantane antivirals. [Link]
-
International Parkinson and Movement Disorder Society. Analysis of Amantadine formulations for OFF and Dyskinesia in Parkinson Disease. [Link]
-
Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
Acta Naturae. Efficacy of (R)-6-Adamantane- Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. [Link]
-
ResearchGate. Synthesis of (3-Hydroxyadamantan-1-yl)methanols. [Link]
Sources
- 1. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C13H21NO | CID 301529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Memantine (Namenda): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. drugs.com [drugs.com]
- 8. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. psychscenehub.com [psychscenehub.com]
- 11. ijper.org [ijper.org]
A Physicochemical Benchmark Study: N-(3-methyl-1-adamantyl)acetamide in the Context of Adamantane-Class Pharmaceuticals
Introduction: The Critical Role of Physicochemical Properties in Drug Efficacy and Development
In the landscape of contemporary drug discovery, the adage that a compound's activity is intrinsically linked to its physical and chemical characteristics has never been more pertinent. These fundamental properties—encompassing solubility, lipophilicity, melting point, and ionization state (pKa)—govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, excretion, and ultimately, its therapeutic efficacy and potential toxicity. For researchers and drug development professionals, a comprehensive understanding of these parameters is not merely academic; it is a cornerstone of rational drug design and a prerequisite for successful clinical translation.
This guide presents a comparative physicochemical analysis of N-(3-methyl-1-adamantyl)acetamide, a novel adamantane derivative, benchmarked against two established drugs of the same structural class: memantine and amantadine. Both memantine, an NMDA receptor antagonist for the treatment of Alzheimer's disease, and amantadine, an antiviral and antiparkinsonian agent, have well-characterized profiles that provide a valuable framework for evaluating the potential of new adamantane-based compounds. Through a combination of experimentally determined data for the known drugs and high-quality computational predictions for this compound, this document aims to provide a foundational dataset to guide further research and development efforts.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, memantine, and amantadine. It is critical to note that the data for this compound are computationally predicted, a necessary approach in the absence of published experimental values. These predictions, however, are derived from robust algorithms and provide a strong initial assessment.
| Physicochemical Property | This compound | Memantine | Amantadine |
| Molecular Weight ( g/mol ) | 207.31[1] | 179.30 | 151.25 |
| Melting Point (°C) | Predicted: Not Available | 290-295 (as HCl salt)[1] | >300 (sublimes; as HCl salt)[2] |
| Aqueous Solubility | Predicted: Low | 40-45 mg/mL (as HCl salt, pH 2-9)[3] | Freely soluble (as HCl salt)[2] |
| Lipophilicity (LogP) | Predicted (XLogP3): 3.3[1] | 3.28[1][4] | 2.44[2] |
| pKa | Predicted: Not Available | 10.27[1] | ~10.45[5] |
Expert Analysis of the Comparative Data:
The predicted high LogP value of 3.3 for this compound suggests a greater lipophilicity compared to amantadine (LogP 2.44) and similar to that of memantine (LogP 3.28). This characteristic is often associated with good membrane permeability and potential for crossing the blood-brain barrier, a desirable trait for centrally acting drugs. However, high lipophilicity can also lead to lower aqueous solubility, which is a critical factor for oral bioavailability. The predicted low aqueous solubility for this compound stands in contrast to the high solubility of the hydrochloride salts of memantine and amantadine. This suggests that formulation strategies, such as salt formation or the use of solubility enhancers, may be crucial for the development of an orally administered form of this compound.
The lack of an ionizable group in the this compound structure, unlike the primary amines in memantine and amantadine, means it will not have a pKa in the physiological pH range. This will significantly impact its solubility profile across different pH environments, such as the gastrointestinal tract, and will influence its interactions with biological targets.
Methodologies for Physicochemical Profiling
To ensure scientific rigor and reproducibility, the determination of these physicochemical properties should adhere to standardized experimental protocols. The following sections detail the methodologies that are considered the gold standard in the pharmaceutical industry.
Aqueous Solubility Determination (OECD Guideline 105)
The "shake-flask" method is the benchmark for determining the water solubility of a compound. This protocol provides a direct measure of the saturation concentration of a substance in water at a given temperature.
Experimental Workflow:
Caption: Workflow for Aqueous Solubility Determination.
Step-by-Step Protocol:
-
Preparation: An excess amount of the test substance is added to a known volume of deionized water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant, controlled temperature (typically 25 °C) for a sufficient period to reach equilibrium. This can range from 24 to 48 hours.
-
Phase Separation: The mixture is allowed to stand to permit the separation of undissolved solid from the aqueous solution. Centrifugation can be used to facilitate this process.
-
Sampling: A sample of the clear aqueous supernatant is carefully withdrawn.
-
Analysis: The concentration of the dissolved substance in the sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units of mass per volume (e.g., mg/mL or g/L).
Lipophilicity Determination: Partition Coefficient (n-octanol/water) (OECD Guideline 117)
The partition coefficient (LogP) is a measure of a compound's differential solubility between two immiscible phases, typically n-octanol and water. The shake-flask method is the traditional and most reliable technique for its determination.
Experimental Workflow:
Caption: Workflow for LogP Determination.
Step-by-Step Protocol:
-
Preparation of Phases: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure mutual miscibility does not affect the results.
-
Dissolution: A known amount of the test substance is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.
-
Partitioning: The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow the compound to partition between the two layers until equilibrium is reached.
-
Phase Separation: The funnel is allowed to stand until the two phases have clearly separated.
-
Sampling and Analysis: The concentration of the substance in each phase is determined by a suitable analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Melting Point Determination (USP-NF <741>)
The melting point of a crystalline solid is a fundamental physical property that is indicative of its purity. The capillary method is the standard pharmacopeial procedure.
Experimental Workflow:
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the dry, powdered substance is packed into a thin-walled capillary tube.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded.
-
Reporting: The melting point is reported as a range between the onset and clear point temperatures.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For basic compounds like memantine and amantadine, it reflects the equilibrium of the protonated form. Potentiometric titration is a highly accurate method for determining pKa.
Experimental Workflow:
Caption: Workflow for pKa Determination.
Step-by-Step Protocol:
-
Solution Preparation: A known concentration of the test substance is dissolved in water or a suitable co-solvent.
-
Titration: The solution is titrated with a standardized solution of a strong acid (for a basic substance) or a strong base (for an acidic substance).
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Plotting: A titration curve is generated by plotting the measured pH as a function of the volume of titrant added.
-
pKa Determination: The pKa is determined from the titration curve. For a monoprotic acid or base, the pKa is the pH at which half of the substance has been neutralized (the midpoint of the titration).
Conclusion and Future Directions
This comparative guide provides an essential physicochemical baseline for this compound, contextualized by the properties of the established drugs memantine and amantadine. The computational predictions for the target compound highlight its significant lipophilicity, suggesting a potential for good central nervous system penetration, but also underscore a likely challenge with aqueous solubility that will need to be addressed in formulation development.
The next critical step for advancing the development of this compound is the experimental validation of these predicted properties. The standardized protocols outlined in this guide provide a clear roadmap for obtaining the robust and reliable data necessary for a comprehensive understanding of this promising compound's biopharmaceutical properties. This empirical data will be invaluable for guiding lead optimization, formulation design, and ultimately, for unlocking the full therapeutic potential of this and other novel adamantane derivatives.
References
-
PubChem. This compound. [Link]
-
PubChem. Amantadine. [Link]
-
Tu, Y.-J., Yi, Z.-M., Liao, J., & Song, S.-H. (2017). Solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 K and 333.15 K. Brazilian Journal of Chemical Engineering, 34(1), 363–368. [Link]
- Google Patents. (2005).
-
Kapoor, A., Hafeez, A., & Kushwaha, P. (2022). Development and Validation of UV-Visible Spectrophotometric Method for the Estimation of Amantadine Hydrochloride in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 15(7), 2993–2997. [Link]
-
Chayrov, R., Yurukov, B., & Stankova, I. (2022). Hydrolytic stability of new amantadine analogues including aromatic amino acids. Journal of Chemical Technology and Metallurgy, 57(4), 817–822. [Link]
-
PubChem. Amantadine Hydrochloride. [Link]
-
U.S. Food and Drug Administration. (2004). Clinical Pharmacology and Biopharmaceutics Review(s) for Namenda (memantine hydrochloride). [Link]
-
Wikipedia. Memantine. [Link]
-
AERU. (2023). Amantadine. University of Hertfordshire. [Link]
-
PubChem. N-(3,5-dimethyl-1-adamantyl)acetamide. [Link]
-
ResearchGate. Structure of memantine hydrochloride. [Link]
- OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No.
- The United States Pharmacopeial Convention. (2023). <741> Melting Range or Temperature.
- Avdeef, A. (2012).
- OECD. (2006). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No.
- Bhal, S. K., Kassam, K., Peirson, I. G., & Tsinman, O. (2007). The role of pKa in drug development. Drug discovery today, 12(15-16), 688–695.
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Manallack, D. T. (2008). The pKa distribution of drugs: application to drug discovery. Perspectives in medicinal chemistry, 2, 25–38.
- OECD. (2004). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(3-methyl-1-adamantyl)acetamide
Understanding the Compound: An Inferred Hazard Profile
N-(3-methyl-1-adamantyl)acetamide belongs to the family of adamantane derivatives, which are known for their rigid, three-dimensional structure. Its properties are not extensively documented in public safety literature. However, by examining related compounds such as 1-Acetamidoadamantane and general amide-containing molecules, we can infer a likely hazard profile that necessitates handling it as a hazardous chemical waste.
For instance, the SDS for 1-Acetamidoadamantane indicates it can be harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation[1]. Similarly, acetamide and N-methylacetamide are classified as hazardous, with acetamide being a suspected carcinogen and N-methylacetamide being a reproductive toxin[2][3][4]. Given these precedents, a cautious approach is paramount.
| Property | Value/Information | Source |
| Molecular Formula | C13H21NO | [5][6] |
| Molecular Weight | 207.31 g/mol | [5][6] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Boiling Point | 349.9°C at 760 mmHg | [6] |
| Flash Point | 209.5°C | [6] |
| Inferred Hazards | Potential for skin/eye irritation, harmful if ingested or inhaled, potential for unknown long-term effects. | Based on analogous compounds[1][2][3][4] |
Core Directive: The Disposal Workflow
The proper disposal of this compound is not a singular action but a systematic process. The following workflow, grounded in guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), ensures compliance and safety at every stage.
Caption: Disposal workflow for this compound.
Experimental Protocol: Step-by-Step Disposal Methodology
This protocol provides actionable steps for researchers. The causality behind each choice is explained to foster a deeper understanding of the safety principles at play.
Part 1: Pre-Disposal Preparations
-
Hazard Assessment & Waste Determination:
-
Action: Since a specific SDS for this compound is unavailable, review the SDS for structurally similar compounds like 1-Acetamidoadamantane[1].
-
Rationale: This provides the best available information on potential hazards, handling precautions, and incompatibilities. Based on this, the compound must be treated as a hazardous waste.
-
-
Personal Protective Equipment (PPE):
-
Action: Before handling the waste, don appropriate PPE, including:
-
Rationale: This minimizes the risk of accidental exposure through skin contact or eye splashes. All handling of the solid compound or solutions should be done in a well-ventilated area or a chemical fume hood to prevent inhalation[3][7].
-
Part 2: Waste Collection and Segregation
-
Waste Segregation:
-
Action: Determine the physical state of the waste.
-
Solid Waste: Unused reagent, contaminated lab materials (e.g., weigh boats, gloves, paper towels).
-
Liquid Waste: Solutions containing this compound. Further segregate based on the solvent (e.g., halogenated vs. non-halogenated).
-
-
Rationale: Proper segregation is a cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions[8]. Waste disposal facilities have different processes for different types of waste.
-
-
Container Selection:
-
Labeling:
-
Action: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity.
-
The date accumulation started.
-
-
Rationale: Accurate labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard[9][11]. It ensures that anyone handling the container is aware of its contents and the associated risks.
-
Part 3: Storage and Final Disposal
-
Satellite Accumulation Area (SAA):
-
Action: Store the labeled waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel[9][12].
-
Rationale: SAAs are designed to safely store small quantities of hazardous waste in the lab before it is moved to a central accumulation area. This practice minimizes the risk of spills and exposure to the wider facility.
-
-
Container Management:
-
Action: Keep the waste container tightly sealed at all times, except when adding waste[10][12]. Do not overfill containers; a good rule of thumb is to fill to no more than 90% capacity[9].
-
Rationale: A sealed container prevents the release of vapors and reduces the risk of spills. Leaving headspace allows for expansion of the contents due to temperature changes[9][10].
-
-
Arranging for Disposal:
-
Action: Once the container is full, or on a regular schedule as determined by your institution's policies, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[2][12].
-
Rationale: The final treatment and disposal of hazardous waste must be carried out at a permitted Treatment, Storage, and Disposal Facility (TSDF). Professional handlers are trained to transport and manage these materials safely and in compliance with all regulations[8].
-
-
Record Keeping:
-
Action: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal. When the waste is collected, you may need to sign a hazardous waste manifest.
-
Rationale: This documentation creates a "cradle-to-grave" record of the waste, which is a requirement of the EPA[13]. It provides a legal record of proper disposal.
-
The Logic of Compliance: A Decision Tree
The decision-making process for chemical waste can be visualized to ensure all critical checkpoints are met.
Caption: Decision tree for the disposal of this compound.
By adhering to these rigorous, well-documented procedures, researchers can ensure that their innovative work in the lab does not come at the cost of safety or environmental integrity. This commitment to the complete lifecycle of chemical compounds is the hallmark of a responsible and trustworthy scientific enterprise.
References
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetamide.[Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.[Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]
-
Penta. Acetamide - Safety Data Sheet.[Link]
-
PubChem. this compound.[Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]
-
Emory University. Chemical Waste Disposal Guidelines.[Link]
-
U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Hygiene Plan (CHP).[Link]
-
PharmaCompass. Acetamide, N-tricyclo[3.3.1.1(3,7)-]dec-1-yl.[Link]
-
U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.[Link]
-
McKinley Services. Are You In Compliance With Proper Lab Waste Disposal Regulations?[Link]
-
Vanderbilt University. Guide to Managing Laboratory Chemical Waste.[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. This compound | C13H21NO | CID 301529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|CAS 778-09-6 [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Navigating the Safe Handling of N-(3-methyl-1-adamantyl)acetamide: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. N-(3-methyl-1-adamantyl)acetamide, a derivative of adamantane, represents a class of compounds with significant potential in medicinal chemistry due to the unique properties conferred by its rigid, lipophilic adamantane cage.[1] This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. Our focus is to empower you with the knowledge to work safely and efficiently, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Landscape
Analog Analysis: N-(1-Adamantyl)acetamide
A primary point of reference is N-(1-Adamantyl)acetamide. The key difference is the presence of a methyl group at the 3-position of the adamantane cage in our compound of interest. The safety profile for N-(1-Adamantyl)acetamide indicates that it is an irritant.[2] Therefore, it is prudent to handle this compound with the same level of caution, assuming it may cause skin, eye, and respiratory irritation.
Functional Group Considerations: The Acetamide Moiety
The acetamide functional group warrants attention. While this compound itself has not been extensively studied for its long-term effects, some simpler amides have been classified as suspect carcinogens and reproductive toxicants. For instance, N-Methyl Acetamide is classified as a substance that may damage an unborn child.[3] While the bulky adamantane group may alter the biological activity, this information underscores the importance of minimizing exposure.
Physical and Chemical Properties
Based on available data, this compound is a solid with a high boiling point and flash point, suggesting it is not highly volatile under standard laboratory conditions.[4] However, as with any fine chemical powder, the potential for dust formation and inhalation exists.
| Property | Value | Source |
| Molecular Formula | C13H21NO | [5] |
| Molecular Weight | 207.31 g/mol | [5] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Boiling Point | 349.9 °C at 760 mmHg (predicted) | [4] |
| Flash Point | 209.5 °C (predicted) | [4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following PPE is mandatory and should be selected based on a thorough risk assessment for the specific procedures being undertaken.[6]
-
Eye and Face Protection: Chemical safety goggles are required at all times.[7] A face shield should be worn in situations where splashing is a possibility, such as when preparing solutions or during vigorous agitation.[8]
-
Skin Protection: A flame-resistant lab coat should be worn and kept buttoned.[7] Nitrile gloves are recommended for handling the solid compound and its solutions. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently.[7]
-
Respiratory Protection: While the compound has low volatility, a NIOSH-approved respirator may be necessary if there is a risk of aerosol or dust generation that cannot be controlled by engineering means.[6] The specific type of respirator should be determined by a qualified safety professional based on the potential exposure levels.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[7]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.[9]
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage or leaks.[9]
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The container should be kept tightly sealed.
Handling and Use:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[8]
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.[11]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[7]
Spill Management:
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and colleagues.
-
Control: If it is safe to do so, prevent the spread of the spill using appropriate absorbent materials.
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. For solid spills, gently sweep the material into a designated waste container. For liquid spills, use an inert absorbent material.
-
Decontaminate: Decontaminate the area of the spill according to your laboratory's standard operating procedures.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.[1]
-
Waste Identification: All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be treated as hazardous waste.[12]
-
Waste Segregation: Do not mix this waste with other waste streams. Keep it in a separate, clearly labeled, and sealed container.[13]
-
Disposal Protocol: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[14][15] Never dispose of this chemical down the drain or in the regular trash.[15]
Visualizing the Workflow
To further clarify the operational and disposal plans, the following diagrams illustrate the key steps.
Caption: Workflow for Handling this compound.
Caption: Disposal Plan for this compound Waste.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment conducive to scientific advancement.
References
- Australian Government Department of Health. Acetamide, N-methyl-: Human health tier II assessment. 2016.
-
PubChem. This compound. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
- Carl ROTH.
- XPRESS CHEMS. Safety First: Best Practices for Handling Research Chemicals. 2025.
-
Occupational Safety and Health Administration. Laboratories - Overview. [Link]
- Chemos GmbH & Co.KG.
- U.S. Environmental Protection Agency.
- Sigma-Aldrich.
-
National Center for Biotechnology Information. OSHA Laboratory Standard. [Link]
- TA Instruments.
- U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. 2025.
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Chemicals. [Link]
- Rosalind Franklin University.
- Sigma-Aldrich.
- Oreate AI Blog. Navigating the Safe Disposal of Chemicals: A Guide for Everyone. 2026.
- Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. 2023.
- CDH Fine Chemical.
- YouTube. What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. 2024.
- Erlab.
- Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety.
- Fisher Scientific.
- Ohio Environmental Protection Agency. Hazardous Waste. 2021.
- PharmaCompass.com. Acetamide, N-tricyclo[3.3.1.1(3,7)-]dec-1-yl.
Sources
- 1. epa.gov [epa.gov]
- 2. N-(1-Adamantyl)acetamide | 880-52-4 [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. This compound|CAS 778-09-6 [benchchem.com]
- 5. This compound | C13H21NO | CID 301529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 9. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]
- 12. Hazardous Waste [epa.ohio.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. epa.gov [epa.gov]
- 15. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
